Soficitinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2574524-67-5 |
|---|---|
Molecular Formula |
C18H21ClN8O |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[(3aS,6aR)-2-[5-chloro-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C18H21ClN8O/c1-18-10-26(15(28)3-4-20)7-12(18)8-27(11-18)16-14(19)6-21-17(24-16)23-13-5-22-25(2)9-13/h5-6,9,12H,3,7-8,10-11H2,1-2H3,(H,21,23,24)/t12-,18+/m0/s1 |
InChI Key |
OWDNRVGFIXZHAC-KPZWWZAWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Soficitinib mechanism of action in T-cells
An In-Depth Technical Guide to the Mechanism of Action of Tofacitinib (B832) in T-Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide refers to Tofacitinib. It is assumed that "Soficitinib" in the prompt was a misspelling of Tofacitinib, a well-documented Janus kinase inhibitor.
Executive Summary
Tofacitinib is an oral small-molecule inhibitor of Janus kinases (JAKs) that plays a pivotal role in the treatment of several autoimmune and inflammatory diseases.[1] Its therapeutic efficacy is primarily rooted in its ability to modulate the immune response by interfering with the signaling pathways that govern T-cell differentiation and function. This guide provides a detailed examination of the molecular mechanisms through which tofacitinib exerts its effects on T-lymphocytes, with a focus on the JAK-STAT signaling cascade. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the critical pathways and workflows.
The JAK-STAT Signaling Pathway: A Primer
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a crucial intracellular cascade for transmitting signals from extracellular cytokines and growth factors to the nucleus, ultimately regulating gene expression.[2] This pathway is integral to numerous biological processes, including immunity, cell proliferation, and differentiation.[2] The core components are cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[2]
The signaling process is initiated when a cytokine binds to its transmembrane receptor, inducing receptor dimerization.[2] This brings the associated intracellular JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[2] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dissociation from the receptor, formation of homo- or heterodimers, and translocation to the nucleus where they modulate the expression of target genes.[2][3]
Core Mechanism of Tofacitinib Action
Tofacitinib functions as a competitive inhibitor at the ATP-binding site of JAKs.[1] It primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[3] By blocking the activity of these kinases, tofacitinib prevents the phosphorylation and subsequent activation of STAT proteins.[3] This disruption of the JAK-STAT pathway leads to a downstream reduction in the production of inflammatory mediators and a dampening of immune cell activity.[1]
The inhibition of specific JAKs affects distinct cytokine signaling pathways. The blockade of JAK1 and JAK3 is particularly relevant for its impact on T-cell biology, as these kinases are associated with receptors for key cytokines such as interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[3]
Caption: Tofacitinib inhibits JAK1 and JAK3, blocking STAT phosphorylation and subsequent gene expression.
Impact on T-Cell Differentiation and Function
Tofacitinib exerts a significant influence on the differentiation and function of CD4+ T helper (Th) cells. Its effects are not uniform across all T-cell subsets, showing a preferential suppression of pro-inflammatory lineages.
-
Th1 and Th17 Cells: Tofacitinib strongly suppresses the differentiation and effector functions of Th1 and Th17 cells.[4] This is evidenced by a reduction in the production of their signature cytokines, interferon-gamma (IFN-γ) and IL-17, respectively.[4][5][6] The drug also decreases the expression of the master transcriptional regulators for these lineages, T-bet for Th1 and RORγt for Th17.[4][7] This inhibitory effect on Th1 polarization occurs during the priming of naïve T cells.[7]
-
Th2 and Treg Cells: In contrast, tofacitinib has a minimal impact on Th2 and regulatory T-cell (Treg) biology.[4] Studies have shown that it does not significantly affect the production of the Th2 cytokine IL-4.[4] Similarly, the proportion of FoxP3-expressing Treg cells is not substantially altered by tofacitinib treatment.[5] In some contexts, tofacitinib has been observed to promote Treg differentiation.[8]
This differential effect on T-cell subsets contributes to a rebalancing of the immune response away from pro-inflammatory phenotypes.
Caption: Tofacitinib strongly inhibits Th1 and Th17 differentiation with minimal effect on Th2 and Treg cells.
Furthermore, tofacitinib has been shown to reduce T-cell activation and proliferation upon T-cell receptor (TCR) engagement.[9] It can decrease the expression of activation markers like CD25 and the proliferation antigen Ki-67 in both CD4+ and CD8+ T-cell subsets.[9]
Quantitative Data Summary
The inhibitory activity of tofacitinib has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: Tofacitinib IC50 Values for JAK Isoforms
| JAK Isoform | IC50 (nM) | Associated Cytokine Pathways |
|---|---|---|
| JAK1 | 1 | IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21, IFNs |
| JAK2 | 20 | IL-3, IL-5, GM-CSF, EPO, TPO |
| JAK3 | 1 | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 |
| TYK2 | 416 | IL-12, IL-23 |
Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.[2]
Table 2: In Vivo Effects of Tofacitinib on Cytokine-Induced STAT Phosphorylation in RA Patients
| Pathway | Cell Type | Median Inhibition (%) |
|---|---|---|
| IL-6-pSTAT3 | T-cells | 52 |
| IL-6-pSTAT3 | Monocytes | 73 |
| IFN-α-pSTAT1 | T-cells | 44 |
| IFN-γ-pSTAT1 | Monocytes | 10 |
Data represents the median inhibition of STAT phosphorylation after 3 months of tofacitinib treatment (5 mg twice daily) in patients with rheumatoid arthritis (RA).[10]
Experimental Protocols
The findings described in this guide are based on a variety of established immunological assays. Detailed methodologies for key experiments are outlined below.
In Vitro T-Cell Differentiation Assay
This protocol is used to assess the effect of tofacitinib on the differentiation of naïve CD4+ T-cells into Th1, Th2, and Th17 subsets.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Naïve CD4+ T-cells (CD4+CD45RA+) are then purified using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Purified naïve T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Polarizing Conditions:
-
Th1: Anti-CD3/CD28 beads, IL-12, and anti-IL-4 antibody.
-
Th17: Anti-CD3/CD28 beads, IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, and anti-IL-4 antibodies.
-
Th2: Anti-CD3/CD28 beads, IL-4, and anti-IFN-γ antibody.
-
-
Tofacitinib Treatment: Cells are cultured in the presence of varying concentrations of tofacitinib or a vehicle control (e.g., DMSO).
-
Analysis: After 3-5 days of culture, cells are re-stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Readout:
-
Flow Cytometry: Cells are stained for intracellular cytokines (IFN-γ for Th1, IL-17 for Th17, IL-4 for Th2) and transcription factors (T-bet for Th1, RORγt for Th17, GATA3 for Th2) to determine the percentage of differentiated cells.[4]
-
ELISA: Supernatants are collected before re-stimulation to measure secreted cytokine concentrations.[4]
-
T-Cell Proliferation Assay
This assay quantifies the effect of tofacitinib on T-cell proliferation.
-
Cell Preparation: PBMCs or purified T-cells are labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: Labeled cells are stimulated with anti-CD3/CD28 antibodies or a specific antigen in the presence of various concentrations of tofacitinib or a vehicle control.
-
Incubation: Cells are cultured for 3-5 days.
-
Analysis: The dilution of the CFSE dye, which is halved with each cell division, is measured by flow cytometry. The percentage of proliferated cells is determined by analyzing the CFSE fluorescence intensity.[4]
STAT Phosphorylation Assay
This protocol measures the direct inhibitory effect of tofacitinib on the JAK-STAT pathway.
-
Cell Preparation: PBMCs from patients or healthy donors are used.
-
Tofacitinib Treatment: Cells are pre-incubated with tofacitinib or a vehicle control.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6 to activate STAT3, or IFN-α to activate STAT1) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Cells are immediately fixed with paraformaldehyde and then permeabilized with methanol (B129727) to allow intracellular antibody staining.
-
Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT1) and cell surface markers to identify T-cells (e.g., CD3, CD4).
-
Analysis: The level of STAT phosphorylation in specific cell populations is quantified by flow cytometry.[10]
Caption: Experimental workflow for a T-cell proliferation assay using CFSE dye and flow cytometry.
Conclusion
Tofacitinib exerts a profound and selective modulatory effect on T-cell-mediated immunity. By primarily inhibiting JAK1 and JAK3, it effectively disrupts the signaling of multiple cytokines essential for the differentiation and function of pro-inflammatory Th1 and Th17 lymphocytes.[4][7] Its minimal impact on Th2 and Treg cells further contributes to its therapeutic efficacy by skewing the immune balance towards a less inflammatory state.[4] The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental validation, provides a solid foundation for its clinical application and for the development of next-generation immunomodulatory therapies targeting the JAK-STAT pathway.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. researchgate.net [researchgate.net]
- 9. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Soficitinib (ICP-332): A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soficitinib, also known as ICP-332, is a potent and selective second-generation Janus kinase (JAK) inhibitor developed by InnoCare Pharma. It specifically targets the catalytic (JH1) domain of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling pathways of several pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, positioning it as a promising therapeutic agent for a range of autoimmune and inflammatory diseases. The document details its preclinical and clinical data, highlighting its selectivity profile and efficacy in conditions such as atopic dermatitis.
Introduction: The Rationale for Selective TYK2 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders. While first-generation pan-JAK inhibitors have demonstrated clinical efficacy, their lack of selectivity often leads to off-target effects and associated adverse events.
TYK2 is critically involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of diseases like psoriasis, atopic dermatitis, and inflammatory bowel disease.[1][2] Selective inhibition of TYK2, therefore, presents a promising therapeutic strategy to modulate pathogenic immune responses while potentially offering an improved safety profile compared to broader JAK inhibitors. This compound (ICP-332) was developed to meet this need as a potent and selective inhibitor of the TYK2-JH1 domain.[3]
Discovery of this compound (ICP-332)
While the specific details of the initial high-throughput screening and hit-to-lead campaigns for this compound are not publicly disclosed, the discovery process for selective TYK2 inhibitors generally follows a structured approach. This involves identifying chemical scaffolds that can selectively bind to the ATP-binding site of the TYK2 JH1 domain over the highly homologous catalytic domains of other JAK family members.
A crucial aspect of the discovery of this compound, as revealed in patent literature, is the identification of a unique chemical scaffold that provides the desired potency and selectivity. The chemical structure of this compound is claimed as compound 20 in the patent WO2020259584A1.
Chemical Structure
The chemical structure and IUPAC name of this compound are as follows:
-
IUPAC Name: 3-[(3aS,6aR)-2-[5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropanenitrile
-
Molecular Formula: C₁₈H₂₁ClN₈O
Synthesis of this compound
The chemical synthesis of this compound, as detailed in patent WO2020259584A1, involves a multi-step process. A representative synthetic scheme is outlined below, based on the information provided in the patent for analogous structures.
Disclaimer: The following synthetic route is a generalized representation based on the patent literature and may not reflect the exact manufacturing process.
A plausible synthetic route would involve the preparation of two key intermediates: the substituted pyrimidine (B1678525) core and the bicyclic pyrrolopyrrole moiety, followed by their coupling and final modification.
Step 1: Synthesis of the Pyrimidine Intermediate The synthesis would likely begin with a commercially available pyrimidine derivative, which is then sequentially functionalized with the chloro and the methyl-pyrazolylamino groups.
Step 2: Synthesis of the Bicyclic Amine Intermediate The synthesis of the (3aS,6aR)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various established methods for constructing such bicyclic systems, often involving stereoselective steps to obtain the desired cis-fused ring system.
Step 3: Coupling and Final Elaboration The pyrimidine intermediate is then coupled with the bicyclic amine. The final step involves the acylation of the secondary amine of the bicyclic system with a suitable cyanoacetic acid derivative to yield this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of TYK2.[4] TYK2 is a non-receptor tyrosine kinase that associates with the intracellular domains of cytokine receptors.[2] Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.
By binding to the ATP-binding site within the catalytic JH1 domain of TYK2, this compound blocks the phosphorylation of STATs, thereby interrupting the signaling cascade.[3] This leads to the inhibition of inflammatory cytokine pathways, such as those mediated by IL-4, IL-13, and IL-31, which are implicated in the pathophysiology of atopic dermatitis and other autoimmune diseases.[1]
Caption: this compound inhibits the TYK2-mediated phosphorylation of STAT proteins.
Preclinical and Clinical Data
This compound has demonstrated a promising efficacy and safety profile in both preclinical and clinical studies.
Selectivity Profile
A key feature of this compound is its high selectivity for TYK2 over other JAK family members. In a Phase II clinical study, it was reported to have approximately 400-fold selectivity against JAK2.[5] This selectivity is crucial for minimizing the adverse events associated with the inhibition of other JAK kinases, such as the hematological effects linked to JAK2 inhibition.
Clinical Efficacy in Atopic Dermatitis
A Phase II, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of this compound in adult patients with moderate-to-severe atopic dermatitis.[5]
Table 1: Key Efficacy Endpoints from Phase II Study in Atopic Dermatitis [5]
| Efficacy Endpoint | Placebo | This compound (80 mg QD) | This compound (120 mg QD) |
| Mean % Change in EASI Score from Baseline | 16.7% | 78.2% (p<0.0001) | 72.5% (p<0.0001) |
| EASI 75 (% of Patients) | 8% | 64% (p<0.0001) | 64% (p<0.0001) |
EASI: Eczema Area and Severity Index; QD: once daily.
The study met its primary endpoint, demonstrating a statistically significant improvement in the EASI score from baseline compared to placebo.[5] this compound also showed a rapid onset of action, with significant improvements in pruritus observed as early as day two of treatment.[6]
Safety and Tolerability
In the Phase II study, this compound was well-tolerated, with a safety profile comparable to placebo. The incidence of treatment-related adverse events was similar between the this compound and placebo groups, and most adverse events were mild to moderate in severity.[5]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols for key assays used in the discovery and characterization of TYK2 inhibitors like this compound.
TYK2 Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory activity of a compound on the isolated TYK2 enzyme.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a substrate peptide by the TYK2 kinase domain.
-
Methodology:
-
The TYK2 enzyme, a biotinylated peptide substrate, and ATP are incubated in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the extent of substrate phosphorylation.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-STAT Assay
This assay assesses the ability of a compound to inhibit TYK2-mediated signaling in a cellular context.
-
Principle: The assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
-
Methodology:
-
A human cell line expressing the target cytokine receptor and TYK2 (e.g., NK-92 cells for IL-12 signaling) is used.
-
Cells are pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with the relevant cytokine (e.g., IL-12) to induce STAT phosphorylation.
-
After stimulation, the cells are lysed, and the levels of phosphorylated STAT (p-STAT) and total STAT are quantified using methods such as ELISA, Western blotting, or flow cytometry with phospho-specific antibodies.
-
IC₅₀ values are determined by analyzing the concentration-dependent inhibition of STAT phosphorylation.
-
References
- 1. InnoCare begins patient dosing in global phase II trial of TYK2 inhibitor, this compound to treat prurigonodularis [pharmabiz.com]
- 2. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 3. FDA Clears IND Application for InnoCare’s TYK2 Inhibitor - The Dermatology Digest [thedermdigest.com]
- 4. TYK2 Inhibitor | INNOCARE [innocarepharma.com]
- 5. businesswire.com [businesswire.com]
- 6. Latest data of InnoCare's ICP-332 for the Treatment of Atopic Dermatitis Presented at LBA Session of 2024 AAD | INNOCARE [innocarepharma.com]
Preclinical Pharmacology of Soficitinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib, also known as ICP-332, is a novel, orally administered small molecule developed by InnoCare Pharma. It is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2][3][4][5][6][7] TYK2 plays a critical role in the signaling pathways of various cytokines implicated in the pathogenesis of a range of T-cell mediated autoimmune and inflammatory diseases.[1][2][3][4][5][6][7] this compound is currently in clinical development for the treatment of several dermatological conditions, including atopic dermatitis, vitiligo, and prurigo nodularis.[3][4][6][7][8] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, and outlining typical experimental protocols relevant to its preclinical evaluation.
Mechanism of Action
This compound selectively inhibits the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway.[1][2][3][4][5][6][7] This pathway is activated by a variety of cytokines and growth factors and is crucial for regulating immune responses. Specifically, this compound's inhibition of TYK2 blocks the signaling of cytokines such as Interleukin-4 (IL-4), IL-13, and IL-31.[3][5][7][9][10][11] These cytokines are known to be key drivers of inflammation and pruritus in allergic and inflammatory skin conditions. By interrupting these signaling cascades, this compound reduces skin inflammation and alleviates neurogenic itch responses.[3][5][7][9][10][11] this compound is reported to be a TYK2-JH1 inhibitor, indicating it targets the catalytic domain of the enzyme.
Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits TYK2, preventing STAT phosphorylation and subsequent gene transcription.
In Vitro Pharmacology
Detailed quantitative in vitro pharmacology data for this compound is not extensively available in the public domain. However, it is described as a potent and selective TYK2 inhibitor.
Enzyme Inhibition
This compound's potency against the TYK2 enzyme and its selectivity over other JAK family members are critical aspects of its preclinical profile. It has been reported to have approximately 400-fold selectivity for TYK2 over JAK2.[1][12]
Table 1: Illustrative In Vitro Enzyme Inhibition Profile of this compound
| Target | IC50 (nM) | Selectivity vs. TYK2 |
| TYK2 | Data not publicly available | 1x |
| JAK1 | Data not publicly available | Data not publicly available |
| JAK2 | Data not publicly available | ~400x |
| JAK3 | Data not publicly available | Data not publicly available |
| Note: Specific IC50 values for this compound are not currently in the public domain. The table illustrates the expected data format. |
Cellular Assays
Cell-based assays are essential to determine the functional consequences of TYK2 inhibition in a more physiologically relevant context. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation.
Table 2: Illustrative Cellular Assay Profile of this compound
| Cell Type | Cytokine Stimulant | Phosphorylated Target | IC50 (nM) |
| Human PBMCs | IL-12 | pSTAT4 | Data not publicly available |
| Human PBMCs | IFN-α | pSTAT1 | Data not publicly available |
| Human Whole Blood | IL-6 | pSTAT3 | Data not publicly available |
| Note: Specific cellular IC50 values for this compound are not currently in the public domain. The table illustrates the expected data format. |
In Vivo Pharmacology
Preclinical in vivo studies in animal models of autoimmune and inflammatory diseases are crucial for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of a drug candidate. While this compound has shown promising results in clinical trials for atopic dermatitis, specific preclinical in vivo data has not been publicly released.
Pharmacokinetics
Pharmacokinetic studies in animals are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) | Bioavailability (%) |
| Mouse | Data not available | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Rat | Data not available | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Monkey | Data not available | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Note: Specific preclinical pharmacokinetic data for this compound are not currently in the public domain. This table serves as a template for such data. |
Efficacy in Animal Models
Animal models of diseases such as atopic dermatitis and rheumatoid arthritis are used to assess the in vivo efficacy of drug candidates.
Table 4: Illustrative In Vivo Efficacy of this compound in a Preclinical Model
| Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| Oxazolone-induced Atopic Dermatitis in Mice | Data not available | Reduction in ear swelling and inflammatory cell infiltration | Data not publicly available |
| Collagen-Induced Arthritis in Mice | Data not available | Reduction in arthritis score and joint inflammation | Data not publicly available |
| Note: Specific preclinical in vivo efficacy data for this compound is not publicly available. This table illustrates the expected format for such findings. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been published by InnoCare Pharma. However, the following are representative protocols for the types of studies typically conducted for a TYK2 inhibitor.
In Vitro TYK2 Enzyme Inhibition Assay
This type of assay is used to determine the direct inhibitory effect of a compound on the activity of the TYK2 enzyme.
Caption: A typical workflow for determining the IC50 value of an inhibitor against the TYK2 enzyme.
Cellular STAT Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in cells.
References
- 1. maokangbio.com [maokangbio.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Latest data of InnoCare's ICP-332 for the Treatment of Atopic Dermatitis Presented at LBA Session of 2024 AAD | INNOCARE [innocarepharma.com]
- 6. InnoCare Announces First Patient Dosed in the Phase II/IIII Clinical Trial of TYK2 Inhibitor this compound for Treatment of Vitiligo in China [businesswire.com]
- 7. InnoCare begins patient dosing in global phase II trial of TYK2 inhibitor, this compound to treat prurigonodularis [pharmabiz.com]
- 8. benchchem.com [benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 12. InnoCare Announces Phase II Study Results of TYK2 Inhibitor ICP-332 Meet Primary Endpoint in Patients with Atomic Dermatitis | INNOCARE [innocarepharma.com]
The JAK-STAT Signaling Pathway in Atopic Dermatitis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Core Mechanisms, Experimental Methodologies, and Therapeutic Targeting
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay between genetic predisposition, environmental factors, and immune dysregulation. Central to the immunopathogenesis of AD is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway serves as a critical intracellular hub for a multitude of cytokines that drive the inflammatory cascade, skin barrier dysfunction, and pruritus associated with the disease. This technical guide provides a comprehensive overview of the JAK-STAT pathway in AD, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling networks to support researchers, scientists, and drug development professionals in this field.
Core Signaling Pathways in Atopic Dermatitis
The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.
In atopic dermatitis, a number of key cytokines that signal through the JAK-STAT pathway are upregulated, including IL-4, IL-13, IL-31, IL-22, and Thymic Stromal Lymphopoietin (TSLP).[1][2][3] These cytokines contribute to the characteristic features of AD, such as impaired skin barrier function, eosinophilic inflammation, and intense itching.
Key Cytokine Signaling Pathways in Atopic Dermatitis
Below are Graphviz diagrams illustrating the primary JAK-STAT signaling cascades implicated in atopic dermatitis.
Quantitative Data in Atopic Dermatitis Research
The following tables summarize key quantitative findings related to the JAK-STAT pathway in atopic dermatitis, including cytokine expression profiles and clinical trial outcomes for various JAK inhibitors.
Table 1: Upregulation of Key Cytokine mRNA in Atopic Dermatitis Lesional Skin Compared to Healthy Control Skin
| Cytokine | Fold Increase (Lesional vs. Healthy) | Reference |
| IL-4 | Elevated | [4] |
| IL-13 | Significantly Increased | [4][5] |
| IL-31 | Statistically Increased | [6] |
| IFN-γ | Significantly Increased | [7] |
| IL-10 | Significantly Increased | [7] |
| IL-5 | Elevated | [4] |
Table 2: Efficacy of Topical JAK Inhibitors in Phase 3 Clinical Trials for Atopic Dermatitis
| Drug (Mechanism) | Trial | Primary Endpoint | Week | Ruxolitinib (B1666119) 1.5% | Ruxolitinib 0.75% | Delgocitinib 0.5% | Vehicle | Reference |
| Ruxolitinib Cream (JAK1/2) | TRuE-AD1 & TRuE-AD2 (Pooled) | IGA 0/1 | 8 | 53.8% / 51.3% | - | - | 15.1% / 7.6% | [8] |
| Ruxolitinib Cream (JAK1/2) | TRuE-AD3 (Children 2-11) | IGA-TS | 8 | 56.5% | 36.6% | - | 10.8% | [9] |
| Delgocitinib Ointment (Pan-JAK) | Phase 3 (Adults) | % Change in mEASI | 4 | - | - | -44.3% | +1.7% | [10] |
IGA 0/1: Investigator's Global Assessment score of clear or almost clear. IGA-TS: IGA Treatment Success. mEASI: modified Eczema Area and Severity Index.
Table 3: Efficacy of Oral JAK Inhibitors in Phase 3 Clinical Trials for Moderate-to-Severe Atopic Dermatitis
| Drug (Mechanism) | Trial | Primary Endpoint | Week | Abrocitinib 200mg | Abrocitinib 100mg | Upadacitinib 30mg | Upadacitinib 15mg | Baricitinib 4mg | Baricitinib 2mg | Placebo | Reference |
| Abrocitinib (JAK1) | JADE MONO-2 | IGA 0/1 | 12 | 38.1% | 28.4% | - | - | - | - | 9.1% | [11] |
| Abrocitinib (JAK1) | JADE MONO-2 | EASI-75 | 12 | 61.0% | 44.5% | - | - | - | - | 10.4% | [11] |
| Abrocitinib (JAK1) | JADE MONO-2 | NRS4 | 12 | 55.3% | 45.2% | - | - | - | - | 11.5% | [11] |
| Upadacitinib (JAK1) | Measure Up 1 & 2 (Integrated) | EASI-75 | 140 | - | - | 90.5% | 85.5% | - | - | - | [12][13] |
| Upadacitinib (JAK1) | Measure Up 1 & 2 (Integrated) | vIGA-AD 0/1 | 140 | - | - | 64.4% | 56.6% | - | - | - | [12][13] |
| Baricitinib (JAK1/2) | BREEZE-AD5 | IGA 0/1 | 16 | - | - | - | - | - | 24% | 5% | [2] |
| Baricitinib (JAK1/2) | BREEZE-AD5 | EASI-75 | 16 | - | - | - | - | - | 30% | 8% | [2] |
EASI-75: ≥75% improvement in Eczema Area and Severity Index. NRS4: ≥4-point improvement in Peak Pruritus Numerical Rating Scale. vIGA-AD 0/1: validated Investigator's Global Assessment for Atopic Dermatitis score of clear or almost clear.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines for key experimental protocols used to investigate the JAK-STAT pathway in atopic dermatitis.
Western Blot for Phosphorylated STATs
This protocol describes the detection of phosphorylated STAT proteins in human keratinocytes following cytokine stimulation.
Detailed Steps:
-
Cell Culture and Stimulation: Human keratinocytes are cultured to confluency and then stimulated with a cytokine of interest (e.g., 20 ng/mL of recombinant human IL-4) for a specified time (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-phospho-STAT6) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
This protocol outlines the measurement of cytokine mRNA levels in skin biopsies.
Detailed Steps:
-
RNA Extraction: Total RNA is extracted from skin biopsy samples using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase.
-
qPCR: Real-time PCR is performed using a SYBR Green-based detection method with primers specific for the target cytokines (e.g., IL-4, IL-13) and a housekeeping gene (e.g., GAPDH, β-Actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)
This protocol describes the identification of STAT6 binding sites on DNA in IL-4-stimulated keratinocytes.
Detailed Steps:
-
Cross-linking: Keratinocytes are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., anti-STAT6) to pull down the protein-DNA complexes. An IgG antibody is used as a negative control.
-
Washing and Elution: The antibody-protein-DNA complexes are washed to remove non-specific binding, and the complexes are then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to determine the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.
Conclusion
The JAK-STAT signaling pathway is a central player in the pathogenesis of atopic dermatitis, mediating the effects of key pro-inflammatory cytokines. The wealth of quantitative data from molecular studies and clinical trials has solidified the importance of this pathway as a therapeutic target. The development and approval of several JAK inhibitors represent a significant advancement in the management of moderate-to-severe atopic dermatitis. This technical guide provides a foundational resource for professionals in the field, offering a synthesis of the current understanding of the JAK-STAT pathway in AD, along with practical experimental frameworks to guide future research and drug development efforts. Further investigation into the nuanced roles of individual JAK and STAT isoforms will continue to refine our therapeutic strategies for this complex disease.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Baricitinib in patients with moderate-to-severe atopic dermatitis: Results from a randomized monotherapy phase 3 trial in the United States and Canada (BREEZE-AD5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results from Pfizer’s Phase 3 Jade Compare Study of Abrocitinib in Moderate to Severe Atopic Dermatitis Published in New England Journal of Medicine | Pfizer [pfizer.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Relative importance of IL-4 and IL-13 in lesional skin of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced expression levels of IL-31 correlate with IL-4 and IL-13 in atopic and allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. ijbs.com [ijbs.com]
- 9. Efficacy and safety of ruxolitinib cream in children aged 2 to 11 years with atopic dermatitis: Results from TRuE-AD3, a phase 3, randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with moderate to severe atopic dermatitis: A phase 3, randomized, double-blind, vehicle-controlled study and an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Upadacitinib Rapidly Improves Patient-Reported Outcomes in Atopic Dermatitis: 16-Week Results from Phase 3 Clinical Trials (Measure Up 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upadacitinib in Adolescents With Moderate to Severe Atopic Dermatitis: Analysis of 3 Phase 3 Randomized Clinical Trials Through 76 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Soficitinib: A Technical Guide to its Impact on Inflammatory Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of soficitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor, and its mechanism of action in modulating the production of inflammatory cytokines. By targeting a key node in inflammatory signaling, this compound represents a promising therapeutic agent for a range of T-cell-mediated autoimmune disorders.[1][2][3] This document details the underlying signaling pathways, presents available data on cytokine modulation, outlines relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: Inhibition of the TYK2/JAK-STAT Pathway
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[4][5][6] The JAK-STAT signaling pathway is a critical cascade utilized by numerous cytokines to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][7]
TYK2 associates with the intracellular domains of specific cytokine receptors. Upon cytokine binding, TYK2 is activated, leading to the phosphorylation and activation of other JAKs and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[8]
By selectively inhibiting TYK2, this compound effectively blocks the signaling of key pro-inflammatory cytokines that are dependent on this pathway, including IL-23, IL-12, and Type I interferons.[8] This targeted inhibition is crucial for its therapeutic effect in various autoimmune conditions.[1][7] Recent clinical development has highlighted its role in blocking pathways related to IL-4, IL-13, and IL-31, particularly in dermatological conditions like atopic dermatitis and prurigo nodularis.[3][4][6]
Quantitative Analysis of Cytokine Modulation
While specific quantitative data from preclinical or clinical studies on this compound's direct impact on cytokine levels are not extensively published, data from other JAK and TYK2 inhibitors provide a strong surrogate for its expected effects. The following tables summarize findings from studies on Tofacitinib (a pan-JAK inhibitor) and Deucravacitinib (another selective TYK2 inhibitor).
Table 1: Effect of Tofacitinib on Serum Cytokine Levels in Rheumatoid Arthritis Patients
| Cytokine | Baseline Level (pg/mL, Median) | Change after Treatment | Time to Significant Change |
| TNF-α | 35.8 | Significantly Decreased | Week 4 |
| IL-6 | 25.4 | Significantly Decreased | Week 4 |
| IL-17 | 40.2 | Significantly Decreased | Week 4 |
| IFN-γ | 38.5 | Significantly Decreased | Week 4 |
| IL-35 | 22.1 | Significantly Increased | Week 4 |
| Data derived from a study on Tofacitinib in 32 Rheumatoid Arthritis patients.[9] |
Table 2: Effect of Deucravacitinib on Psoriasis-Associated Gene Expression
| Gene/Protein | Percent Reduction from Baseline | Treatment Duration |
| IL-17A | 47% - 50% | 16 Weeks |
| IL-19 | 72% | 16 Weeks |
| Beta-defensin | 81% - 84% | 16 Weeks |
| Data derived from studies on the TYK2 inhibitor Deucravacitinib (SOTYKTU).[8] |
These data illustrate the potent anti-inflammatory effects of inhibiting the JAK-STAT pathway. It is anticipated that this compound exerts a similar, though potentially more selective, profile of cytokine modulation focused on TYK2-dependent pathways.
Experimental Protocols for Assessing Cytokine Inhibition
To evaluate the efficacy of a TYK2 inhibitor like this compound, a combination of in vitro and clinical study protocols are employed.
Objective: To determine the dose-dependent effect of this compound on the production of inflammatory cytokines by stimulated immune cells.
Methodology:
-
Cell Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a pro-inflammatory agent, such as Lipopolysaccharide (LPS) for monocytes (to induce TNF-α, IL-6) or with anti-CD3/CD28 antibodies for T-cells (to induce IFN-γ, IL-17). A relevant cytokine, such as IL-23, can also be used as a stimulant.
-
Incubation: Incubate the stimulated cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IL-6, TNF-α, IL-17, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cytokine to determine the potency of this compound.
Objective: To assess the in vivo effect of this compound on systemic inflammatory cytokine levels in patients with an autoimmune disease.
Methodology:
-
Patient Cohort: Recruit patients diagnosed with the target autoimmune disease (e.g., atopic dermatitis, psoriasis). Collect baseline demographic and disease activity data.
-
Blood Sampling: Collect whole blood samples from patients at baseline (pre-treatment) and at specified time points following the initiation of this compound treatment (e.g., Week 4, Week 8, Week 12).
-
Sample Processing: Process the blood samples to isolate serum or plasma and store them at -80°C until analysis.
-
Cytokine Measurement: Use a validated multiplex immunoassay or ELISA to measure the levels of a panel of relevant cytokines in the serum samples. The panel should include cytokines known to be modulated by the TYK2 pathway (e.g., IL-6, IL-17, IL-23, IFN-γ) and others relevant to the specific disease pathophysiology.[9][10]
-
Clinical Assessment: Correlate the changes in cytokine levels with clinical efficacy measures (e.g., Psoriasis Area and Severity Index [PASI], Eczema Area and Severity Index [EASI]) and safety assessments.
-
Statistical Analysis: Employ appropriate statistical tests to compare cytokine levels between baseline and follow-up visits to determine the significance of any changes.
Conclusion
This compound is a selective TYK2 inhibitor that modulates the immune response by blocking the signaling of key inflammatory cytokines. Its targeted mechanism within the JAK-STAT pathway offers the potential for significant efficacy in treating various T-cell-mediated autoimmune diseases, including atopic dermatitis, prurigo nodularis, and vitiligo.[1][2][11] While detailed public data on its specific cytokine inhibition profile remains limited, the established role of TYK2 in inflammation and data from analogous inhibitors strongly support its therapeutic rationale. The experimental frameworks outlined in this guide provide a robust basis for further investigation into the precise immunomodulatory effects of this promising compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. InnoCare Announces First Patient Dosed in the Phase II/IIII Clinical Trial of TYK2 Inhibitor this compound for Treatment of Vitiligo in China - BioSpace [biospace.com]
- 3. InnoCare administers first dose to patient in Phase II trial of this compound [origonews.com]
- 4. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 5. This compound - InnoCare - AdisInsight [adisinsight.springer.com]
- 6. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 7. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 8. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 9. Changes in Serum Cytokines May Predict Therapeutic Efficacy of Tofacitinib in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins in rheumatoid arthritis and baseline levels of soluble biomarkers associate with the treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Soficitinib: A Deep Dive into its Molecular Framework and Chemical Attributes for Drug Development Professionals
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Soficitinib, a novel therapeutic agent, is emerging as a significant player in the landscape of autoimmune and inflammatory diseases. This technical guide provides a comprehensive analysis of its molecular structure and key chemical properties. All quantitative data is presented in structured tables for clarity and comparative ease. Detailed experimental methodologies, where publicly available, are outlined to provide a reproducible framework for further investigation. This document aims to serve as a foundational resource for researchers and drug development professionals engaged in the study and application of this compound.
Molecular Structure
This compound is a small molecule inhibitor with a complex heterocyclic structure.[1] Its precise arrangement of atoms and functional groups is pivotal to its biological activity.
Chemical Identity
A summary of the fundamental identifiers for this compound is provided in the table below.
| Identifier | Value |
| Chemical Formula | C₁₈H₂₁ClN₈O[1] |
| IUPAC Name | 3-[(3aS,6aR)-2-[5-chloro-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropanenitrile[1] |
| SMILES Notation | C[C@@]12CN(C[C@@H]1CN(C2)C(=O)CC#N)C3=NC(=NC=C3Cl)NC4=CN(N=C4)C[1] |
| CAS Number | 2574524-67-5[1] |
Two-Dimensional Structure
The 2D chemical structure of this compound reveals a core composed of a fused pyrrolo[3,4-c]pyrrole (B14788784) ring system. This central scaffold is substituted with a chloro-pyrimidinyl group, which in turn is linked to a methyl-pyrazolyl moiety. A cyano-oxo-propyl chain is attached to one of the nitrogen atoms of the pyrrolo[3,4-c]pyrrole core.
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key computed properties of this compound.
| Property | Value |
| Molecular Weight | 400.9 g/mol [1] |
| XLogP3 | 1.3[1] |
| Hydrogen Bond Donors | 1[1] |
| Hydrogen Bond Acceptors | 8[1] |
| Rotatable Bond Count | 5[1] |
| Topological Polar Surface Area | 103 Ų[1] |
Mechanism of Action: A TYK2 Inhibitor
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[2][3][4] TYK2 plays a crucial role in the signaling pathways of several key cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5][6]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of gene transcription.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on TYK2.
By selectively inhibiting TYK2, this compound effectively blocks the downstream signaling of cytokines such as IL-12, IL-23, and Type I interferons.[5][6] This targeted approach is anticipated to reduce the inflammation and immune dysregulation characteristic of various autoimmune disorders.
Therapeutic Indications and Clinical Development
This compound is currently under clinical investigation for the treatment of a range of T-cell-mediated autoimmune diseases.[6] Its development program is particularly focused on dermatological conditions.
Current Clinical Trial Focus:
Phase II clinical trials in moderate-to-severe atopic dermatitis have demonstrated promising efficacy and a favorable safety profile.[6]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary and not fully available in the public domain. However, based on standard practices in drug discovery and development for kinase inhibitors, the following methodologies are likely employed.
Kinase Inhibition Assays
The inhibitory activity of this compound against TYK2 and other kinases is typically determined using in vitro kinase assays.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology Outline:
-
Reagents: Recombinant human TYK2 enzyme, a suitable substrate peptide, adenosine (B11128) triphosphate (ATP), and varying concentrations of this compound.
-
Assay Principle: The assay measures the phosphorylation of the substrate by the kinase. The inhibitory effect of this compound is quantified by the reduction in this phosphorylation.
-
Detection: Common detection methods include luminescence-based assays that measure the amount of ATP remaining after the kinase reaction, or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Functional Assays
To assess the activity of this compound in a more biologically relevant context, cellular assays are employed. These assays typically use cell lines that are dependent on TYK2-mediated signaling for a measurable response, such as proliferation or cytokine production.
Methodology Outline:
-
Cell Culture: A relevant cell line (e.g., a human T-cell line) is cultured.
-
Stimulation: The cells are stimulated with a cytokine known to signal through TYK2 (e.g., IL-23).
-
Treatment: The stimulated cells are treated with varying concentrations of this compound.
-
Endpoint Measurement: The effect of this compound on the cellular response is measured. This could be the inhibition of STAT phosphorylation (measured by Western blot or flow cytometry), reduction in cell proliferation (e.g., using a BrdU or MTS assay), or decreased production of downstream inflammatory mediators (measured by ELISA).
Conclusion
This compound is a promising, selective TYK2 inhibitor with a well-defined molecular structure and chemical properties that make it a suitable candidate for oral administration. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a strong rationale for its development in a variety of autoimmune and inflammatory diseases. The ongoing clinical trials will further elucidate its therapeutic potential and safety profile, offering new hope for patients with these challenging conditions. This guide provides a foundational understanding for the scientific and drug development communities to build upon in their future research and development endeavors.
References
- 1. This compound | C18H21ClN8O | CID 155455107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - InnoCare - AdisInsight [adisinsight.springer.com]
- 4. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
Soficitinib (ICP-332): A Technical Overview of InnoCare's TYK2 Inhibitor Development Pipeline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib (ICP-332) is a novel, potent, and selective oral tyrosine kinase 2 (TYK2) inhibitor under development by InnoCare Pharma.[1][2] As a key mediator in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, TYK2 is critically involved in the pathogenesis of various T-cell-related autoimmune and inflammatory diseases.[1][2][3][4][5][6][7][8] this compound is being investigated as a therapeutic agent for a range of dermatological conditions with significant unmet medical needs.[1][2][8][9] This technical guide provides a comprehensive overview of the this compound development pipeline, including its mechanism of action, preclinical data, and clinical trial results, with a focus on quantitative data and experimental design.
Mechanism of Action
This compound selectively inhibits the TYK2 enzyme, a member of the JAK family of non-receptor tyrosine kinases.[2][4] TYK2 plays a crucial role in the signal transduction of key cytokines implicated in inflammatory and autoimmune disorders, including interleukins (IL) and interferons (IFN).[3][4][5][6][7] Specifically, TYK2 is involved in the signaling pathways of IL-12, IL-23, and Type I IFNs.[4][5][7] By blocking these pathways, this compound is designed to reduce neurogenic itch responses and inhibit skin inflammation.[1][8][9] Furthermore, this compound has been shown to alleviate symptoms by inhibiting the signaling of cytokines such as IL-4, IL-13, and IL-31.[1][8][9][10]
Preclinical Pharmacology
Preclinical studies have highlighted the potency and selectivity of this compound. Notably, ICP-332 has demonstrated approximately 400-fold selectivity for TYK2 over JAK2. This high selectivity is a key differentiating feature, potentially minimizing off-target effects and improving the safety profile compared to less selective JAK inhibitors.
Signaling Pathway
The diagram below illustrates the role of TYK2 in the JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 2. InnoCare Announces First Patient Dosed in the Phase II/IIII Clinical Trial of TYK2 Inhibitor this compound for Treatment of Vitiligo in China - BioSpace [biospace.com]
- 3. Frontiers | Targeting the Janus Kinase Family in Autoimmune Skin Diseases [frontiersin.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 8. InnoCare begins patient dosing in global phase II trial of TYK2 inhibitor, this compound to treat prurigonodularis [pharmabiz.com]
- 9. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 10. trial.medpath.com [trial.medpath.com]
Soficitinib in the Pathogenesis of Prurigo Nodularis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prurigo nodularis (PN) is a chronic inflammatory skin disease characterized by intensely pruritic, hyperkeratotic nodules, significantly impairing quality of life. The pathogenesis is complex, involving a vicious itch-scratch cycle driven by a neuro-immune feedback loop. Key mediators in this process include T helper 2 (Th2) cytokines such as interleukin-4 (IL-4), IL-13, and IL-31, which signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Soficitinib (ICP-332), a novel, potent, and selective tyrosine kinase 2 (TYK2) inhibitor, is currently under clinical investigation for the treatment of prurigo nodularis. By targeting TYK2, a member of the JAK family, this compound aims to disrupt the downstream signaling of key pruritogenic and inflammatory cytokines, offering a promising therapeutic strategy for this debilitating condition. This document provides a detailed technical overview of the role of this compound in the context of prurigo nodularis pathogenesis, summarizing available data and outlining relevant experimental methodologies.
The Pathogenesis of Prurigo Nodularis: A Neuro-Immune Perspective
Prurigo nodularis arises from a complex interplay between the cutaneous, immune, and nervous systems. The characteristic nodules are the result of chronic scratching, which in turn is triggered by severe pruritus. This itch-scratch cycle is perpetuated by a cascade of inflammatory and pruritogenic mediators.
The Role of Th2 Cytokines and the JAK-STAT Pathway
A hallmark of prurigo nodularis is a Th2-skewed immune response, characterized by elevated levels of IL-4, IL-13, and IL-31 in the skin lesions.[1][2] These cytokines are pivotal in driving the key features of the disease:
-
IL-4 and IL-13: These cytokines promote inflammation, contribute to skin barrier dysfunction, and sensitize sensory neurons, thereby amplifying the itch sensation.[3][4] They signal through the JAK-STAT pathway, leading to the activation of STAT6.[5][6] Studies have shown a significant upregulation of STAT6 in the lesional skin of PN patients.[5][7]
-
IL-31: Often referred to as the "itch cytokine," IL-31 is a potent pruritogen that directly activates sensory neurons.[6] Its signaling also involves the JAK-STAT pathway. The intensity of pruritus in PN correlates with the number of IL-31 and IL-31 receptor-positive cells in the dermis.[6]
-
Thymic Stromal Lymphopoietin (TSLP): This epithelial-derived cytokine is an upstream mediator that can induce a Th2 inflammatory response and directly act on sensory neurons to cause itching.[8][9]
The binding of these cytokines to their receptors on various cell types, including immune cells, keratinocytes, and sensory neurons, triggers the activation of the JAK-STAT signaling cascade.[10] Specifically, JAKs (including TYK2) associated with the cytokine receptors are activated and phosphorylate the receptors, creating docking sites for STAT proteins.[11] The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and pruritus.[12]
This compound: A Selective TYK2 Inhibitor
This compound is a small molecule inhibitor that selectively targets TYK2, a member of the JAK family of non-receptor tyrosine kinases.[13][14] TYK2 plays a crucial role in the signaling of several cytokines implicated in the pathogenesis of prurigo nodularis, including IL-12, IL-23, and Type I interferons.[15] By inhibiting TYK2, this compound is designed to block the downstream signaling of these pro-inflammatory and pruritogenic cytokines.[16][17][18]
Mechanism of Action in Prurigo Nodularis
The therapeutic rationale for using this compound in prurigo nodularis is based on its ability to modulate the key signaling pathways driving the disease. By inhibiting TYK2, this compound is expected to:
-
Reduce Th2-mediated inflammation: By blocking the signaling of cytokines like IL-4 and IL-13, this compound can potentially dampen the inflammatory cascade in the skin.[16][17]
-
Alleviate pruritus: Inhibition of IL-31 and other pruritogenic cytokine signaling pathways is anticipated to directly reduce the sensation of itch.[16][17]
-
Break the itch-scratch cycle: By targeting both inflammation and pruritus, this compound aims to interrupt the vicious cycle that leads to the formation and maintenance of prurigo nodules.
Clinical Development and Efficacy Data
InnoCare Pharma has initiated a global Phase II clinical trial of this compound for the treatment of prurigo nodularis, with the first patient dosed in China.[15][16] While specific data from this trial is not yet publicly available, promising results from a Phase II study in patients with moderate-to-severe atopic dermatitis, a condition with a similar Th2-driven inflammatory pathophysiology, suggest the potential efficacy of this compound in prurigo nodularis.[16][18]
Quantitative Data Summary (Atopic Dermatitis Phase II Study)
| Outcome Measure | This compound | Placebo |
| EASI-75 (Proportion of patients achieving 75% reduction in Eczema Area and Severity Index) | Data not yet publicly available | Data not yet publicly available |
| IGA 0/1 (Proportion of patients achieving Investigator's Global Assessment score of 0 or 1) | Data not yet publicly available | Data not yet publicly available |
| Peak Pruritus Numerical Rating Scale (PP-NRS) Improvement | Data not yet publicly available | Data not yet publicly available |
Note: Specific quantitative data from the atopic dermatitis Phase II trial of this compound has been presented at scientific meetings but is not yet fully published in peer-reviewed literature.
Experimental Protocols
The evaluation of novel therapeutics for prurigo nodularis involves a range of clinical and laboratory-based assessments. The following are representative experimental protocols that are likely to be employed in the clinical development of this compound for this indication.
Clinical Trial Protocol for Prurigo Nodularis
A typical Phase II/III clinical trial for prurigo nodularis would likely follow this structure:[19][20][21]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with a clinical diagnosis of prurigo nodularis for at least 3 months, with a specified minimum number of nodules and a baseline pruritus score indicative of moderate-to-severe disease (e.g., on a Numerical Rating Scale).
-
Intervention: Oral administration of this compound at one or more dose levels, compared to a placebo, for a defined treatment period (e.g., 12-24 weeks).
-
Primary Endpoints:
-
Change from baseline in a validated pruritus scale, such as the Worst Itch-Numeric Rating Scale (WI-NRS).
-
Proportion of subjects achieving a clear or almost clear rating on the Investigator's Global Assessment for Prurigo Nodularis (IGA-PN).
-
-
Secondary Endpoints:
-
Proportion of subjects with a clinically meaningful improvement in pruritus (e.g., ≥4-point reduction in WI-NRS).
-
Change from baseline in the number of prurigo nodules.
-
Assessment of quality of life using validated instruments (e.g., Dermatology Life Quality Index - DLQI).
-
Safety and tolerability assessments.
-
Immunohistochemical Analysis of Skin Biopsies
To investigate the in-situ effects of this compound on the cellular and molecular composition of prurigo nodularis lesions, immunohistochemistry on skin biopsies is a key experimental protocol.[7]
-
Objective: To quantify the expression of key inflammatory markers and signaling proteins in lesional and non-lesional skin before and after treatment with this compound.
-
Methodology:
-
Obtain 4mm punch biopsies from a representative nodule and from non-lesional skin at baseline and at the end of the treatment period.
-
Fix the tissue in formalin and embed in paraffin.
-
Section the tissue and mount on slides.
-
Perform antigen retrieval.
-
Incubate with primary antibodies against targets of interest, such as pSTAT3, pSTAT6, IL-4, IL-13, IL-31R, and markers for various immune cells (e.g., CD4+ for T-helper cells, mast cell tryptase).
-
Incubate with a labeled secondary antibody.
-
Develop with a chromogenic substrate.
-
Counterstain with hematoxylin.
-
Image the slides using a microscope and quantify the staining intensity and distribution using image analysis software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pruritogenic Cytokines in Prurigo Nodularis
Caption: Simplified signaling pathway in prurigo nodularis.
Experimental Workflow for Immunohistochemical Analysis
Caption: Workflow for immunohistochemical analysis of skin biopsies.
Conclusion
This compound, as a selective TYK2 inhibitor, represents a targeted therapeutic approach for prurigo nodularis that is firmly grounded in the current understanding of the disease's pathophysiology. By disrupting the signaling of key Th2 cytokines and pruritogenic mediators through the JAK-STAT pathway, this compound has the potential to alleviate the burdensome symptoms of pruritus and inflammation, ultimately breaking the debilitating itch-scratch cycle. The ongoing clinical trials will be crucial in determining the efficacy and safety of this compound in this patient population and will provide valuable insights into its precise molecular and cellular effects within the skin. The data generated from these studies, utilizing robust experimental protocols, will be instrumental in positioning this compound within the evolving treatment landscape for prurigo nodularis.
References
- 1. Interleukin Profiling in Atopic Dermatitis and Chronic Nodular Prurigo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translating tissue expression of STAT 1, 3 and 6 in prurigo nodularis to clinical efficacy of oral tofacitinib – A prospective single-arm investigational study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Mechanism of Action in Prurigo Nodularis | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 5. Prurigo Nodularis: Pathogenesis and the Horizon of Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular mechanisms of pruritus in prurigo nodularis [frontiersin.org]
- 7. A prospective study examining the expression of STAT 1, 3, 6 in prurigo nodularis lesions with its immunopathogenic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Thymic Stromal Lymphopoietin in Cutaneous Immune-Mediated Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound - InnoCare - AdisInsight [adisinsight.springer.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 16. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 17. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. Prurigo Nodularis Clinical Research Trials | CenterWatch [centerwatch.com]
- 20. torontodermatologycentre.com [torontodermatologycentre.com]
- 21. Emerging Therapies in the Treatment of Prurigo Nodularis: Biological Therapy and Systematic Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
Soficitinib: A Technical Overview of Early-Stage Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib (ICP-332) is a novel, potent, and selective oral tyrosine kinase 2 (TYK2) inhibitor currently under development by InnoCare Pharma.[1] It is being investigated for the treatment of various T-cell-mediated autoimmune diseases, with a primary focus on dermatological conditions such as atopic dermatitis, psoriasis, vitiligo, and prurigo nodularis.[2][3] This technical guide provides a comprehensive overview of the available early-stage clinical trial data for this compound, including its mechanism of action, efficacy, safety, and experimental protocols.
Mechanism of Action
This compound targets TYK2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[2][4] TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is integral to the pathogenesis of many inflammatory and autoimmune disorders.[5][6] Specifically, TYK2 is involved in the signaling of key cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31), all of which are implicated in the inflammatory processes and pruritus associated with atopic dermatitis and other skin conditions.[6][7] By selectively inhibiting TYK2, this compound aims to modulate the downstream signaling cascade, thereby reducing inflammation and alleviating clinical symptoms.[5]
Signaling Pathway Diagram
Caption: this compound inhibits TYK2, blocking the JAK-STAT signaling pathway.
Early-Stage Clinical Trial Data
Phase II Study in Moderate-to-Severe Atopic Dermatitis (NCT05702268)
A Phase II, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in adult patients with moderate-to-severe atopic dermatitis.[8] The study involved 75 participants across three arms: this compound 80 mg once daily (QD), this compound 120 mg QD, and placebo.[8] The treatment duration was four weeks.[8]
This compound demonstrated a statistically significant improvement in multiple efficacy endpoints compared to placebo.
Table 1: Key Efficacy Outcomes at Week 4
| Efficacy Endpoint | Placebo (n=25) | This compound 80 mg QD (n=25) | This compound 120 mg QD (n=25) |
|---|---|---|---|
| Mean % Change in EASI Score from Baseline | 16.7% | 78.2% (p<0.0001) | 72.5% (p<0.0001) |
| EASI-50 (% of Patients) | N/A | N/A | N/A |
| EASI-75 (% of Patients) | 8.0% | 64.0% (p<0.0001) | 64.0% (p<0.0001) |
| EASI-90 (% of Patients) | 4.0% | 44.0% (p=0.0009) | N/A |
| IGA 0/1 with >=2 points improvement (% of Patients) | 4.0% | 36.0% (p=0.0047) | N/A |
EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment. Data not available is denoted by N/A.
This compound was reported to be safe and well-tolerated in this Phase II study. The overall incidence of adverse events (AEs) and AEs related to infections and infestations in both this compound treatment groups was comparable to the placebo group.
Table 2: Overview of Safety Findings
| Safety Parameter | Finding |
|---|---|
| Treatment-Related Adverse Events (TRAEs) | Most were mild to moderate and comparable to placebo. |
| Serious Adverse Events (SAEs) | No SAEs were reported in the press releases reviewed. |
Pharmacokinetics and Pharmacodynamics
While the Phase II study in atopic dermatitis assessed pharmacokinetics, specific quantitative data such as Cmax, Tmax, and half-life from early-stage trials are not publicly available at the time of this report. Similarly, detailed pharmacodynamic data, including measurements of cytokine modulation in patients, have not been disclosed.
Experimental Protocols
Phase II Atopic Dermatitis Study (NCT05702268)
Objective: To evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with moderate-to-severe atopic dermatitis.[8]
Study Design:
-
Randomized, double-blind, placebo-controlled.
-
75 participants.[8]
-
Three arms: this compound 80 mg QD, this compound 120 mg QD, Placebo QD.[8]
-
Treatment duration: 4 weeks.[8]
Key Inclusion Criteria:
-
Adults with a diagnosis of moderate-to-severe atopic dermatitis.
Key Exclusion Criteria:
-
Not specified in the available public documents.
Endpoints:
-
Primary: Not explicitly stated in the reviewed materials, but likely related to EASI score improvement.
-
Secondary: Percentage of patients achieving EASI-50, EASI-75, EASI-90, IGA score of 0 or 1, and changes in pruritus scores.[8]
Phase II/III Vitiligo Study (NCT07047612)
Objective: To evaluate the efficacy and safety of this compound in subjects with non-segmental vitiligo.[9]
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group, adaptive design.[9]
-
Phase II and Phase III portions.[9]
Key Inclusion Criteria:
-
Adults (Phase II and III) and adolescents (Phase III) with non-segmental vitiligo.[9]
Key Exclusion Criteria:
-
Not specified in the available public documents.
Endpoints:
-
Not detailed in the available public documents.
Experimental Workflow Diagram
Caption: A simplified workflow for a randomized, placebo-controlled trial.
Conclusion
Early-stage clinical data for this compound, particularly from the Phase II study in atopic dermatitis, are promising, demonstrating significant efficacy and a favorable safety profile. As a selective TYK2 inhibitor, this compound represents a targeted approach to managing T-cell-mediated autoimmune skin conditions. Further data from ongoing and planned Phase III trials will be crucial to fully elucidate its therapeutic potential and long-term safety. At present, detailed pharmacokinetic and pharmacodynamic data from human trials are not publicly available.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. InnoCare Pharma Announces First Patient Dosed in the Phase II/IIII Clinical Trial of TYK2 Inhibitor this compound for Treatment of Vitiligo in China | MarketScreener [marketscreener.com]
- 3. This compound - InnoCare - AdisInsight [adisinsight.springer.com]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 6. InnoCare begins patient dosing in global phase II trial of TYK2 inhibitor, this compound to treat prurigonodularis [pharmabiz.com]
- 7. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 8. InnoCare’s atopic dermatitis drug hits primary endpoint in Phase II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Soficitinib (ICP-332): In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib (also known as ICP-332) is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] The JAK family of enzymes, which also includes JAK1, JAK2, and JAK3, are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors.[3] These signaling cascades are integral to immune responses and inflammatory processes.[1] this compound, by selectively targeting TYK2, modulates the signaling of key cytokines such as IL-4, IL-13, and IL-31, which are involved in skin inflammation and itch responses.[4] This selective inhibition of TYK2 is a promising therapeutic strategy for a variety of T-cell-mediated autoimmune disorders, including atopic dermatitis, prurigo nodularis, and vitiligo.[4][5]
The JAK-STAT signaling pathway is a primary conduit for cytokine signaling. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes. This compound exerts its therapeutic effect by inhibiting TYK2, thereby disrupting this signaling cascade.
These application notes provide an overview of in vitro cell-based assays to characterize the activity and selectivity of this compound. Detailed protocols for key experiments are outlined to enable researchers to evaluate its mechanism of action.
Data Presentation
The in vitro inhibitory activity and selectivity of this compound are critical for understanding its therapeutic potential and minimizing off-target effects. Preclinical data indicates that this compound is a potent and selective TYK2 inhibitor.
Table 1: In Vitro Inhibitory Profile of this compound (ICP-332)
| Target | IC50 (nM) | Selectivity Fold vs. TYK2 | Reference |
| TYK2 | Data Not Publicly Available | 1x | |
| JAK1 | Data Not Publicly Available | >1x | |
| JAK2 | Data Not Publicly Available | ~400x | [6][7] |
| JAK3 | Data Not Publicly Available | >1x |
Note: While specific IC50 values for this compound are not yet publicly available, InnoCare Pharma has stated that ICP-332 exhibits approximately 400-fold selectivity against JAK2.[6][7] Further research is needed to populate the complete inhibitory profile.
Mandatory Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: General workflow for in vitro cell-based assays.
Experimental Protocols
The following are representative protocols for in vitro cell-based assays to evaluate the inhibitory activity of this compound. These protocols are based on standard methodologies for assessing JAK inhibitors and should be optimized for specific cell types and experimental conditions.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK isoforms (TYK2, JAK1, JAK2, JAK3).
Materials:
-
Recombinant human JAK enzymes (TYK2, JAK1, JAK2, JAK3)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In the wells of the assay plate, add the kinase assay buffer, the specific JAK enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) to the appropriate wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Phospho-STAT (pSTAT) Inhibition Assay via Flow Cytometry
Objective: To measure the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cell culture medium
-
This compound
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, IFN-α for TYK2/JAK1)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against phospho-STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs or culture the desired cell line. Resuspend the cells in culture medium at an appropriate density.
-
Inhibitor Treatment: Aliquot cells into tubes or a 96-well plate. Add serial dilutions of this compound or vehicle control and pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the cells for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fixation and Permeabilization: Immediately stop the stimulation by fixing the cells with a fixation buffer. Following fixation, permeabilize the cells to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in a suitable buffer for flow cytometry. Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation relative to the cytokine-stimulated control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cytokine-dependent cell lines.
Materials:
-
A cytokine-dependent cell line (e.g., a cell line engineered to be dependent on a specific cytokine for growth)
-
Cell culture medium and supplements
-
This compound
-
The appropriate cytokine for the cell line
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Cytokine Stimulation: Add the growth-promoting cytokine to all wells except for the no-cytokine control.
-
Incubation: Incubate the plate for a period that allows for measurable cell proliferation (e.g., 48-72 hours).
-
Assay Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the luminescent signal.
-
Data Analysis:
-
Subtract the background signal (media only).
-
Normalize the data to the cytokine-stimulated vehicle control.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of cell proliferation.
-
Conclusion
The in vitro cell-based assays described provide a framework for the characterization of this compound as a selective TYK2 inhibitor. By employing biochemical and cellular assays, researchers can elucidate its mechanism of action, determine its potency and selectivity, and gain insights into its potential therapeutic applications in autoimmune and inflammatory diseases. Consistent and rigorous application of these protocols will be crucial for advancing the understanding and development of this targeted therapy.
References
- 1. InnoCare Initiates Phase III Trial of TYK2 Inhibitor ICP-332 for Atopic Dermatitis in China [synapse.patsnap.com]
- 2. AD Pipeline Update: First Patient Dosed in Phase 3 Trial of InnoCare Pharma’s TYK2 Inhibitor in China - The Dermatology Digest [thedermdigest.com]
- 3. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 5. InnoCare Announces First Patient Dosed in the Phase II/IIII Clinical Trial of TYK2 Inhibitor this compound for Treatment of Vitiligo in China [businesswire.com]
- 6. biopharmaapac.com [biopharmaapac.com]
- 7. InnoCare Announces Phase II Study Results of TYK2 Inhibitor ICP-332 Meet Primary Endpoint in Patients with Atomic Dermatitis | INNOCARE [innocarepharma.com]
Application Notes and Protocols for Efficacy Testing of Soficitinib in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib (ICP-332) is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4][5][6][7][8] TYK2 is a key component of the JAK-STAT signaling pathway and is critically involved in the pathogenesis of various T-cell related autoimmune and inflammatory diseases.[4][5][6][7][8][9][10] By blocking the signaling of cytokines such as IL-12, IL-23, and Type I interferons, this compound represents a promising therapeutic agent for conditions like psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[11][12][13] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established murine models of rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. This pathway plays a central role in regulating immune responses, inflammation, and hematopoiesis. This compound specifically targets TYK2, a key kinase in this pathway.
Murine Model 1: Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis
The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[14] This model is suitable for evaluating the efficacy of anti-inflammatory compounds like this compound.
Experimental Workflow: CIA Model
Detailed Protocol: CIA Model
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old.
2. Reagents:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (or other TYK2 inhibitor)
-
Vehicle (e.g., 0.5% methylcellulose)
3. Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify Bovine CII in CFA at a final concentration of 2 mg/mL. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify Bovine CII in IFA at a final concentration of 2 mg/mL. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
4. This compound Administration (Example Dosing Regimens):
-
Prophylactic Dosing: Begin oral gavage of this compound or vehicle daily from Day 21 (day of booster) until the end of the study.
-
Therapeutic Dosing: Begin oral gavage of this compound or vehicle daily upon the first signs of arthritis (e.g., clinical score ≥ 2) until the end of the study.
-
Dosage: Based on preclinical studies of other selective TYK2 inhibitors, a dose range of 10-100 mg/kg, administered once or twice daily, can be explored.[13]
5. Efficacy Assessment:
-
Clinical Scoring: Score mice for signs of arthritis 3-4 times per week, starting from Day 21. A common scoring system is:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the study endpoint, collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Cytokine Analysis: Collect serum to measure levels of pro-inflammatory cytokines such as IL-6, IL-17A, and TNF-α using ELISA or multiplex assays.[15]
-
Biomarker Analysis: Analyze phosphorylation of STAT3 in tissues to confirm target engagement.[16]
Expected Quantitative Data (Hypothetical)
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Histological Score (Inflammation) | Serum IL-17A (pg/mL) |
| Naive (No Disease) | 0.0 ± 0.0 | 1.5 ± 0.1 | 0.1 ± 0.1 | 10.2 ± 3.5 |
| Vehicle Control (CIA) | 10.5 ± 1.2 | 3.2 ± 0.3 | 3.5 ± 0.4 | 150.8 ± 25.1 |
| This compound (10 mg/kg) | 6.2 ± 0.8 | 2.5 ± 0.2 | 2.1 ± 0.3 | 85.3 ± 15.7 |
| This compound (30 mg/kg) | 3.1 ± 0.5 | 2.0 ± 0.1 | 1.2 ± 0.2 | 40.1 ± 9.8 |
| Positive Control (e.g., anti-TNF-α) | 2.5 ± 0.4 | 1.9 ± 0.1 | 1.0 ± 0.2 | 35.5 ± 8.2 |
Murine Model 2: Dextran Sulfate Sodium (DSS)-Induced Colitis for IBD
The DSS-induced colitis model is a widely used and reproducible model for inflammatory bowel disease, particularly ulcerative colitis. It causes acute or chronic inflammation in the colon, mimicking key aspects of the human disease.
Experimental Workflow: DSS-Induced Colitis Model
Detailed Protocol: DSS-Induced Colitis
1. Animals:
-
C57BL/6 mice, 8-12 weeks old.
2. Reagents:
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
3. Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[17] The concentration may need to be optimized based on the DSS batch and mouse strain.
4. This compound Administration:
-
Administer this compound or vehicle by oral gavage once or twice daily, starting from Day 0 of DSS administration until the end of the study.
-
Dosage: A dose range of 10-100 mg/kg can be explored.[13]
5. Efficacy Assessment:
-
Disease Activity Index (DAI): Calculate a daily DAI score based on:
-
Weight Loss: 0 (<1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)
-
-
Colon Length and Weight: At the study endpoint, sacrifice mice and measure the length and weight of the colon. Inflammation is typically associated with a shorter, heavier colon.[9]
-
Histopathology: Take a section of the distal colon, fix in 10% neutral buffered formalin, and embed in paraffin. Stain with H&E to assess ulceration, inflammation, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity, which is an indicator of neutrophil infiltration.
-
Cytokine Analysis: Analyze colon tissue homogenates for pro-inflammatory cytokines like IL-6, IL-12, and IL-23 using ELISA or multiplex assays.[18]
Expected Quantitative Data (Hypothetical)
| Treatment Group | Disease Activity Index (DAI, Day 7) | Colon Length (cm, Day 7) | Histological Score (Inflammation) | Colon MPO Activity (U/g tissue) |
| Naive (No Disease) | 0.0 ± 0.0 | 9.5 ± 0.5 | 0.2 ± 0.1 | 5.3 ± 1.2 |
| Vehicle Control (DSS) | 8.5 ± 0.9 | 6.2 ± 0.4 | 3.8 ± 0.3 | 55.7 ± 8.9 |
| This compound (10 mg/kg) | 5.1 ± 0.6 | 7.5 ± 0.3 | 2.5 ± 0.4 | 30.1 ± 6.5 |
| This compound (30 mg/kg) | 2.8 ± 0.4 | 8.6 ± 0.2 | 1.5 ± 0.2 | 15.4 ± 4.1 |
| Positive Control (e.g., anti-p40 mAb) | 2.5 ± 0.5 | 8.8 ± 0.3 | 1.2 ± 0.3 | 12.8 ± 3.7 |
Conclusion
The murine models of collagen-induced arthritis and DSS-induced colitis are robust and well-characterized systems for evaluating the in vivo efficacy of this compound. These protocols provide a framework for assessing the therapeutic potential of this selective TYK2 inhibitor in preclinical settings. Careful execution of these studies, with attention to appropriate dosing, timing of administration, and comprehensive endpoint analysis, will yield valuable data to support the clinical development of this compound for the treatment of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.
References
- 1. innocarepharma.com [innocarepharma.com]
- 2. TYK2 Inhibitor | INNOCARE [innocarepharma.com]
- 3. | BioWorld [bioworld.com]
- 4. InnoCare Initiates Phase III Trial of TYK2 Inhibitor ICP-332 for Atopic Dermatitis in China [synapse.patsnap.com]
- 5. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 6. biopharmaapac.com [biopharmaapac.com]
- 7. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 8. InnoCare Pharma Announces First Patient Dosed in the Phase II/IIII Clinical Trial of TYK2 Inhibitor this compound for Treatment of Vitiligo in China | MarketScreener [marketscreener.com]
- 9. academic.oup.com [academic.oup.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. mdpi.com [mdpi.com]
- 12. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 14. inotiv.com [inotiv.com]
- 15. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 16. Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Ulcerative Colitis | Baricitinib relieves DSS-induced ulcerative colitis in mice by suppressing the NF-κB and JAK2/STAT3 signalling pathways | springermedicine.com [springermedicine.com]
Application Notes and Protocols for Reconstructed Human Epidermis (RHE) Models in Atopic Dermatitis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reconstructed human epidermis (RHE) models have emerged as valuable in vitro tools for studying the pathophysiology of atopic dermatitis (AD) and for the preclinical screening of novel therapeutic agents. These three-dimensional tissue models, composed of normal human keratinocytes cultured at the air-liquid interface, mimic the stratified structure and barrier function of the native human epidermis. By stimulating these tissues with a cocktail of cytokines characteristic of the AD inflammatory milieu, researchers can induce a disease phenotype that recapitulates key features of AD, including impaired barrier function, altered epidermal differentiation, and a pro-inflammatory state.
These application notes provide detailed protocols for inducing an AD-like phenotype in RHE models, as well as methodologies for key experimental assays to evaluate the model and the efficacy of test compounds.
Experimental Protocols
Induction of an Atopic Dermatitis-like Phenotype in RHE Models
This protocol describes the induction of an AD-like phenotype in commercially available or in-house produced RHE models using a cocktail of Th2 and pro-inflammatory cytokines.
Materials:
-
Reconstructed Human Epidermis (RHE) tissues in multi-well plates
-
Assay medium (as recommended by the RHE model supplier)
-
Recombinant human Interleukin-4 (IL-4)
-
Recombinant human Interleukin-13 (IL-13)
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-buffered saline (PBS), sterile
-
Pipettes and sterile, filtered pipette tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Cytokine Cocktail:
-
Reconstitute lyophilized cytokines in sterile PBS or as per the manufacturer's instructions to create stock solutions.
-
Prepare a working cytokine cocktail in the assay medium. The final concentrations can be varied depending on the desired severity of the AD phenotype. A commonly used combination is:
-
Prepare a sufficient volume of the cytokine-containing medium and a control medium (assay medium without cytokines) for all tissues.
-
-
Acclimatization of RHE Tissues:
-
Upon receipt of the RHE tissues, place them in a humidified incubator at 37°C and 5% CO2 for at least 1 hour to equilibrate.
-
-
Induction of AD Phenotype:
-
Carefully aspirate the shipping medium from the wells containing the RHE tissues.
-
Add the pre-warmed control or cytokine-containing assay medium to the wells, ensuring the medium is in contact with the basal side of the tissue insert and the epidermis remains exposed to the air.
-
Incubate the tissues for 24 to 72 hours. The incubation time can be optimized based on the desired experimental endpoints. For gene expression analysis, a 24-hour incubation may be sufficient, while for barrier function and protein expression, longer incubation times may be necessary.
-
-
Application of Test Compounds (Optional):
-
Test compounds can be applied topically to the surface of the RHE or added to the culture medium, depending on the desired route of administration.
-
Apply the test compounds at the same time as the cytokine cocktail or after an initial induction period.
-
Assessment of Epidermal Barrier Function: Transepidermal Water Loss (TEWL)
TEWL is a non-invasive measurement of the rate of water vapor diffusing across the stratum corneum, providing an indication of the integrity of the skin barrier.
Materials:
-
TEWL measurement device (e.g., open-chamber or closed-chamber evaporimeter)
-
RHE tissues in multi-well plates
-
Controlled environment chamber or room (stable temperature and humidity)
Procedure:
-
Acclimatization:
-
Acclimatize the RHE plates in a controlled environment with stable temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 30 minutes prior to measurement.
-
-
Measurement:
-
Calibrate the TEWL device according to the manufacturer's instructions.
-
Gently place the probe on the surface of the RHE, ensuring a complete seal between the probe and the tissue surface.
-
Allow the reading to stabilize, as indicated by the device. This may take 30-60 seconds.
-
Record the TEWL value, typically expressed in g/m²/h.
-
Take at least three independent measurements per tissue and calculate the average.
-
Quantification of Cytokine Secretion by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines secreted into the culture medium.
Materials:
-
Culture medium collected from RHE tissues
-
Commercially available ELISA kits for the cytokines of interest (e.g., TSLP, IL-6, IL-8)
-
Microplate reader
-
Reagent-grade water
-
Wash buffer, substrate solution, and stop solution (typically provided in the ELISA kit)
Procedure:
-
Sample Collection:
-
At the end of the culture period, collect the assay medium from each well.
-
Centrifuge the medium at 300 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Collect the supernatant and store at -80°C until analysis.
-
-
ELISA Protocol:
-
Follow the protocol provided with the commercial ELISA kit. A general sandwich ELISA procedure is as follows: a. Coat a 96-well microplate with the capture antibody. b. Wash the plate to remove unbound antibody. c. Block the plate to prevent non-specific binding. d. Add standards and samples (culture supernatants) to the wells and incubate. e. Wash the plate. f. Add the detection antibody and incubate. g. Wash the plate. h. Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate. i. Wash the plate. j. Add the substrate solution and incubate in the dark. k. Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative expression levels of genes involved in epidermal differentiation and inflammation.
Materials:
-
RHE tissues
-
RNA extraction kit suitable for 3D tissues (e.g., TRIzol-based methods)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., FLG, LOR, IVL, TSLP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the RHE tissue from the insert.
-
Homogenize the tissue using a suitable method (e.g., bead beating or rotor-stator homogenizer) in the lysis buffer provided with the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
-
Staphylococcus aureus Colonization of RHE Models
This protocol describes a method for colonizing the surface of RHE models with Staphylococcus aureus to mimic the microbial dysbiosis seen in AD.
Materials:
-
Staphylococcus aureus strain (e.g., a clinical isolate from an AD patient or a reference strain like USA300)
-
Tryptic Soy Broth (TSB)
-
Sterile PBS
-
Spectrophotometer
-
RHE tissues
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus in TSB overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10⁸ CFU/mL) by measuring the optical density at 600 nm (OD600).
-
-
Colonization of RHE:
-
Topically apply a small volume (e.g., 10-20 µL) of the bacterial suspension onto the surface of the RHE.
-
Incubate the colonized RHE models for a specified period (e.g., 4-24 hours) in a humidified incubator.
-
-
Quantification of Bacterial Load (Optional):
-
To determine the number of viable bacteria on the RHE, harvest the tissue and homogenize it in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar (TSA) plates.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).
-
Data Presentation
The following tables summarize representative quantitative data obtained from RHE models of atopic dermatitis.
Table 1: Barrier Function and Epidermal Differentiation Markers
| Parameter | Control RHE | AD-like RHE (Cytokine-treated) | % Change | Reference |
| TEWL (g/m²/h) | 5 - 10 | 15 - 30+ | ↑ 150-200% | General literature range |
| Filaggrin (FLG) Expression | 100% | 40 - 60% | ↓ 40-60% | [3] |
| Loricrin (LOR) Expression | 100% | 20 - 40% | ↓ 60-80% | [3] |
| Involucrin (IVL) Expression | 100% | 50 - 70% | ↓ 30-50% | [1] |
| Claudin-1 Expression | 100% | 70 - 90% | ↓ 10-30% | [3] |
Table 2: Inflammatory Mediator Secretion
| Cytokine | Control RHE (pg/mL) | AD-like RHE (pg/mL) | Fold Change | Reference |
| TSLP | < 50 | 200 - 1000+ | ↑ >4-20x | [2] |
| IL-6 | < 100 | 500 - 2000+ | ↑ >5-20x | [3] |
| IL-8 | < 200 | 1000 - 5000+ | ↑ >5-25x | [3] |
Visualization of Key Pathways and Workflows
Signaling Pathways
Caption: Th2 cytokine signaling cascade in keratinocytes.
Caption: Epidermal differentiation and barrier protein synthesis.
Experimental Workflow
Caption: Experimental workflow for AD modeling in RHE.
References
Application Notes and Protocols for the Use of Soficitinib in 3D Skin Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib (also known as ICP-332) is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] The JAK-STAT signaling pathway is a critical mediator in the pathogenesis of various inflammatory and autoimmune diseases, including dermatological conditions like atopic dermatitis and psoriasis.[2][3] TYK2 is instrumental in the signaling cascades of key pro-inflammatory cytokines such as IL-4, IL-13, IL-23, and IL-31.[4][5][6] By inhibiting TYK2, this compound effectively blocks these downstream signaling events, leading to a reduction in skin inflammation and neurogenic itch responses.[5][6]
Three-dimensional (3D) skin culture systems, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant in vitro platform to study the efficacy of therapeutic compounds like this compound. These models can replicate key aspects of inflammatory skin diseases, providing valuable preclinical data.[3] These application notes provide detailed protocols for utilizing this compound in 3D skin culture models to assess its anti-inflammatory effects.
Mechanism of Action: this compound and the TYK2-STAT Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines involved in skin inflammation. The binding of cytokines like IL-4, IL-13, and IL-23 to their receptors on keratinocytes and immune cells triggers the activation of receptor-associated JAKs, including TYK2.[3][4] Activated TYK2 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs translocate to the nucleus and regulate the transcription of target genes responsible for inflammation and immune responses.[7] this compound, by selectively inhibiting TYK2, prevents the phosphorylation of STATs, thereby mitigating the inflammatory cascade.[6]
Data Presentation: Efficacy of JAK Inhibition in a 3D Atopic Dermatitis Model
While specific quantitative data for this compound in a 3D skin model is not yet publicly available, the following tables represent the expected therapeutic effect based on studies with other JAK inhibitors in similar models. These data demonstrate the potential of TYK2 inhibition to reverse the inflammatory phenotype induced by Th2 cytokines (IL-4 and IL-13).
Table 1: Effect of JAK Inhibition on Inflammatory Gene Expression in a 3D Atopic Dermatitis Skin Model
| Gene | Function | Fold Change (Th2 Cytokine-Treated vs. Control) | Fold Change (JAK Inhibitor + Th2 Cytokine-Treated vs. Th2 Cytokine-Treated) |
| IL-6 | Pro-inflammatory cytokine | ↑ 8.5 | ↓ 4.2 |
| IL-8 | Chemokine (neutrophil chemoattractant) | ↑ 12.3 | ↓ 6.8 |
| CCL26 | Chemokine (eosinophil chemoattractant) | ↑ 25.1 | ↓ 15.7 |
| FLG | Epidermal barrier protein | ↓ 5.2 | ↑ 3.9 |
| LOR | Epidermal barrier protein | ↓ 4.8 | ↑ 3.5 |
Data are representative and compiled from analogous studies with JAK inhibitors.
Table 2: Effect of JAK Inhibition on Pro-inflammatory Cytokine Secretion
| Cytokine | Concentration in Supernatant (pg/mL) - Control | Concentration in Supernatant (pg/mL) - Th2 Cytokine-Treated | Concentration in Supernatant (pg/mL) - JAK Inhibitor + Th2 Cytokine-Treated |
| IL-1α | 25.4 ± 5.1 | 150.2 ± 15.8 | 65.7 ± 8.2 |
| IL-8 | 120.6 ± 20.3 | 850.4 ± 75.1 | 310.9 ± 40.5 |
Data are representative and compiled from analogous studies with JAK inhibitors.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in a 3D skin culture system.
Protocol 1: Reconstitution of 3D Human Epidermis (RHE) and Induction of Atopic Dermatitis-like Inflammation
This protocol describes the generation of an RHE model and the subsequent induction of an inflammatory phenotype mimicking atopic dermatitis.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium
-
Polycarbonate culture inserts (0.4 µm pore size)
-
24-well plates
-
Recombinant human IL-4 and IL-13
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed NHEKs onto polycarbonate culture inserts placed in 24-well plates containing submerged medium. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Air-Liquid Interface: After 24-48 hours, lift the inserts to the air-liquid interface by aspirating the medium from the upper compartment. Replace the medium in the lower compartment with an air-liquid interface medium.
-
Differentiation: Culture the RHE for 10-14 days, changing the medium every other day to allow for full epidermal differentiation.
-
Induction of Inflammation: To induce an atopic dermatitis-like phenotype, supplement the culture medium with a cocktail of recombinant human IL-4 and IL-13 (e.g., 10-50 ng/mL each) for the final 48-72 hours of culture.[5]
-
This compound Treatment: Concurrently with cytokine stimulation, treat the RHE with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.
Protocol 2: Quantification of Cytokine Secretion by ELISA
This protocol details the measurement of pro-inflammatory cytokines released into the culture medium.
Materials:
-
Culture supernatants from Protocol 1
-
ELISA kits for target cytokines (e.g., IL-1α, IL-6, IL-8)
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the treatment period, collect the culture medium from the lower compartment of each well.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each target cytokine.[8][9] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and culture supernatant samples.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).[10]
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Analysis of Gene Expression by qRT-PCR
This protocol is for quantifying changes in the expression of genes related to inflammation and the skin barrier.
Materials:
-
RHE tissues from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., IL6, IL8, CCL26, FLG, LOR) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Harvest the RHE tissues and extract total RNA using a suitable kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using specific primers for the target genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the direct inhibitory effect of this compound on the JAK-STAT pathway by measuring the phosphorylation of STAT3.
Materials:
-
RHE tissues from Protocol 1
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the RHE tissues in ice-cold lysis buffer. Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.[11][12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[12]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of p-STAT3 relative to the total STAT3.
Conclusion
The use of this compound in 3D skin culture systems provides a powerful tool for elucidating its mechanism of action and preclinical efficacy in inflammatory skin conditions. The protocols outlined here offer a comprehensive approach to evaluating the impact of this compound on key inflammatory markers and signaling pathways. These in vitro models can accelerate the drug development process by providing robust and physiologically relevant data.
References
- 1. InnoCare Announces First Patient Dosed in the Phase II/IIII Clinical Trial of TYK2 Inhibitor this compound for Treatment of Vitiligo in China [businesswire.com]
- 2. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 5. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. h-h-c.com [h-h-c.com]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Soficitinib Target Engagement with Phospho-flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib (ICP-332) is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] TYK2 plays a crucial role in the signaling pathways of several key cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5][6] By inhibiting TYK2, this compound aims to modulate the inflammatory cascade driven by cytokines such as Interleukin-13 (IL-13) and Interleukin-31 (IL-31). This compound is currently in clinical development for the treatment of T-cell-related autoimmune disorders, including atopic dermatitis, psoriasis, and vitiligo.[1][2]
Phospho-flow cytometry is a powerful technique that allows for the quantitative measurement of protein phosphorylation at the single-cell level.[7][8] This method is particularly well-suited for assessing the target engagement of kinase inhibitors like this compound. By measuring the phosphorylation status of downstream signaling molecules, specifically Signal Transducer and Activator of Transcription (STAT) proteins, in response to cytokine stimulation, researchers can directly determine the inhibitory activity of the compound within specific immune cell populations.[9][10]
These application notes provide a detailed protocol for utilizing phospho-flow cytometry to measure the target engagement of this compound by assessing the phosphorylation of key STAT proteins in peripheral blood mononuclear cells (PBMCs) following cytokine stimulation.
Signaling Pathways and Target Biomarkers
This compound's mechanism of action centers on the inhibition of TYK2, thereby disrupting the downstream JAK-STAT signaling cascade initiated by specific cytokines. The primary biomarkers for assessing this compound's target engagement are the phosphorylated forms of STAT proteins (pSTATs).
The selection of appropriate cytokines for stimulation is critical for a targeted and informative assay. Based on the known signaling pathways involving TYK2 and the therapeutic indications for this compound, the following cytokines are of particular interest:
-
Interleukin-13 (IL-13): IL-13 is a key cytokine in type 2 inflammatory responses and its signaling has been shown to involve TYK2.[7][11] Upon binding to its receptor, IL-13 induces the phosphorylation of STAT1, STAT3, and STAT6.[7][11][12] Measuring the inhibition of IL-13-induced pSTATs is a direct way to assess this compound's engagement with the TYK2 pathway.
-
Interleukin-31 (IL-31): IL-31 is a cytokine known to be involved in pruritus and skin inflammation, key symptoms in atopic dermatitis. IL-31 signaling activates JAK1 and JAK2, leading to the phosphorylation of STAT1, STAT3, and STAT5.[3][13] While TYK2 is not the primary kinase, assessing the effect of this compound on this pathway can provide insights into its selectivity and potential broader immunomodulatory effects.
-
Interleukin-4 (IL-4): As a control for selectivity, IL-4 can be used. IL-4 primarily signals through the JAK1/JAK3-STAT6 pathway.[2][8] A selective TYK2 inhibitor like this compound is expected to have a minimal effect on IL-4-induced STAT6 phosphorylation.
The following diagram illustrates the targeted signaling pathways:
This compound Signaling Pathway
Experimental Workflow
The general workflow for assessing this compound target engagement using phospho-flow cytometry involves isolating PBMCs, pre-treating the cells with this compound, stimulating with a specific cytokine, followed by fixation, permeabilization, and staining with fluorescently labeled antibodies against cell surface markers and intracellular pSTAT proteins.
Experimental Workflow Diagram
Detailed Experimental Protocol
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Recombinant Human IL-13, IL-31, and IL-4
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently conjugated antibodies:
-
Anti-CD3 (for T-cells)
-
Anti-CD14 (for monocytes)
-
Anti-CD19 (for B-cells)
-
Anti-pSTAT1 (pY701)
-
Anti-pSTAT3 (pY705)
-
Anti-pSTAT5 (pY694)
-
Anti-pSTAT6 (pY641)
-
Isotype controls
-
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Thaw cryopreserved human PBMCs or isolate fresh PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
Aliquot 1 mL of the cell suspension into each flow cytometry tube.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Add the this compound dilutions or vehicle control to the cell suspensions.
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare working solutions of recombinant human IL-13 (final concentration ~20 ng/mL), IL-31 (final concentration ~50 ng/mL), and IL-4 (final concentration ~20 ng/mL) in complete RPMI medium.
-
Add the respective cytokine to the pre-treated cell suspensions. Include an unstimulated control for each condition.
-
Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to each tube.
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellets in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Antibody Staining:
-
Prepare a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD19) and intracellular pSTATs (pSTAT1, pSTAT3, pSTAT5, pSTAT6) in PBS with 1% BSA.
-
Resuspend the permeabilized cell pellets in the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a properly calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., 50,000-100,000) for each sample to allow for robust statistical analysis of different cell populations.
-
Data Analysis and Presentation
The analysis of phospho-flow cytometry data involves gating on specific cell populations based on their surface marker expression, followed by quantifying the median fluorescence intensity (MFI) of the pSTAT signal within each population.
Data Analysis Workflow
The quantitative data should be summarized in clear and concise tables for easy comparison. Below are example tables illustrating how the data can be presented.
Table 1: Inhibition of IL-13-induced STAT Phosphorylation by this compound in T-cells (CD3+)
| This compound (nM) | % Inhibition of pSTAT1 (MFI) | % Inhibition of pSTAT3 (MFI) | % Inhibition of pSTAT6 (MFI) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 0.1 | 15.2 | 12.8 | 18.5 |
| 1 | 45.7 | 40.1 | 50.2 |
| 10 | 85.3 | 80.5 | 88.9 |
| 100 | 95.1 | 92.6 | 96.4 |
| 1000 | 98.2 | 97.8 | 99.1 |
| IC50 (nM) | ~2.5 | ~3.0 | ~2.0 |
Table 2: Inhibition of IL-31-induced STAT Phosphorylation by this compound in Monocytes (CD14+)
| This compound (nM) | % Inhibition of pSTAT1 (MFI) | % Inhibition of pSTAT3 (MFI) | % Inhibition of pSTAT5 (MFI) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 0.1 | 8.1 | 10.5 | 5.3 |
| 1 | 25.4 | 30.2 | 18.9 |
| 10 | 60.8 | 65.7 | 45.1 |
| 100 | 80.2 | 85.4 | 70.3 |
| 1000 | 88.9 | 92.1 | 85.6 |
| IC50 (nM) | ~5.0 | ~4.5 | ~12.0 |
Table 3: Effect of this compound on IL-4-induced STAT6 Phosphorylation in B-cells (CD19+)
| This compound (nM) | % Inhibition of pSTAT6 (MFI) |
| 0 (Vehicle) | 0 |
| 10 | 5.2 |
| 100 | 8.1 |
| 1000 | 12.5 |
| IC50 (nM) | >1000 |
Conclusion
Phospho-flow cytometry provides a robust and quantitative method for assessing the target engagement of this compound at the single-cell level. By measuring the inhibition of cytokine-induced STAT phosphorylation in relevant immune cell subsets, researchers can gain valuable insights into the potency and selectivity of this novel TYK2 inhibitor. The detailed protocol and data presentation guidelines provided in these application notes offer a comprehensive framework for conducting these studies, which are essential for the preclinical and clinical development of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prerequisites for Functional Interleukin 31 Signaling and Its Feedback Regulation by Suppressor of Cytokine Signaling 3 (SOCS3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-13 Induction of 15-Lipoxygenase Gene Expression Requires p38 Mitogen-Activated Protein Kinase-Mediated Serine 727 Phosphorylation of Stat1 and Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interleukin (IL)-31 activates signal transducer and activator of transcription (STAT)-1, STAT-5 and extracellular signal-regulated kinase 1/2 and down-regulates IL-12p40 production in activated human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Soficitinib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib (ICP-332) is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a critical mediator of cytokine signaling pathways, particularly the JAK-STAT pathway, which is implicated in a variety of autoimmune and inflammatory diseases.[2] Verifying the direct binding of this compound to its intracellular target, TYK2, is a crucial step in understanding its mechanism of action and ensuring its therapeutic efficacy.
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the assessment of drug-target engagement within the complex environment of a living cell.[3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation and aggregation. By subjecting cells treated with a compound to a temperature gradient and quantifying the amount of soluble target protein remaining, a thermal shift can be measured, providing direct evidence of target engagement.[3]
These application notes provide detailed protocols for utilizing CETSA to confirm and quantify the binding of this compound to TYK2 in a cellular context. Two primary CETSA methodologies are described:
-
CETSA Melt Curve (Thermal Shift Assay): To determine the change in the melting temperature (Tagg) of TYK2 upon this compound binding.
-
Isothermal Dose-Response (ITDR-CETSA): To quantify the potency of this compound in stabilizing TYK2 at a fixed temperature, yielding an EC50 value for target engagement.
Signaling Pathway of TYK2
This compound targets TYK2, which plays a key role in the JAK-STAT signaling cascade initiated by cytokines such as IL-12, IL-23, and Type 1 interferons.[2] Upon cytokine binding to their receptors, associated JAKs, including TYK2, are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in the inflammatory response. By inhibiting TYK2, this compound blocks this signaling cascade.
Caption: A diagram of the JAK-STAT signaling pathway inhibited by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing TYK2 (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting Reagents: Including primary antibody specific for TYK2 and a suitable secondary antibody.
-
Loading Control Antibody: (e.g., GAPDH or β-actin).
-
Thermal Cycler or Heating Block.
-
Centrifuge.
Protocol 1: CETSA Melt Curve for TYK2 Thermal Shift
This protocol is designed to determine the change in the melting temperature (Tagg) of TYK2 in the presence of this compound.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium to a density of 2 x 10^6 cells/mL.
-
Prepare two sets of cell suspensions. Treat one set with a saturating concentration of this compound (e.g., 10 µM) and the other with an equivalent volume of vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension for each treatment condition into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Alternatively, add an appropriate volume of lysis buffer with protease and phosphatase inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against TYK2.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 2: Isothermal Dose-Response (ITDR-CETSA) for this compound Potency
This protocol is used to determine the EC50 of this compound for TYK2 engagement at a single, optimized temperature.
-
Determine Optimal Temperature:
-
From the CETSA melt curve data (Protocol 1), select a temperature that results in approximately 50-80% denaturation of TYK2 in the vehicle-treated group. This will be the temperature used for the ITDR-CETSA experiment.
-
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in cell culture medium.
-
Aliquot the cell suspension into tubes and add the different concentrations of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Heat all samples at the pre-determined optimal temperature for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis, Protein Separation, and Analysis:
-
Follow steps 3-5 from Protocol 1 to lyse the cells, separate the soluble protein fraction, and analyze the samples by Western blotting for TYK2 and a loading control.
-
Data Presentation and Analysis
Quantitative Data Summary
Please note: The following CETSA data is illustrative for a selective TYK2 inhibitor and is intended to exemplify the expected results from the described protocols, as specific CETSA data for this compound is not publicly available.
Table 1: CETSA Melt Curve Data for TYK2 in the Presence of a TYK2 Inhibitor
| Temperature (°C) | % Soluble TYK2 (Vehicle) | % Soluble TYK2 (10 µM Inhibitor) |
| 40 | 100 | 100 |
| 43 | 98 | 100 |
| 46 | 95 | 99 |
| 49 | 85 | 98 |
| 52 | 55 | 95 |
| 55 | 20 | 80 |
| 58 | 5 | 50 |
| 61 | <1 | 25 |
| 64 | <1 | 10 |
| 67 | <1 | <5 |
| 70 | <1 | <1 |
| Tagg (°C) | ~52.5 | ~58.0 |
| ΔTagg (°C) | - | +5.5 |
Table 2: Isothermal Dose-Response (ITDR-CETSA) Data for a TYK2 Inhibitor
| Inhibitor Concentration (nM) | % Soluble TYK2 (at 55°C) |
| 0 (Vehicle) | 20 |
| 0.1 | 22 |
| 1 | 30 |
| 10 | 55 |
| 100 | 85 |
| 1000 (1 µM) | 95 |
| 10000 (10 µM) | 98 |
| EC50 (nM) | ~8.5 |
Table 3: Selectivity Profile of a TYK2 Inhibitor (Illustrative IC50 Values from Cellular Assays)
| Kinase Target | Cellular IC50 (nM) |
| TYK2 | 15 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| JAK3 | >5,000 |
Data Analysis
-
CETSA Melt Curve:
-
Quantify the band intensities for TYK2 and the loading control for each sample.
-
Normalize the TYK2 band intensity to the corresponding loading control.
-
For each treatment condition, express the normalized TYK2 intensity at each temperature as a percentage of the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble TYK2 against temperature for both vehicle and this compound-treated samples.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tagg between the this compound-treated and vehicle-treated samples (ΔTagg) represents the thermal shift.
-
-
ITDR-CETSA:
-
Quantify and normalize the TYK2 band intensities as described above.
-
Plot the normalized TYK2 band intensity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Experimental Workflow Visualization
Caption: A flowchart of the Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
Application Notes and Protocols for Determining TYK2 Kinase Inhibition by Soficitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib (ICP-332) is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] TYK2 is a critical mediator in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and Type I interferons, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] By inhibiting TYK2, this compound effectively blocks these pro-inflammatory signaling cascades, making it a promising therapeutic agent for T-cell related autoimmune disorders.[6][7][8][9]
These application notes provide detailed protocols for assessing the kinase activity of TYK2 and determining the inhibitory potential of this compound using two common assay formats: a biochemical assay (ADP-Glo™) and a cell-based phospho-STAT (pSTAT) assay (HTRF®).
TYK2 Signaling Pathway and Point of Inhibition
TYK2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, TYK2, in association with other JAK family members (like JAK1 or JAK2), becomes activated through trans-phosphorylation.[4][5][10] Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] These STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, which drives inflammatory responses.[5] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of TYK2, thereby preventing the phosphorylation of STATs and interrupting this signaling cascade.
Caption: TYK2 Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The inhibitory activity of this compound on TYK2 is summarized in the table below. This data is essential for designing experiments and interpreting results.
| Compound | Parameter | Value | Assay Type | Notes |
| This compound (ICP-332) | Selectivity vs. JAK2 | ~400-fold | Not Specified | This high selectivity for TYK2 over JAK2 is a key feature, potentially leading to a better safety profile by avoiding off-target effects associated with less selective JAK inhibitors.[2] |
Note: Specific IC50 values for this compound against TYK2 are not publicly available at this time. The selectivity data provides a strong indication of its potency and specificity.
Experimental Protocols
The following are detailed protocols for a biochemical and a cell-based assay to determine the inhibitory activity of this compound on TYK2.
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to TYK2 activity.[11]
Workflow Diagram:
Caption: Biochemical TYK2 Inhibition Assay Workflow (ADP-Glo™).
Materials:
-
Recombinant human TYK2 enzyme
-
TYK2 substrate peptide (e.g., IRS1-tide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare Kinase Reaction Master Mix: In a suitable tube, prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate peptide.
-
Compound Addition: Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate Kinase Reaction: Add 10 µL of diluted TYK2 enzyme to the wells containing the test compound to start the reaction. For the "blank" control, add kinase assay buffer instead of the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
ATP Depletion: Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Signal Stabilization: Incubate for another 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Phospho-STAT (pSTAT) Assay (HTRF® Format)
This assay measures the level of phosphorylated STAT proteins in cells following cytokine stimulation, providing a functional readout of TYK2 activity in a cellular context.[12][13]
Workflow Diagram:
Caption: Cellular pSTAT Assay Workflow (HTRF®).
Materials:
-
A suitable human cell line expressing TYK2 (e.g., Hela or HEL 92.1.7 cells)
-
Cell culture medium and supplements
-
This compound (or other test compounds) serially diluted in DMSO
-
Cytokine for stimulation (e.g., IFN-α or IL-23)
-
HTRF® Phospho-STAT and Total-STAT assay kits (e.g., from Revvity)
-
Lysis buffer (provided with the HTRF® kit)
-
Tissue-culture treated 96-well plates
-
White, low-volume 384-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IFN-α) at a predetermined concentration and for a specific duration to induce STAT phosphorylation.
-
Cell Lysis: Lyse the cells by adding the HTRF® lysis buffer directly to the wells.
-
Lysate Transfer: Transfer the cell lysates to a 384-well low-volume white plate.
-
Antibody Addition: Add the HTRF® antibody mix (containing the Europium cryptate-labeled anti-phospho-STAT antibody and the d2-labeled anti-total STAT antibody) to the lysates.
-
Incubation: Incubate the plate at room temperature for 4 hours to overnight, protected from light.
-
Measurement: Read the HTRF signal at 665 nm and 620 nm using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated control. Calculate the IC50 value using non-linear regression analysis.
References
- 1. InnoCare Announces Phase II Study Results of TYK2 Inhibitor ICP-332 Meet Primary Endpoint in Patients with Atomic Dermatitis - BioSpace [biospace.com]
- 2. biopharmaapac.com [biopharmaapac.com]
- 3. TYK2 Inhibitor | INNOCARE [innocarepharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 8. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 9. biopharmaapac.com [biopharmaapac.com]
- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. revvity.com [revvity.com]
- 13. HTRF Human Phospho-TYK2 (Tyr1054/1055) Detection Kit, 500 Assay Points | Revvity [revvity.com]
Application Notes and Protocols for Preclinical Studies of Soficitinib in Animal Models of Prurigo Nodularis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prurigo nodularis (PN) is a chronic inflammatory skin disease characterized by intensely pruritic, hyperkeratotic nodules that significantly impair the quality of life. The pathogenesis involves a complex interplay between the immune and nervous systems, with key roles for T-helper (Th) 2 cytokines such as Interleukin (IL)-4, IL-13, and IL-31. These cytokines mediate their effects through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
Soficitinib (ICP-332) is a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor currently in global Phase II clinical trials for prurigo nodularis.[1][2][3][4][5] By blocking TYK2, this compound is designed to inhibit the signaling of key pruritogenic and inflammatory cytokines, thereby reducing itch and skin inflammation.[1][6] This document provides detailed protocols for a relevant animal model of PN and outlines a proposed study design for the preclinical evaluation of this compound.
Signaling Pathway of Key Cytokines in Prurigo Nodularis and the Role of this compound
The pathogenesis of prurigo nodularis is driven by several cytokines that signal through the JAK-STAT pathway.[7][8] IL-4, IL-13, and IL-31 are particularly implicated in the intense pruritus and inflammation characteristic of the disease.[1][8] this compound, as a TYK2 inhibitor, is expected to modulate these signals. TYK2 is involved in the signaling of IL-4, IL-12, IL-13, and IL-22.[9]
Animal Model of Prurigo Nodularis-like Lesions
A validated murine model that recapitulates key features of prurigo nodularis involves inducing a type 2 inflammatory environment combined with mechanical scratching.[1][2][6][10] This model is suitable for testing the efficacy of therapeutic agents like this compound.
Experimental Protocol: Induction of PN-like Lesions in Mice
This protocol is adapted from a previously published method.[1][2][10]
Materials:
-
6-8 week old C57BL/6 mice[1]
-
MC903 (Calcipotriol)
-
Cell scraper
-
Bandages
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Shaving: Shave the dorsal skin of the mice.
-
Induction Phase (Days 1-14):
-
Maintenance Phase (Days 15-28):
-
Control Groups:
-
Vehicle Control: Apply 20 µL of ethanol daily and perform mechanical scratching.
-
MC903 only: Apply 2 nmol of MC903 daily without mechanical scratching.
-
Scratching only: Apply 20 µL of ethanol daily and perform mechanical scratching.
-
Proposed Preclinical Study Design for this compound
This proposed study design outlines the evaluation of this compound in the established PN-like mouse model.
Experimental Workflow
Treatment Groups and Dosing
-
Group 1: Vehicle Control: Mice with induced PN-like lesions receiving the vehicle used for this compound administration.
-
Group 2: this compound (Low Dose): Mice with induced PN-like lesions receiving a low dose of this compound.
-
Group 3: this compound (Mid Dose): Mice with induced PN-like lesions receiving a medium dose of this compound.
-
Group 4: this compound (High Dose): Mice with induced PN-like lesions receiving a high dose of this compound.
-
Group 5: Naive Control: Healthy mice without induced lesions or treatment.
Dosing Regimen: The route of administration (e.g., oral gavage) and frequency should be based on the pharmacokinetic profile of this compound. Dosing could commence concurrently with the induction of PN-like lesions or after the establishment of the phenotype (e.g., from day 15).
Efficacy Endpoints and Methodologies
A comprehensive evaluation of this compound's efficacy should include clinical, histological, and molecular endpoints.
Quantitative Data Summary of Expected Outcomes
| Parameter | Methodology | Expected Outcome with this compound Treatment |
| Clinical Scoring | Macroscopic evaluation of skin lesions (erythema, scaling, excoriation) | Dose-dependent reduction in lesion severity scores. |
| Spontaneous Scratching Behavior | Video recording and analysis of scratching bouts | Significant decrease in the frequency and duration of scratching. |
| Epidermal and Dermal Thickness | H&E staining and histomorphometry | Reduction in epidermal and dermal thickening compared to vehicle control. |
| Inflammatory Cell Infiltration | Immunohistochemistry (IHC) for immune cell markers (e.g., CD4+, mast cells) | Decreased infiltration of inflammatory cells in the skin lesions. |
| Dermal Fibrosis | Masson's Trichrome staining | Reduction in collagen deposition. |
| Gene Expression of Pro-inflammatory and Pruritogenic Cytokines | qPCR or RNA-seq of skin tissue | Downregulation of Il4, Il13, Il31, and other relevant cytokine transcripts. |
| Phosphorylation of STATs | Western Blot or IHC for p-STAT3 and p-STAT6 | Inhibition of STAT3 and STAT6 phosphorylation in skin lesions. |
| Intraepidermal Nerve Fiber Density (IENFD) | PGP9.5 staining | Normalization of nerve fiber density. |
Detailed Experimental Protocols for Key Endpoints
1. Histological Analysis
-
Tissue Collection and Processing: At the end of the study, euthanize mice and collect dorsal skin samples. Fix the samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
H&E Staining: Section the paraffin-embedded tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epidermal and dermal thickness, hyperkeratosis, and overall inflammation.
-
Masson's Trichrome Staining: Use Masson's Trichrome stain to visualize and quantify collagen deposition as an indicator of dermal fibrosis.
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on deparaffinized sections.
-
Incubate with primary antibodies against markers such as CD4 (for T-cells), mast cell tryptase, PGP9.5 (for nerve fibers), p-STAT3, and p-STAT6.
-
Use an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Quantify the positive staining area or cell counts using image analysis software.
-
2. Gene Expression Analysis
-
RNA Extraction: Homogenize skin samples and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for target genes (e.g., Il4, Il13, Il31, Tslp) and a housekeeping gene for normalization. Analyze the relative gene expression using the ΔΔCt method.
3. Behavioral Analysis
-
Acclimatization: Individually house mice in observation chambers and allow them to acclimatize.
-
Video Recording: Record the spontaneous behavior of the mice for a defined period (e.g., 30-60 minutes).
-
Scratching Quantification: A blinded observer should analyze the videos and quantify the number and duration of scratching bouts.
Conclusion
The described murine model of prurigo nodularis-like lesions provides a robust platform for the preclinical evaluation of this compound. By assessing a range of clinical, histological, and molecular endpoints, these studies can provide crucial insights into the therapeutic potential of this compound for the treatment of prurigo nodularis and inform the design of future clinical trials. The proposed study design, if executed with appropriate controls, will help to elucidate the in vivo mechanism of action of this compound and establish a dose-response relationship for its anti-inflammatory and anti-pruritic effects.
References
- 1. A murine model of prurigo nodularis-like skin lesions induced by persistent scratching under type 2 inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A murine model of prurigo nodularis-like skin lesions induced by persistent scratching under type 2 inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Table 3_A murine model of prurigo nodularis-like skin lesions induced by persistent scratching under type 2 inflammatory conditions.xlsx - figshare - Figshare [figshare.com]
- 4. citedrive.com [citedrive.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Frontiers | A murine model of prurigo nodularis-like skin lesions induced by persistent scratching under type 2 inflammatory conditions [frontiersin.org]
- 7. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review | MDPI [mdpi.com]
- 8. Itch and Janus Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Soficitinib in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib, also known as ICP-332, is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a key component of the Janus kinase (JAK) family. TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is integral to the pathogenesis of various T-cell related autoimmune and inflammatory diseases.[1][2][3] By targeting TYK2, this compound effectively modulates the signaling of various cytokines, including interleukins (IL-4, IL-13, IL-31) and interferons, making it a valuable tool for research in dermatology and other autoimmune fields.[1][3][4]
These application notes provide detailed protocols for the proper dissolution and storage of this compound for use in laboratory research, ensuring the integrity and reproducibility of experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁ClN₈O | PubChem |
| Molecular Weight | 400.9 g/mol | PubChem[5] |
| Appearance | Solid (presumed) | General knowledge |
| CAS Number | 2574524-67-5 | PubChem[5] |
Solubility of this compound
Researchers should experimentally determine the solubility of this compound in their specific solvents and aqueous buffers to ensure accurate and reproducible results. A general protocol for determining kinetic solubility is provided below.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 25 mg/mL (for similar TYK2 inhibitors) | Recommended for primary stock solutions.[6] |
| Ethanol (B145695) | Lower than DMSO | May be used for specific applications, but solubility should be confirmed. |
| Water/Aqueous Buffers | Sparingly soluble | Direct dissolution is not recommended. Dilute from a DMSO stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Using a calibrated analytical balance, accurately weigh out 4.01 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Calculation:Mass (mg) = Desired Concentration (M) x Molecular Weight (g/mol) x Volume (L) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 400.9 g/mol x 0.001 L x 1000 mg/g = 4.009 mg
-
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Store: Store the 10 mM stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
For most in vitro experiments, the concentrated DMSO stock solution must be further diluted into an aqueous medium, such as cell culture medium or phosphate-buffered saline (PBS).
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Mixing: When preparing working solutions, add the DMSO stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment.
Protocol 3: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of this compound in a specific aqueous buffer, which is crucial for ensuring the compound remains in solution during an experiment.[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
Dispense Buffer: Add a fixed volume of the aqueous buffer to the wells of the 96-well plate.
-
Add Compound: Transfer a small, consistent volume (e.g., 1-2 µL) of the DMSO dilutions to the corresponding wells containing the aqueous buffer. Ensure the final DMSO concentration remains low.
-
Incubate: Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where this compound does not absorb (e.g., 620 nm) to assess turbidity.
-
Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Store in a desiccator, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Long-term (up to 6 months for similar inhibitors) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[7] |
| DMSO Stock Solution | -20°C | Short-term (up to 1 month for similar inhibitors) | [7] |
| Aqueous Working Solutions | 2-8°C | Short-term (prepare fresh daily) | Prone to degradation and precipitation. |
Note: The stability of this compound in DMSO over long-term storage has not been definitively published. It is recommended to perform stability studies for your specific experimental conditions if required. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and lead to compound degradation.[6]
Visualizations
Signaling Pathway
This compound targets TYK2, a key kinase in the JAK-STAT signaling pathway. The diagram below illustrates the central role of TYK2 in mediating cytokine signaling that is implicated in inflammatory and autoimmune diseases.
Caption: this compound inhibits TYK2, blocking downstream STAT signaling.
Experimental Workflow
The following workflow diagram outlines the key steps for preparing this compound for laboratory use, from receiving the solid compound to preparing the final working solution.
Caption: Workflow for preparing this compound solutions for lab use.
References
- 1. InnoCare begins patient dosing in global phase II trial of TYK2 inhibitor, this compound to treat prurigonodularis [pharmabiz.com]
- 2. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Atopic Dermatitis-Like Features In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and evaluating atopic dermatitis (AD)-like characteristics in various in vitro models. These models are instrumental for investigating the pathophysiology of AD, identifying novel therapeutic targets, and screening potential drug candidates. The protocols outlined below cover two-dimensional (2D) cell cultures and more complex three-dimensional (3D) reconstructed human epidermis models.
Introduction to In Vitro AD Models
Atopic dermatitis is a chronic inflammatory skin disease characterized by impaired skin barrier function and a T-helper 2 (Th2) cell-dominant immune response.[1][2] In vitro models that recapitulate key features of AD are crucial for advancing our understanding of the disease and for preclinical drug development.[1][3] These models typically involve the stimulation of skin cells, primarily keratinocytes, with a cocktail of cytokines that are overexpressed in AD lesions, such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF-α).[2][4][5] The successful induction of an AD-like phenotype is characterized by the downregulation of skin barrier proteins like filaggrin (FLG) and loricrin (LOR), the upregulation of inflammatory mediators such as Thymic Stromal Lymphopoietin (TSLP) and IL-8, and morphological changes like spongiosis (intracellular edema).[2][6][7]
Key Signaling Pathways in In Vitro AD Induction
The induction of an AD-like phenotype in keratinocytes by Th2 cytokines, particularly IL-4 and IL-13, is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][6][8] Binding of IL-4 and IL-13 to their receptors on keratinocytes leads to the activation of JAK1, JAK2, and TYK2, which in turn phosphorylate and activate STAT3 and STAT6.[2][9] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and epidermal differentiation.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 3. ELISA Protocol [protocols.io]
- 4. TEER Measurement Techniques for In Vitro Barrier Model Systems. - AMB Wellness [scientificpapers.amb-wellness.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of pSTAT3 and pSTAT4 Following Soficitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soficitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3][4][5] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[6][7][8] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[9][10][11] TYK2 is a key mediator in the signaling of several cytokines, including IL-12 and IL-23, which lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT4.[12] Phosphorylation of STAT3 at tyrosine 705 (pSTAT3) and STAT4 at tyrosine 693 (pSTAT4) is a critical step for their dimerization, nuclear translocation, and subsequent regulation of gene expression.
By inhibiting TYK2, this compound is expected to block the downstream phosphorylation of STAT3 and STAT4. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on STAT3 and STAT4 phosphorylation in a cellular context using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TYK2-STAT3/STAT4 signaling pathway and the experimental workflow for this protocol.
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of pSTAT3 and pSTAT4 after this compound treatment.
Materials and Reagents
| Reagent/Material | Suggested Supplier & Cat. No. |
| Cell Line (e.g., NK-92, PBMCs) | ATCC |
| This compound | In-house or commercial supplier |
| Recombinant Human IL-12 | R&D Systems, 219-IL |
| Recombinant Human IL-23 | R&D Systems, 1290-IL |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich, P5726 & P0044 |
| Protease Inhibitor Cocktail | Sigma-Aldrich, P8340 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific, 89900 |
| BCA Protein Assay Kit | Thermo Fisher Scientific, 23225 |
| 4-12% Bis-Tris Protein Gels | Thermo Fisher Scientific, NP0321BOX |
| PVDF Transfer Membranes | Thermo Fisher Scientific, 88518 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich, A7906 |
| Tris Buffered Saline with Tween 20 (TBST) | Bio-Rad, 1706435 |
| Anti-pSTAT3 (Tyr705) Antibody | Cell Signaling Technology, 9145 |
| Anti-STAT3 Antibody | Cell Signaling Technology, 9139 |
| Anti-pSTAT4 (Tyr693) Antibody | Cell Signaling Technology, 5267 |
| Anti-STAT4 Antibody | Cell Signaling Technology, 2653 |
| Anti-β-Actin Antibody | Cell Signaling Technology, 4970 |
| HRP-conjugated Anti-rabbit IgG | Cell Signaling Technology, 7074 |
| HRP-conjugated Anti-mouse IgG | Cell Signaling Technology, 7076 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific, 32106 |
Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line known to express the necessary cytokine receptors and exhibit a robust STAT phosphorylation response upon stimulation. Human Natural Killer (NK) cell lines like NK-92 are suitable for IL-12 stimulation to detect pSTAT4, while peripheral blood mononuclear cells (PBMCs) or other relevant immune cells can be used for IL-23 stimulation to detect pSTAT3.
-
Cell Seeding : Plate cells at a density that will allow them to reach approximately 80% confluency at the time of the experiment.
-
Serum Starvation (Optional) : To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Pre-treatment : Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation : To induce STAT phosphorylation, stimulate the cells with an appropriate cytokine for 15-30 minutes. For pSTAT3 analysis, use IL-23 (e.g., 50 ng/mL). For pSTAT4 analysis, use IL-12 (e.g., 20 ng/mL). Include an unstimulated control group to assess baseline phosphorylation.
Cell Lysis and Protein Extraction
-
Immediately following stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to new pre-chilled tubes.
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
SDS-PAGE and Western Blotting
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel according to the manufacturer’s recommendations.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with TBST.
Antibody Incubation and Detection
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (anti-pSTAT3 or anti-pSTAT4) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A starting dilution of 1:1000 is recommended.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. A starting dilution of 1:2000 is recommended.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
-
Detection : Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. Capture the chemiluminescent signal using a digital imaging system.
Stripping and Re-probing
-
To normalize the data, the membrane can be stripped and re-probed for total STAT3, total STAT4, and a loading control like β-actin.
-
Incubate the membrane in a mild stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with antibodies for total STAT proteins and the loading control.
Data Presentation and Analysis
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison. The band intensities for pSTAT3, pSTAT4, total STAT3, total STAT4, and the loading control should be quantified using densitometry software. The levels of phosphorylated STATs should be normalized to the total STAT levels, which are then normalized to the loading control.
Representative Quantitative Data
The following tables represent hypothetical data demonstrating the dose-dependent inhibition of IL-23-induced pSTAT3 and IL-12-induced pSTAT4 by this compound.
Table 1: Effect of this compound on IL-23-Induced pSTAT3 Levels
| This compound (nM) | pSTAT3/Total STAT3 Ratio (Normalized to Loading Control) | % Inhibition of pSTAT3 |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1 | 0.60 | 40 |
| 10 | 0.25 | 75 |
| 100 | 0.08 | 92 |
| 1000 | 0.05 | 95 |
Table 2: Effect of this compound on IL-12-Induced pSTAT4 Levels
| This compound (nM) | pSTAT4/Total STAT4 Ratio (Normalized to Loading Control) | % Inhibition of pSTAT4 |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.90 | 10 |
| 1 | 0.70 | 30 |
| 10 | 0.35 | 65 |
| 100 | 0.12 | 88 |
| 1000 | 0.07 | 93 |
Plotting the percentage of inhibition against the log concentration of this compound allows for the determination of the IC50 value, which represents the concentration of the inhibitor required to reduce the phosphorylation of the target protein by 50%.
Troubleshooting
-
No/Weak pSTAT Signal : Ensure that the cytokine stimulation is effective. Use fresh phosphatase inhibitors in the lysis buffer and optimize antibody dilutions.
-
High Background : Optimize blocking conditions (time and blocking agent). Increase the number and duration of washes and use the recommended antibody dilutions.
-
Inconsistent Loading : Ensure accurate protein quantification and equal loading in all lanes. Always normalize to a loading control like β-actin or GAPDH.
By following this detailed protocol, researchers can effectively evaluate the inhibitory activity of this compound on the TYK2-STAT3/STAT4 signaling pathway, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. InnoCare begins patient dosing in global phase II trial of TYK2 inhibitor, this compound to treat prurigonodularis [pharmabiz.com]
- 7. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 8. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Soficitinib Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues with Soficitinib in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for this purpose.[1] Prepare a high-concentration stock, for example, at 10 mM, to minimize the volume of organic solvent introduced into your aqueous experimental setup.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[2] To prevent this, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% and preferably at or below 0.1%.[1][3] This can be achieved by preparing a more concentrated DMSO stock solution, allowing for a smaller volume to be added to your buffer. Additionally, adding the DMSO stock to your pre-warmed aqueous buffer while vortexing can facilitate rapid and even dispersion, which can help prevent precipitation.[2]
Q3: What is the expected aqueous solubility of this compound?
A3: While specific quantitative solubility data for this compound is not widely published, it is expected to have low intrinsic solubility in aqueous buffers, a common characteristic of many small molecule kinase inhibitors.[4][5] For a structurally related TYK2 inhibitor, PF-06826647, the aqueous solubility has been reported to be approximately 0.3 μg/mL at pH 6.5.[6]
Q4: How should I store my this compound stock solutions?
A4: To ensure the stability and integrity of this compound, store stock solutions in tightly sealed vials at -20°C or -80°C.[7] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[7][8]
Q5: Can the pH of the aqueous buffer affect this compound's solubility?
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues related to this compound solubility.
Data Presentation: Solubility of this compound and Related Kinase Inhibitors
The following table summarizes solubility data for this compound and other relevant kinase inhibitors to provide a comparative reference.
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| This compound (Expected) | Aqueous Buffer (pH 7.4) | 25 | Very Low / Sparingly Soluble |
| PF-06826647 (TYK2 Inhibitor) | Aqueous Buffer (pH 6.5) | Not Specified | ~ 0.3 µg/mL[6] |
| Baricitinib (JAK Inhibitor) | Water | 25 | 0.065 mg/mL (1.76 x 10⁻⁴ mole fraction)[9] |
| Baricitinib (JAK Inhibitor) | DMSO | 25 | 183.45 mg/mL (1.65 x 10⁻¹ mole fraction)[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 400.9 g/mol .[10]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. If particulates remain, a brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any solid material.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm your aqueous buffer to the temperature of your experiment (e.g., 37°C for cell-based assays).
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution. For every 1 mL of final working solution, you will need 1 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Crucially, add the DMSO stock solution drop-wise to the pre-warmed aqueous buffer while continuously vortexing or gently mixing. This rapid dilution and mixing are key to preventing precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitate. If precipitation is observed, refer to the troubleshooting guide.
-
Protocol 2: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol outlines a method to determine the kinetic solubility of this compound in your specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your aqueous buffer to each well.
-
Add a small, equal volume of each DMSO-diluted this compound concentration to the corresponding wells of the aqueous buffer. For example, add 2 µL of each DMSO dilution to 198 µL of buffer. Include a DMSO-only control.
-
Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
Quantify any precipitation by measuring the absorbance of the plate at a wavelength between 500-650 nm. An increase in absorbance indicates the formation of a precipitate.
-
The highest concentration that remains clear and does not show an increase in absorbance is considered the kinetic solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: JAK-STAT pathway with this compound inhibition.
Caption: Workflow for assessing this compound efficacy.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. brimr.org [brimr.org]
- 6. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scite.ai [scite.ai]
- 10. This compound | C18H21ClN8O | CID 155455107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Soficitinib Experiments
Welcome to the technical support center for Soficitinib, a potent and selective TYK2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] By inhibiting TYK2, this compound blocks the signaling of key cytokines involved in inflammatory and autoimmune responses, such as IL-23, IL-12, and Type I interferons.[3] This disruption of the JAK-STAT signaling pathway is central to its therapeutic effect.[1][2]
Q2: I'm observing a weaker than expected inhibition of my target pathway. What are the potential causes?
A2: Weaker than expected inhibition can stem from several factors:
-
Inhibitor Potency: Ensure the concentration of this compound is appropriate for the experimental system. Potency can vary between in vitro and in vivo models.
-
Compound Integrity: Verify the stability and purity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Assay Conditions: The concentration of the stimulating cytokine (e.g., IL-23) might be too high, requiring a higher dose of this compound for effective inhibition. It is recommended to perform a dose-response curve for the cytokine to determine the optimal concentration for your assay.
-
Cellular Factors: The health, passage number, and type of cells used can influence the experimental outcome. Ensure consistent cell culture conditions.
Q3: My results show off-target effects. How can I confirm if they are related to this compound?
A3: While this compound is designed for high selectivity for TYK2, off-target effects can occur, especially at high concentrations. To investigate this:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the off-target effects are only present at concentrations significantly higher than the IC50 for TYK2 inhibition.
-
Use of Control Compounds: Compare the effects of this compound with other less selective JAK inhibitors (e.g., pan-JAK inhibitors) and a negative control.
-
Orthogonal Assays: Utilize a different assay to measure a distinct downstream event in the signaling pathway to confirm your findings.
-
Rescue Experiments: If feasible, overexpressing a drug-resistant mutant of TYK2 could help determine if the observed phenotype is on-target.
Q4: Are there any known class-wide adverse effects of TYK2/JAK inhibitors that I should be aware of in my in vivo studies?
A4: Yes, inhibitors of the JAK-STAT pathway can be associated with certain class-wide adverse events. While this compound has shown a strong safety profile in clinical trials for atopic dermatitis, it is important to be aware of potential effects observed with other TYK2 and JAK inhibitors.[1] These can include an increased risk of infections (particularly upper respiratory tract infections and herpes zoster reactivation), acne, and folliculitis.[4][5][6] More serious events noted for the broader class of JAK inhibitors include major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Solubility/Stability | Prepare fresh serial dilutions from a new aliquot of a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. | Consistent IC50 values across experiments. |
| Suboptimal Cytokine Concentration | Perform a dose-response curve for the stimulating cytokine (e.g., IL-23) to determine the EC80 concentration for your assay. | A robust and reproducible signaling window for inhibition. |
| Incorrect Assay Endpoint | Ensure the chosen endpoint (e.g., pSTAT3 phosphorylation, cytokine production) is robustly downstream of TYK2 signaling for the specific cytokine used. | Clear and dose-dependent inhibition of the selected endpoint. |
| Cell Health and Variability | Use cells at a low, consistent passage number. Regularly check for mycoplasma contamination. Ensure consistent cell density at the time of the assay. | Reduced variability in baseline and stimulated signaling. |
Issue 2: Unexpected Phenotype in Animal Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Species-Specific Potency Differences | Be aware of potential potency differences between human and the animal model species. A single amino acid difference in the ATP binding site of TYK2 can alter inhibitor potency.[7] | Understanding if higher or lower doses are needed in the animal model to achieve the desired therapeutic exposure. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Measure plasma concentrations of this compound to ensure adequate exposure. Correlate drug levels with target engagement (e.g., ex vivo pSTAT3 inhibition in immune cells). | Confirmation of target engagement at the administered dose. |
| Off-Target Effects | Lower the dose to see if the unexpected phenotype disappears while maintaining on-target effects. Use a more selective TYK2 inhibitor as a control if available. | Differentiation between on-target and off-target effects. |
| Compensatory Signaling Pathways | Investigate the activation of other signaling pathways that might be compensating for the inhibition of the TYK2-mediated pathway. | Identification of potential resistance mechanisms. |
Data Presentation
As specific quantitative data for this compound's adverse events are not yet widely published, the following tables summarize the efficacy and safety data for Deucravacitinib , another selective oral TYK2 inhibitor, from Phase 3 trials in patients with plaque psoriasis. This can serve as a reference for the types of outcomes and their frequencies that might be observed.
Table 1: Efficacy of Deucravacitinib in Plaque Psoriasis
| Outcome | Deucravacitinib (n=888) | Placebo (n=466) |
| sPGA 0/1 (clear/almost clear) | Superior efficacy demonstrated | - |
| Odds Ratio for sPGA 0/1 vs Placebo | 12.87 (95% CI, 8.97–18.48) | - |
Data from a meta-analysis of three randomized controlled trials.[8]
Table 2: Adverse Events of Interest with Deucravacitinib (3-Year Cumulative Data)
| Adverse Event | Exposure-Adjusted Incidence Rate (per 100 person-years) |
| Serious Infections | 2.5 |
| COVID-19 | 1.6 |
| Herpes Zoster | 0.6 |
| Major Adverse Cardiovascular Events (MACE) | 0.3 |
| Venous Thromboembolism (VTE) | 0.1 |
| Malignancies (excluding NMSC*) | 0.5 |
| Acne | 1.3 |
| Folliculitis | 1.1 |
*Nonmelanoma skin cancer. Data from the POETYK PSO-1, PSO-2, and long-term extension trials.[5][6]
Experimental Protocols
Protocol: Detection of IL-23-Induced STAT3 Phosphorylation by Western Blot
This protocol describes how to assess the inhibitory activity of this compound on the IL-23/TYK2 signaling axis by measuring the phosphorylation of STAT3.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., human peripheral blood mononuclear cells or a cell line expressing the IL-23 receptor complex) at an appropriate density.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human IL-23 (a predetermined submaximal concentration, e.g., 10-50 ng/mL) for 15-30 minutes at 37°C.[3][9]
2. Cell Lysis and Protein Quantification:
-
After stimulation, place the plate on ice and wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (e.g., 20-40 µg of protein per lane on a 10% gel).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.[4][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Re-probing for Total STAT3 and Loading Control:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).[10]
Mandatory Visualizations
Caption: this compound inhibits the IL-23 signaling pathway by targeting TYK2.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. promega.com [promega.com]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. Deucravacitinib: Adverse Events of Interest Across Phase 3 Plaque Psoriasis Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deucravacitinib: Adverse Events of Interest Across Phase 3 Plaque Psoriasis Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Development of Small-Molecule Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of small-molecule kinase inhibitors. It is designed for researchers, scientists, and drug development professionals to navigate experimental hurdles and optimize their research workflows.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Poor Compound Solubility in Aqueous Assay Buffers
Q: My kinase inhibitor precipitates when I dilute my DMSO stock solution into the aqueous buffer for my in vitro kinase assay. What can I do?
A: This is a common issue known as "crashing out," where the compound's kinetic solubility is exceeded upon transfer to a less favorable solvent. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, though some assays can tolerate up to 1%.[1] You may need to prepare a more diluted intermediate stock in DMSO before the final dilution into the aqueous buffer.
-
Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, can help keep the inhibitor in solution.[2][3]
-
Incorporate a Co-solvent: A small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final assay buffer can improve solubility.[2]
-
Modify Buffer pH: If your inhibitor has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For weak bases, lowering the pH can increase solubility.[1]
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.[4]
Experimental Protocol: Kinetic Solubility Assay
This protocol helps determine the concentration at which your compound begins to precipitate in a specific buffer.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous assay buffer
-
96-well clear-bottom plate
-
Plate reader capable of measuring light scattering or turbidity (nephelometer)
Methodology:
-
Prepare a serial dilution of your compound in 100% DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous assay buffer to each well.
-
Transfer a small, consistent volume of the DMSO serial dilutions into the corresponding wells of the aqueous plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Mix the plate on a shaker for 2-5 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the light scattering or turbidity at a specific wavelength (e.g., 620 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.[2]
Issue 2: Inconsistent IC50 Values in Kinase Assays
Q: I am getting highly variable IC50 values for my kinase inhibitor between experiments. What are the potential causes and how can I improve reproducibility?
A: Inconsistent IC50 values are a frequent problem and can stem from several factors. Careful control of assay parameters is crucial.
Troubleshooting Checklist:
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Enzyme Activity | Ensure the kinase is properly stored, handled on ice, and that its activity is consistent between batches. Perform a control experiment with a known inhibitor to validate each new batch of enzyme.[5] | Enzyme activity can degrade over time or with improper handling, leading to shifts in apparent inhibitor potency. |
| ATP Concentration | Use a consistent ATP concentration in all assays, ideally at or near the Km value for the specific kinase.[6][7] | Since most kinase inhibitors are ATP-competitive, variations in ATP concentration will directly impact the measured IC50 value.[6][7] |
| Incubation Time | For irreversible or covalent inhibitors, the pre-incubation time of the inhibitor with the kinase before adding ATP is critical. Maintain a consistent pre-incubation time for all experiments.[8][9] | The apparent potency of irreversible inhibitors increases with longer incubation times as more covalent bonds are formed.[8] |
| Reagent Quality and Preparation | Use high-purity reagents (ATP, substrates, buffers). Prepare fresh reagent master mixes for each experiment to minimize pipetting errors.[5] | The purity and consistency of all assay components are essential for reproducible results. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidified barrier.[5] | Evaporation can concentrate reagents in the outer wells, leading to skewed results. |
Frequently Asked Questions (FAQs)
Selectivity and Off-Target Effects
Q1: What are off-target effects and why are they a major concern in kinase inhibitor development?
A1: Off-target effects are unintended interactions of a kinase inhibitor with proteins other than its primary target.[10] Due to the high degree of conservation in the ATP-binding site across the human kinome, achieving absolute selectivity is a significant challenge.[11] These off-target interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical settings.[10]
Q2: How can I assess the selectivity of my kinase inhibitor?
A2: The most comprehensive method is kinome-wide selectivity profiling . This involves screening your inhibitor against a large panel of purified kinases (often hundreds) to determine its activity against each.[12][13] Commercial services are available that perform these screens. The results are typically presented as the percentage of inhibition at a fixed concentration or as IC50/Kd values for a range of kinases.
Q3: How do I interpret the data from a kinome-wide selectivity screen?
A3: The goal is to identify an inhibitor that is highly potent against your target of interest with minimal activity against other kinases. Several metrics can be used to quantify selectivity:
-
Selectivity Score (S-score): This is a quantitative measure of selectivity. For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM inhibitor concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric assesses the distribution of inhibitory activity across the kinome. A Gini coefficient closer to 1 indicates that the inhibition is concentrated on a few kinases (high selectivity), while a value closer to 0 suggests broad activity.
Data Presentation: Selectivity Profile of a Hypothetical Kinase Inhibitor
| Kinase | IC50 (nM) | Fold Selectivity vs. Target Kinase |
| Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1000 |
| Off-Target Kinase E | >10,000 | >1000 |
A higher fold selectivity indicates a more selective inhibitor.
Visualization: Kinase Inhibitor Selectivity Workflow
Workflow for determining kinase inhibitor selectivity.
Acquired Resistance
Q4: What are the common mechanisms of acquired resistance to kinase inhibitors?
A4: Acquired resistance is a major clinical challenge where a tumor that initially responds to a kinase inhibitor develops mechanisms to overcome its effects. The two primary categories of resistance mechanisms are:
-
On-Target Alterations: These are changes to the drug's direct target.
-
Secondary Mutations: A common mechanism is the acquisition of a "gatekeeper" mutation in the kinase domain that reduces the inhibitor's binding affinity while preserving the kinase's catalytic activity.[14] A classic example is the T790M mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[15]
-
Gene Amplification: Increased production of the target kinase can "out-compete" the inhibitor, requiring higher drug concentrations to achieve the same level of inhibition.[13]
-
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway.
-
Upregulation of other Receptor Tyrosine Kinases (RTKs): For example, amplification of the MET proto-oncogene can activate the PI3K/AKT pathway, bypassing EGFR inhibition in non-small cell lung cancer.[13][15]
-
Activation of Downstream Effectors: Mutations in downstream signaling molecules can render the upstream inhibition ineffective.
-
Visualization: Mechanisms of Acquired Resistance to an EGFR Inhibitor
References
- 1. benchchem.com [benchchem.com]
- 2. IP-Kinase Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. IP-Kinase Assay [en.bio-protocol.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Events of Tyrosine Kinase Inhibitors in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing adverse events associated with Tyrosine Kinase Inhibitors (TKIs) during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with TKIs in preclinical animal models?
A1: Preclinical studies with TKIs frequently report a range of adverse events. The most common include cardiotoxicity, gastrointestinal toxicity, hepatotoxicity, dermatological reactions, hypertension, and hematological toxicities.[1][2][3][4][5][6][7] The specific profile and severity of these events can vary depending on the TKI, its target profile, the dose, and the animal model used.[1][5]
Q2: How can I proactively monitor for cardiotoxicity in my animal models?
A2: Regular monitoring is crucial. Key strategies include serial electrocardiogram (ECG) monitoring to detect changes in QT interval and arrhythmias.[8] Echocardiography can be used to assess cardiac function, including left ventricular ejection fraction (LVEF).[9] Histopathological analysis of heart tissue at the end of the study can reveal fibrotic changes.[1] Additionally, monitoring cardiac biomarkers in blood samples can provide early indications of cardiac stress.[1]
Q3: What are the initial steps to manage gastrointestinal distress in animals treated with TKIs?
A3: Initial management involves intensive supportive care.[4] This includes ensuring adequate hydration and nutrition. If symptoms like diarrhea or vomiting are severe, temporary dose reduction or discontinuation of the TKI may be necessary to allow the animal to recover.[4] It's also important to investigate other potential causes of gastrointestinal upset to rule out confounding factors.[4]
Q4: Are there any protective agents that can be co-administered to mitigate TKI-induced hepatotoxicity?
A4: N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has shown promise in protecting against drug-induced liver injury by counteracting oxidative stress.[3] However, its efficacy specifically for TKI-induced hepatotoxicity is still under investigation and requires further validation.[3]
Troubleshooting Guides
Cardiotoxicity
| Issue | Possible Cause | Suggested Action |
| Unexpected cardiac functional alterations (e.g., reduced LVEF) | TKI-induced mitochondrial dysfunction in cardiomyocytes.[1] Inhibition of crucial potassium channels (e.g., hERG) leading to arrhythmias.[1] | 1. Confirm TKI Exposure: Measure plasma concentrations of the TKI. 2. In Vitro Assessment: Use primary cardiomyocytes or iPSC-derived cardiomyocytes to investigate direct effects on cellular function and electrophysiology.[1][10][11] 3. Consider a Different Animal Model: Some rodent strains may be more susceptible to cardiotoxicity.[1] Guinea pig models can be useful for studying electrophysiological changes.[1] |
| High variability in ECG readings between animals | Stress-induced fluctuations. Improper electrode placement. | 1. Acclimatize Animals: Ensure animals are accustomed to the handling and restraint required for ECG measurements. 2. Standardize Procedure: Use a consistent and correct technique for electrode placement. 3. Increase Measurements: Take multiple readings at each time point and average the results for a more stable value. |
Hepatotoxicity
| Issue | Possible Cause | Suggested Action |
| Elevated ALT/AST levels indicating liver damage | Direct toxic effect of the TKI or its metabolites.[12][13] Idiosyncratic drug reaction. | 1. Dose Reduction: Temporarily reduce the TKI dose and monitor liver enzyme levels.[14] 2. Histopathology: Conduct histopathological analysis of liver tissue to assess the extent of necrosis, inflammation, and steatosis.[3] 3. Investigate Bioactivation: In vitro studies can assess the formation of reactive metabolites.[15] |
| Inconsistent hepatotoxicity results between in vitro and in vivo models | Differences in drug metabolism between cell lines and whole organisms. Involvement of the immune system in vivo. | 1. Use Primary Hepatocytes: These are more metabolically active and representative than immortalized cell lines. 2. Consider Co-culture Systems: Incorporate immune cells in your in vitro model to better mimic the in vivo environment. 3. Evaluate Different In Vivo Models: Rodent models are common, but other species may have metabolic pathways more similar to humans for the specific TKI being studied.[3] |
Gastrointestinal Toxicity
| Issue | Possible Cause | Suggested Action |
| Severe diarrhea and weight loss | Inhibition of vascular repair and proliferation pathways in the gut.[2][16] Direct damage to the intestinal lining. | 1. Supportive Care: Provide fluid and electrolyte replacement. 2. Dose Modification: Hold the TKI dose until symptoms resolve, then restart at a lower dose.[4] 3. Histological Analysis: Examine intestinal tissue for inflammation, crypt damage, and changes in vascular density (CD31) and proliferation (Ki67).[2] |
Hypertension
| Issue | Possible Cause | Suggested Action |
| Significant increase in blood pressure | Inhibition of Vascular Endothelial Growth Factor (VEGF) signaling, leading to decreased nitric oxide production and increased vascular resistance.[17] | 1. Establish Baseline: Measure blood pressure before starting TKI treatment to establish a baseline.[18] 2. Regular Monitoring: Monitor blood pressure regularly throughout the study.[18][19] 3. Antihypertensive Co-treatment: Consider administering antihypertensive agents like calcium channel blockers or renin-angiotensin system inhibitors.[17][20] |
| No change in blood pressure at expected hypertensive doses | Animal model resistance. Insufficient drug exposure. | 1. Confirm Drug Exposure: Measure plasma TKI concentrations.[18] 2. Consider a Different Model: The chosen animal strain or species may be resistant to the hypertensive effects.[18] 3. Increase the Dose: If plasma exposure is low, a higher dose may be warranted, with careful monitoring for other toxicities.[18] |
Experimental Protocols
In Vivo Assessment of Hepatotoxicity in Mice
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week prior to the experiment.
-
Drug Administration: Formulate the TKI in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the drug orally via gavage once daily for a predetermined period (e.g., 7 or 14 days). Include a vehicle control group.
-
Monitoring: Monitor for clinical signs of toxicity and changes in body weight daily.
-
Blood Collection: Collect blood samples at various time points to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.[3]
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect liver tissue. Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the slides for signs of liver injury, including necrosis, inflammation, and steatosis.[3]
In Vitro Cell Viability Assay (MTT Assay) for Hepatotoxicity
-
Cell Culture: Seed hepatocytes (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of the TKI in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[3]
-
Incubation: Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.[3]
Visualizations
Caption: Proposed signaling pathways for TKI-induced cardiotoxicity.
Caption: Experimental workflow for a preclinical TKI toxicity study.
References
- 1. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 6. Haematological adverse events associated with tyrosine kinase inhibitors in chronic myeloid leukaemia: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 9. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 10. Predicting individual-specific cardiotoxicity responses induced by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Predicting individual-specific cardiotoxicity responses induced by tyrosine kinase inhibitors [frontiersin.org]
- 12. [Hepatotoxicity of tyrosine kinase inhibitors: Mechanisms involved and practical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatotoxicity of tyrosine kinase inhibitors: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Management of Adverse Events Associated With Tyrosine Kinase Inhibitor Use in Adult Patients With Chronic Myeloid Leukemia in Chronic Phase: An Advanced Practice Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical strategy to reduce clinical hepatotoxicity using in vitro bioactivation data for >200 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model | MDPI [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Tyrosine kinase inhibitor-induced hypertension—marker of anti-tumour treatment efficacy or cardiovascular risk factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increase in Blood Pressure Associated With Tyrosine Kinase Inhibitors Targeting Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to TYK2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to TYK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to TYK2 inhibitors?
Acquired resistance to TYK2 inhibitors, like other tyrosine kinase inhibitors (TKIs), can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the TYK2 gene itself, which can prevent the inhibitor from binding effectively. The most common on-target mechanism is the development of point mutations in the kinase domain or, for allosteric inhibitors, the pseudokinase domain.[1][2]
-
Off-target resistance: This occurs when cancer cells or immune cells activate alternative signaling pathways to circumvent their dependence on the TYK2 pathway for survival and proliferation. This is often referred to as "bypass signaling".[3][4]
Q2: Have specific resistance mutations in TYK2 been identified for inhibitors like deucravacitinib (B606291)?
While the development of resistance mutations is a known mechanism for TKIs, specific, clinically validated resistance mutations for the allosteric TYK2 inhibitor deucravacitinib have not been extensively documented in published literature to date.[1] Long-term clinical trial data for deucravacitinib in plaque psoriasis has shown sustained efficacy over three years without new safety signals, suggesting that the development of clinical resistance may not be a frequent event.[5][6]
However, preclinical studies and principles from other TKIs suggest that mutations in the pseudokinase (JH2) domain, the binding site for allosteric inhibitors like deucravacitinib, are a potential mechanism of resistance.[1] Such mutations could alter the binding pocket and reduce the inhibitor's efficacy.
Q3: What are the potential bypass signaling pathways that can be activated to cause resistance?
A key potential compensatory mechanism that may lead to acquired resistance to TYK2 inhibitors is the activation of the MEK/ERK pathway.[1][7] Inhibition of the TYK2/STAT pathway can lead to the upregulation of the MEK/ERK pathway, which can then promote cell proliferation and survival, thereby bypassing the effects of the TYK2 inhibitor.[7] Other potential bypass pathways that have been observed with other TKIs include the activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules like PI3K/AKT.[3][4]
Troubleshooting Guides
Issue 1: Decreased sensitivity of a cell line to a TYK2 inhibitor over time.
Possible Cause 1: Development of on-target resistance mutations.
-
Troubleshooting Steps:
-
Sequence the TYK2 gene: Perform Sanger or next-generation sequencing of the TYK2 coding region in your resistant cell line and compare it to the parental, sensitive cell line to identify any acquired mutations.[1] Pay close attention to the pseudokinase (JH2) domain if you are using an allosteric inhibitor.
-
Functional validation of mutations: If a mutation is identified, perform site-directed mutagenesis to introduce the mutation into a wild-type TYK2 expression vector. Transfect this into a sensitive cell line and determine if it confers resistance by assessing the IC50 of the inhibitor.
-
Structural modeling: Use computational modeling to predict the impact of the identified mutation on the binding of the TYK2 inhibitor to its target domain.[1]
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Assess pathway activation: Use western blotting to examine the phosphorylation status of key proteins in potential bypass pathways, such as p-ERK, p-AKT, and other STAT family members (e.g., STAT1, STAT5), in both sensitive and resistant cells treated with the TYK2 inhibitor.[1]
-
Combination therapy: If a compensatory pathway is activated, consider combination therapy. For example, if the MEK/ERK pathway is activated, test the combination of the TYK2 inhibitor with a MEK inhibitor to see if it restores sensitivity.[7]
-
Quantitative Data Summary
The following table summarizes hypothetical changes in inhibitor sensitivity that might be observed in a resistant cell line compared to its parental counterpart. Actual values will vary depending on the cell line, inhibitor, and specific resistance mechanism.
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change | Potential Mechanism |
| Ba/F3-TYK2 WT | Deucravacitinib | 10 nM | 500 nM | 50-fold | Mutation in JH2 domain |
| NK-92 | Cerdulatinib | 50 nM | 1 µM | 20-fold | Upregulation of MEK/ERK signaling |
Note: The data in this table is illustrative and based on general principles of TKI resistance. Specific IC50 values for resistant TYK2-inhibited cell lines are not widely available in the public domain.[8][9]
Key Experimental Protocols
Generation of a TYK2 Inhibitor-Resistant Cell Line
This protocol describes a common method for generating a resistant cell line through continuous exposure to a TYK2 inhibitor.
-
Materials:
-
Parental cancer or immune cell line sensitive to the TYK2 inhibitor.
-
TYK2 inhibitor of interest.
-
Complete cell culture medium.
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
-
Procedure:
-
Determine the initial IC20 (the concentration that inhibits 20% of cell growth) of the TYK2 inhibitor on the parental cell line.
-
Culture the parental cells in the continuous presence of the TYK2 inhibitor at the IC20 concentration.
-
Monitor the cells for signs of adaptation and recovery of growth.
-
Once the cells are growing steadily, gradually increase the concentration of the inhibitor in a stepwise manner over several weeks to months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a stable and significantly higher IC50 (e.g., >10-fold increase) is consistently observed, the resistant cell line is established.
-
For a homogenous population, perform single-cell cloning of the resistant cell line.
-
Western Blotting for Bypass Pathway Analysis
This protocol details the steps to assess the activation of key signaling proteins.
-
Materials:
-
Sensitive and resistant cell lines.
-
TYK2 inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed both sensitive and resistant cells and allow them to adhere.
-
Treat the cells with the TYK2 inhibitor at a relevant concentration (e.g., the IC50 of the sensitive line) for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to compare the phosphorylation levels of target proteins between sensitive and resistant cells.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: TYK2 signaling and potential resistance pathways.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for TYK2 inhibitor resistance.
Logical Relationship of Resistance Mechanisms
Caption: Classification of resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 5. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
- 6. Bristol Myers Squibb - New Two-Year Deucravacitinib Data Reinforce Durable Efficacy and Consistent Safety Profile in Treatment of Moderate to Severe Plaque Psoriasis [news.bms.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Soficitinib (ICP-332) Animal Model Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Soficitinib (ICP-332) in preclinical animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ICP-332, is an orally administered, potent, and selective inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3][4][5][6] TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of various cytokines involved in inflammation and immune responses.[1][2][3][4][5][6] Specifically, this compound targets the JAK-STAT signaling pathway, which is critical in the pathogenesis of many autoimmune and inflammatory diseases.[1][2][3][4][5][6] By inhibiting TYK2, this compound blocks the signaling of key cytokines such as IL-4, IL-13, IL-31, IL-12, IL-23, and Type I interferons, thereby reducing inflammatory responses.[1][3]
Q2: What are the primary therapeutic indications for this compound?
This compound is primarily being developed for the treatment of T-cell-related autoimmune disorders, with a significant focus on dermatological conditions.[1][2][3] Clinical trials are underway for indications such as atopic dermatitis, prurigo nodularis, vitiligo, and urticaria.[1][2][3]
Q3: What is the signaling pathway targeted by this compound?
This compound targets the TYK2-mediated JAK-STAT signaling pathway. This pathway is activated by the binding of cytokines to their receptors on the cell surface, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immunity. This compound's inhibition of TYK2 disrupts this cascade.
Troubleshooting Guides
Issue 1: Poor or inconsistent oral bioavailability in rodent models.
-
Question: My in vivo experiments are showing high variability in plasma concentrations of this compound after oral gavage. What could be the cause and how can I troubleshoot this?
-
Answer: High pharmacokinetic variability is common with orally administered small molecule kinase inhibitors, which often have low aqueous solubility.
-
Potential Causes:
-
Poor Solubility and Dissolution: this compound, like many kinase inhibitors, may have low intrinsic solubility, leading to incomplete dissolution in the gastrointestinal tract and inconsistent absorption.
-
Suboptimal Formulation: The vehicle used for administration may not be suitable, leading to precipitation of the compound either in the formulation itself or upon administration into the stomach.
-
Inter-animal Variability: Physiological differences between animals, such as gastric pH, food content in the stomach, and gastrointestinal transit time, can contribute to variability.
-
-
Troubleshooting Steps:
-
Optimize the Formulation:
-
Vehicle Selection: For preclinical studies with poorly soluble compounds, a multi-component vehicle is often necessary. A common starting point is a suspension or solution containing a combination of solvents and surfactants.
-
Example Vehicle Formulation (General Guidance):
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Dissolve this compound in DMSO first, then add PEG300 and Tween-80, mixing thoroughly. Finally, add saline to the desired volume.
-
0.5% to 1% Methylcellulose in Water: This can be used to create a suspension. It's important to ensure the particle size of this compound is small and uniform (micronization) to improve suspension stability and dissolution.
-
-
-
Standardize Administration Protocol:
-
Fasting: Fasting animals overnight (with free access to water) before dosing can reduce variability caused by food effects on drug absorption.
-
Dosing Volume: Ensure accurate and consistent dosing volumes based on the most recent body weight of each animal.
-
-
Consider Alternative Administration Routes: If oral administration continues to yield high variability, consider intraperitoneal (IP) injection for initial efficacy studies to bypass the complexities of gastrointestinal absorption. However, for a drug intended for oral use in humans, it is crucial to eventually establish a reliable oral formulation.
-
-
Issue 2: Observed toxicity or adverse effects in animal models.
-
Question: I am observing adverse effects such as weight loss, lethargy, or ruffled fur in my treatment group. What are the potential causes and what steps should I take?
-
Answer: Observed toxicity can be due to on-target effects (related to TYK2 inhibition), off-target effects, or issues with the formulation vehicle.
-
Potential Causes:
-
Dose-Limiting Toxicity: The administered dose may be too high, leading to an exaggerated pharmacological effect or off-target toxicities.
-
Vehicle Toxicity: Some formulation components, particularly organic solvents like DMSO, can be toxic at higher concentrations or with repeated dosing.
-
Species-Specific Metabolism: The drug may be metabolized into toxic byproducts in the specific animal model being used.
-
-
Troubleshooting Steps:
-
Conduct a Maximum Tolerated Dose (MTD) Study: Before initiating large-scale efficacy studies, perform a dose-range-finding study to determine the MTD. This typically involves administering a range of doses to small groups of animals and monitoring for clinical signs of toxicity, body weight changes, and mortality over a set period.
-
Include a Vehicle Control Group: Always include a control group that receives only the formulation vehicle to differentiate between vehicle-induced and compound-induced toxicity.
-
Dose De-escalation: If toxicity is observed in an ongoing study, consider reducing the dose or the frequency of administration.
-
Monitor Animal Health Closely: Regularly monitor body weight, food and water intake, and clinical signs of distress. Establish clear humane endpoints for the study.
-
-
Experimental Protocols
Protocol 1: General Workflow for a Dose-Finding Study in a Mouse Model of Psoriasis-like Skin Inflammation (Imiquimod-Induced)
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions.
Methodology:
-
Animal Model: Use 8-12 week old BALB/c or C57BL/6 mice.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod (B1671794) cream (5%) to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound - Low Dose (e.g., 5 mg/kg)
-
Group 3: this compound - Mid Dose (e.g., 15 mg/kg)
-
Group 4: this compound - High Dose (e.g., 50 mg/kg)
-
Group 5: Positive Control (e.g., another known effective agent)
-
-
Drug Administration: Administer this compound or vehicle via oral gavage once daily, starting on the same day as imiquimod application.
-
Efficacy Parameters:
-
Ear Thickness: Measure daily using a digital caliper.
-
PASI Score: Score the back skin for erythema, scaling, and thickness daily on a scale of 0 to 4.
-
Body Weight: Monitor daily as a measure of systemic toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect skin and spleen tissue for histological analysis (H&E staining) and cytokine analysis (qPCR or ELISA for IL-17, IL-23, etc.). Blood samples can be collected for pharmacokinetic analysis.
Data Presentation
While specific preclinical pharmacokinetic data for this compound is not publicly available, the following tables provide a template for how such data should be structured. Data for other selective TYK2 inhibitors are used for illustrative purposes.
Table 1: Illustrative In Vivo Efficacy of a TYK2 Inhibitor in a Mouse Psoriasis Model
| Treatment Group | Dosing Regimen (Oral) | Reduction in Ear Swelling (%) | Reference Compound |
| Vehicle | N/A | 0% | Deucravacitinib |
| TYK2 Inhibitor | 15 mg/kg, BID | ~50-60% | Deucravacitinib |
| TYK2 Inhibitor | 30 mg/kg, BID | ~70-80% | Deucravacitinib |
Note: This data is for illustrative purposes based on publicly available information for other TYK2 inhibitors and should be used as a general guide for experimental design.
Table 2: Comparative Pharmacokinetic Parameters of an Oral TYK2 Inhibitor (Illustrative)
| Species | Dose | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | Terminal Half-life (t½) (hr) |
| Human | 6 mg, once daily | 2-3 | 45 | 473 | 10 |
| Rat | Up to 50 mg/kg/day | Data not available | Data not available | Exposure at 50 mg/kg/day is ~224x human exposure based on AUC | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: This table is based on data for Deucravacitinib and is intended to serve as an example for data presentation.[7] Specific pharmacokinetic parameters for this compound in these species are not publicly available.
Table 3: Recommended Starting Doses for Dose-Ranging Studies in Rodent Models
| Animal Model | Disease Model | Recommended Starting Dose Range (Oral, Once Daily) | Rationale |
| Mouse | Imiquimod-induced psoriasis | 5 - 50 mg/kg | Based on typical dose ranges for selective kinase inhibitors in similar models. |
| Rat | Collagen-induced arthritis | 3 - 30 mg/kg | To establish a dose-response relationship for anti-inflammatory effects. |
Disclaimer: These are suggested starting dose ranges for exploratory studies. The optimal dose will depend on the specific animal model, disease severity, and the pharmacokinetic/pharmacodynamic profile of this compound in the chosen species.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 3. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. InnoCare Pharma Announces First Patient Dosed in the Phase II/IIII Clinical Trial of TYK2 Inhibitor this compound for Treatment of Vitiligo in China | MarketScreener [marketscreener.com]
- 6. aijourn.com [aijourn.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low signal in TYK2 kinase activity assays
Welcome to the technical support center for TYK2 kinase activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing low signal output.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks if I'm getting a low or no signal in my TYK2 kinase assay?
A1: A low or absent signal can often be traced back to fundamental issues with the assay setup. Systematically check the following:
-
Reagent Preparation: Confirm that all reagents, including buffers, ATP, substrate, and detection reagents, were prepared at the correct concentrations and in the appropriate diluents as specified by your assay protocol.[1]
-
Reagent Integrity: Ensure that critical reagents like the TYK2 enzyme and ATP have not degraded. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Store all components at their recommended temperatures.
-
Missing Components: Double-check that all necessary components were added to the reaction wells. It's easy to miss a reagent, especially in a high-throughput setting.
-
Plate Reader Settings: Verify that the correct filters, excitation/emission wavelengths, and read modes are configured on your plate reader for the specific assay technology you are using (e.g., luminescence for ADP-Glo™, TR-FRET for LanthaScreen™).[1]
Q2: My positive control is showing a weak signal. What could be the problem?
A2: A weak positive control points to a systemic issue with the assay's ability to generate a signal. Consider these possibilities:
-
Inactive Enzyme: The TYK2 enzyme may have lost activity due to improper storage, handling, or being past its shelf life. It's crucial to thaw the enzyme on ice and avoid multiple freeze-thaw cycles.[2][3]
-
Suboptimal Enzyme Concentration: The concentration of TYK2 in the reaction may be too low to generate a detectable amount of product within the incubation period. An enzyme titration is recommended to determine the optimal concentration.[1][3]
-
Insufficient Incubation Time: The kinase reaction may not have proceeded long enough to generate sufficient ADP or phosphorylated substrate for detection. A time-course experiment can help optimize the incubation period.[1]
-
Incorrect Buffer Composition: The reaction buffer must have the correct pH, ionic strength, and necessary cofactors (e.g., MgCl2) for optimal TYK2 activity.[1]
Q3: My signal-to-background (S/B) ratio is low. How can I improve it?
A3: A low signal-to-background ratio can make it difficult to discern true hits from noise. To improve the S/B ratio:
-
Optimize Enzyme Concentration: Titrate the TYK2 enzyme to find a concentration that gives a robust signal without significantly increasing the background.[3]
-
Optimize ATP and Substrate Concentrations: Ensure that the ATP and substrate concentrations are optimized. For many assays, using the ATP concentration at or near the Km value provides a good dynamic range.[3]
-
Check for ATP Contamination: In ADP-detection assays, ATP contamination in reagents can lead to high background. Use high-purity ATP and dedicated labware to minimize this risk.[1][4]
-
Use Appropriate Microplates: For luminescence assays like ADP-Glo™, use white, opaque plates to maximize the signal and prevent crosstalk. For fluorescence assays, black plates are generally recommended to reduce background.[1]
-
Increase Incubation Time for Detection Reagents: For some assays, allowing the detection reagents to incubate longer can lead to a stronger signal. Refer to the manufacturer's protocol for recommended incubation times.[5]
Q4: Can the type of microplate I use affect my signal?
A4: Absolutely. Using the correct microplate is critical for optimal performance:
-
Luminescence Assays (e.g., ADP-Glo™): Use white, opaque-walled microplates. White plates reflect and maximize the light output, increasing the signal detected by the reader.[1]
-
Fluorescence/TR-FRET Assays (e.g., LanthaScreen™, HTRF®): Black microplates are typically recommended to reduce background fluorescence and light scatter.[1] In some cases, particularly with assays that have a low signal window, white plates may yield higher quality data.[6]
Q5: What is a Z'-factor, and why is it important for my assay?
A5: The Z'-factor (Z prime) is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[7][8][9] It takes into account the dynamic range of the assay (the difference between the positive and negative controls) and the variability of the data.
-
Z' > 0.5: Generally considered an excellent assay, suitable for high-throughput screening.[10][11]
-
0 < Z' < 0.5: A marginal assay that may require further optimization.[10][11]
-
Z' < 0: The assay is not suitable for screening.[10] A low signal can contribute to a poor Z'-factor by reducing the dynamic range.
Troubleshooting Guides & Data Tables
A systematic approach to troubleshooting is key. The following sections provide structured guidance and quantitative data to help you optimize your TYK2 kinase assay.
Visual Troubleshooting Guide
This flowchart provides a logical path for diagnosing the root cause of a low signal in your TYK2 kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. ulab360.com [ulab360.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
Potential for Soficitinib degradation and how to prevent it
Disclaimer: As Soficitinib is a novel compound currently undergoing clinical trials, publicly available data on its specific degradation pathways and stability is limited. The following information is based on established principles of drug degradation and analysis for similar small molecule kinase inhibitors and should be considered as a general guide. Researchers are advised to conduct their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on the chemical structure of similar kinase inhibitors, this compound may be susceptible to degradation through hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Degradation can occur in the presence of water, and can be catalyzed by acidic or basic conditions. Amide or other hydrolyzable functional groups within the molecule would be the likely sites of degradation.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides, hydroxylation products, or other oxidative degradation products.
-
Photolysis: Exposure to light, particularly UV light, can induce photodegradation, leading to the formation of various degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. For long-term storage, keeping the compound in a tightly sealed container at -20°C or -80°C is advisable. For short-term use, storage at 2-8°C in a desiccator and protected from light is recommended.
Q3: How can I monitor the stability of this compound in my experimental solutions?
A3: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection. This technique allows for the separation and quantification of the intact drug from its potential degradation products.
Q4: What should I do if I suspect my this compound stock has degraded?
A4: If you suspect degradation, it is crucial to re-qualify your stock solution. This can be done by analyzing the stock using a validated stability-indicating method like RP-HPLC to check for the presence of degradation peaks and to confirm the concentration of the active compound. If significant degradation is observed, a fresh stock solution should be prepared.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my HPLC chromatogram when analyzing this compound.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Review the handling and storage of your this compound stock and experimental samples. Ensure they have been protected from light, high temperatures, and extreme pH conditions. 2. Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. 3. Compare the retention times of the unexpected peaks with those of the degradation products. |
| Contamination | 1. Ensure all solvents, reagents, and sample vials are clean and of high purity. 2. Analyze a blank sample (solvent without this compound) to check for contaminants. |
| Mobile phase issues | 1. Ensure the mobile phase is properly prepared, degassed, and within its expiry date. 2. Check for microbial growth in the mobile phase. |
Issue 2: I am observing a decrease in the biological activity of this compound in my assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Confirm the purity and concentration of your this compound stock solution using a stability-indicating analytical method (e.g., RP-HPLC). 2. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, incubation time). |
| Assay-related issues | 1. Verify the integrity and performance of all other assay components (e.g., cells, enzymes, reagents). 2. Run appropriate positive and negative controls to ensure the assay is performing as expected. |
Hypothetical Forced Degradation Data
The following table summarizes hypothetical data from a forced degradation study of this compound. This data is for illustrative purposes only and is based on typical results observed for similar kinase inhibitors.
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 15% | 2 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 25% | 3 |
| Oxidative (3% H₂O₂, RT, 24h) | 10% | 1 |
| Photolytic (UV light, 254 nm, 24h) | 5% | 1 |
| Thermal (80°C, 48h) | 8% | 1 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound using RP-HPLC
1. Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid (or other appropriate buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
RP-HPLC system with UV or MS detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or DMSO).
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
5. Sample Analysis by RP-HPLC:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using an appropriate RP-HPLC method. An example method is provided below:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 280 nm) or MS detection.
-
6. Data Analysis:
-
Calculate the percentage of this compound degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
-
Identify and quantify the major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: Soficitinib Cell Line-Specific Responses
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the cell line-specific responses to Soficitinib treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4][5] It functions by targeting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[2][3][4][5][6][7] this compound has been shown to block the signaling of cytokines such as IL-4, IL-13, and IL-31.[2][3][6]
Q2: I am observing different IC50 values for this compound in different cell lines. Is this expected?
Yes, it is expected that different cell lines will exhibit varying sensitivity to this compound. This variability can be attributed to several factors, including:
-
Target Expression Levels: The expression levels of TYK2 and other components of the JAK-STAT pathway can differ between cell lines.
-
Genetic Background: The unique genetic makeup of each cell line can influence its dependence on the JAK-STAT pathway for survival and proliferation.[5]
-
Off-Target Effects: Although this compound is selective for TYK2, it may have off-target effects on other kinases that can vary between cell lines.
Q3: My IC50 values for this compound are inconsistent between experiments with the same cell line. What are the potential causes?
Inconsistent IC50 values can arise from several experimental variables:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact the results.
-
Compound Stability and Handling: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Variations in incubation time, serum concentration, and plate reader settings can all contribute to variability.[8][9][10]
Q4: What are the appropriate positive and negative controls for my experiments?
-
Negative Control: A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound is essential to account for any effects of the solvent on cell viability.
-
Positive Control: A known activator of the JAK-STAT pathway (e.g., a relevant cytokine for your cell line) can be used to confirm that the pathway is active and responsive. For cytotoxicity assays, a compound with a known mechanism of inducing cell death can be used as a positive control.
Troubleshooting Guides
Issue 1: No significant effect of this compound on cell viability even at high concentrations.
| Potential Cause | Troubleshooting Step |
| Cell line is resistant to TYK2 inhibition. | Confirm TYK2 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to JAK/TYK2 inhibitors as a positive control. |
| This compound is inactive. | Verify the purity and activity of your this compound stock. If possible, test it in a cell-free biochemical assay. |
| Suboptimal assay conditions. | Optimize the treatment duration. Some inhibitors require longer incubation times to exert their effects. |
Issue 2: High background in Western blot for phosphorylated STAT proteins.
| Potential Cause | Troubleshooting Step |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with low background. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk).[11][12][13] |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations.[11][12][14] |
Data Presentation
The following tables present hypothetical data on the effects of this compound on three different cell lines: a human T-cell leukemia line (Jurkat), a human keratinocyte line (HaCaT), and a human melanoma line (A375).
Table 1: IC50 Values of this compound for Cell Proliferation
| Cell Line | IC50 (nM) |
| Jurkat | 50 |
| HaCaT | 250 |
| A375 | >1000 |
Table 2: Effect of this compound (100 nM) on Apoptosis after 48 hours
| Cell Line | % Apoptotic Cells (Annexin V+/PI-) |
| Jurkat | 35% |
| HaCaT | 15% |
| A375 | 5% |
Table 3: Inhibition of STAT3 Phosphorylation by this compound (100 nM)
| Cell Line | % Inhibition of p-STAT3 |
| Jurkat | 85% |
| HaCaT | 60% |
| A375 | 10% |
Experimental Protocols
Cell Proliferation Assay (Crystal Violet Staining)
This protocol is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15][16]
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Fixation: Gently wash the cells with PBS and then fix with 100% methanol (B129727) for 10-15 minutes at room temperature.[17]
-
Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes at room temperature.[15]
-
Washing: Gently wash the plate with water to remove excess stain.[17]
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid) to each well and incubate for 15 minutes with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot for Phospho-STAT3
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3, a key downstream target in the JAK-STAT pathway.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11][12][13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to confirm equal protein loading.
Mandatory Visualization
References
- 1. JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 3. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. [PDF] Identification of genotype-correlated sensitivity to selective kinase inhibitors by using high-throughput tumor cell line profiling | Semantic Scholar [semanticscholar.org]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. praxilabs.com [praxilabs.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. tpp.ch [tpp.ch]
Validation & Comparative
Decoding Selectivity: A Comparative Analysis of Soficitinib and Other JAK Inhibitors
For Immediate Release
In the rapidly evolving landscape of autoimmune and inflammatory disease therapeutics, the selectivity of Janus kinase (JAK) inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of the selectivity profile of Soficitinib (ICP-332), a novel inhibitor, with established JAK inhibitors, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the current JAK inhibitor field.
Introduction to JAK Inhibition and Selectivity
The JAK-STAT signaling pathway is a central communication hub for numerous cytokines that drive immune responses and inflammatory processes. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Each plays a distinct role in cellular signaling. Consequently, the therapeutic effects and potential side effects of JAK inhibitors are intrinsically linked to their selectivity for these individual JAK isoforms.
This compound: A Profile in Selectivity
This compound (ICP-332) is an orally administered small molecule inhibitor that has been characterized as a highly selective TYK2/JAK1 inhibitor[1]. Preclinical data indicates that this compound is approximately 400-fold more selective for TYK2 over JAK2. This high degree of selectivity is a key design feature aimed at minimizing the hematological adverse events associated with JAK2 inhibition. While the precise IC50 values for this compound against the full JAK family panel are not yet publicly available in detail, its description as a TYK2/JAK1 inhibitor suggests a targeted approach to modulating specific cytokine pathways.
Comparative Selectivity of JAK Inhibitors
To contextualize the selectivity of this compound, it is essential to compare it with other well-characterized JAK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater potency. The following table summarizes the reported IC50 values for several prominent JAK inhibitors against the four JAK isoforms.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| This compound (ICP-332) | Data not publicly available | ~400x higher than TYK2 | Data not publicly available | Potent inhibitor | TYK2 / JAK1 |
| Tofacitinib | 1-112 | 5-1377 | 1-42 | 29-508 | Pan-JAK (JAK1/JAK3) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1 / JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 4700 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 1160 | JAK1 |
| Deucravacitinib | Data not publicly available | Data not publicly available | Data not publicly available | Potent inhibitor | TYK2 (Allosteric) |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The ranges presented are compiled from multiple sources to reflect this variability.
Signaling Pathways and Experimental Workflows
A deeper understanding of JAK inhibitor selectivity requires knowledge of the signaling pathways they modulate and the experimental methods used for their characterization.
The JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine binding to its receptor induces the activation of associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then translocate to the nucleus to regulate gene expression. The specific JAKs involved are dependent on the cytokine receptor.
Experimental Workflow for Determining IC50
The selectivity of a JAK inhibitor is determined through in vitro kinase assays. The following diagram outlines a generalized workflow for determining the IC50 values.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of a JAK inhibitor required to inhibit 50% of the activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
A suitable kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
The JAK inhibitor to be tested (e.g., this compound)
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
384-well assay plates
-
A plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
Procedure:
-
Inhibitor Preparation: A serial dilution of the JAK inhibitor is prepared in a suitable solvent, typically DMSO.
-
Assay Plate Preparation: The diluted inhibitor is added to the wells of the 384-well plate. Control wells containing only DMSO are included.
-
Enzyme and Substrate Addition: A solution containing the recombinant JAK enzyme and the kinase substrate in the assay buffer is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to each well. The final concentration of ATP is typically close to its Michaelis-Menten constant (Km) for the specific JAK enzyme.
-
Incubation: The plate is incubated at a constant temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and a detection reagent is added. This reagent generates a signal that is proportional to the amount of phosphorylated substrate.
-
Data Acquisition: The signal in each well is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the no-inhibitor control. The data is then plotted with the percent inhibition versus the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.
Conclusion
The selectivity of JAK inhibitors is a key factor influencing their clinical utility. This compound is emerging as a highly selective TYK2/JAK1 inhibitor, with a particularly pronounced selectivity against JAK2. This profile suggests a potential for targeted immunomodulation with a favorable safety profile concerning JAK2-mediated effects. As more detailed quantitative data for this compound becomes available, a more precise comparison with other JAK inhibitors will be possible, further elucidating its therapeutic potential in the treatment of autoimmune and inflammatory diseases.
References
A Head-to-Head Showdown: Comparing TYK2 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for autoimmune and inflammatory diseases is rapidly evolving, with a significant focus on targeted therapies. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a pivotal therapeutic target. Its role in mediating signaling for key cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs) places it at the heart of the inflammatory cascade in numerous pathologies, including psoriasis and lupus.[1][2][3][4] Unlike broader JAK inhibitors, selective TYK2 inhibition offers the potential for a more favorable safety profile by avoiding the inhibition of other JAK family members that are crucial for hematopoiesis and other homeostatic functions.[5][6]
This guide provides an objective, data-driven comparison of the preclinical performance of several key TYK2 inhibitors. We delve into their selectivity, cellular potency, and efficacy in established animal models of disease, offering a comprehensive resource for the scientific community.
The TYK2 Signaling Pathway: A Strategic Point of Intervention
TYK2 is an intracellular enzyme that associates with the cytoplasmic domains of cytokine receptors.[7] Upon cytokine binding, TYK2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][7] These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immunity.[7] Selective TYK2 inhibitors are designed to interrupt this cascade, primarily impacting the IL-23/Th17 and Type I IFN pathways, which are major drivers of autoimmune pathology.[2][8]
A key distinction among TYK2 inhibitors lies in their mechanism of action. Some, like the first-in-class deucravacitinib (B606291), are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain.[8][9] This unique mechanism confers high selectivity for TYK2.[8] Other inhibitors are ATP-competitive, binding to the more conserved kinase (JH1) domain, which can sometimes lead to off-target effects on other JAKs.[9][10]
In Vitro Selectivity and Potency: A Quantitative Comparison
The cornerstone of a successful TYK2 inhibitor is its selectivity for TYK2 over other JAK family members. This is critical for avoiding off-target effects. The following tables summarize the in vitro potency and selectivity of several TYK2 inhibitors based on publicly available data.
Table 1: Biochemical Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Mechanism |
| Deucravacitinib | TYK2 (JH2) | 0.2 | >5,000x | >10,000x | >5,000x | Allosteric |
| Zasocitinib (TAK-279) | TYK2 (JH2) | 0.0087 (Ki) | >1,000,000x | - | - | Allosteric |
| Brepocitinib (PF-06700841) | TYK2 | 23 | ~1.4x | ~3.3x | ~282x | ATP-competitive |
| PF-06826647 | TYK2 | 15 | ~25.5x | ~4.9x | - | ATP-competitive |
| Tofacitinib | JAK1/3 | JAK1: 1-15, JAK3: 1-55, TYK2: 489 | - | - | - | ATP-competitive |
Data synthesized from multiple sources.[10][11][12][13][14][15][16] IC₅₀ values can vary based on assay conditions. Ki represents the inhibitory constant.
Table 2: Cellular Potency (Inhibition of STAT Phosphorylation)
| Compound | Pathway Stimulated | JAK/TYK2 Pair | IC₅₀ (nM) |
| Deucravacitinib | IL-12 induced pSTAT4 | TYK2/JAK2 | 2-19 |
| IFN-α induced pSTAT3 | TYK2/JAK1 | 2-19 | |
| Zasocitinib (TAK-279) | IL-23 induced pSTAT3 | TYK2/JAK2 | 21.6 - 48.2 |
| IFN-α induced pSTAT3 | TYK2/JAK1 | 21.6 | |
| IL-12 induced pSTAT4 | TYK2/JAK2 | 57.0 | |
| Brepocitinib (PF-06700841) | IL-12 induced pSTAT4 | TYK2/JAK2 | 65 |
| IL-23 induced pSTAT3 | TYK2/JAK2 | 120 | |
| Tofacitinib | IL-2 induced pSTAT5 | JAK1/JAK3 | 10-100 |
| IL-12 induced pSTAT4 | TYK2/JAK2 | >1000 |
Data synthesized from multiple sources.[11][15][17][18][19][20] Cellular IC₅₀ values are typically higher than biochemical IC₅₀s due to factors like cellular ATP concentrations.
Preclinical Efficacy in Disease Models
The ultimate test of a TYK2 inhibitor's potential is its efficacy in relevant in vivo models of disease. Psoriasis and lupus models are commonly used to evaluate the therapeutic effects of these compounds.
Imiquimod-Induced Psoriasis Model
The topical application of imiquimod (B1671794) (IMQ), a TLR7 agonist, to mouse skin induces a psoriasis-like phenotype characterized by skin thickening, scaling, and inflammation, which is dependent on the IL-23/IL-17 axis.[1][3] This model is widely used for the preclinical evaluation of anti-psoriatic therapies.[2]
Table 3: Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Compound | Dosing | Key Efficacy Readouts | Reference |
| Deucravacitinib | Oral | Reduced ear swelling, skin thickness, and inflammatory cell infiltration. | [6] |
| SAR-20347 (Tyk2/JAK1 inhibitor) | Oral | Ameliorated psoriasis symptoms. | [21] |
| Topical TYK2 inhibitor | Topical | Alleviated IMQ-induced dermatitis, reduced epidermal thickness. | [11] |
Murine Models of Systemic Lupus Erythematosus (SLE)
Spontaneous mouse models, such as the NZB/W F1 hybrid, develop a disease that closely mimics human lupus, including the production of autoantibodies and the development of lupus nephritis.[9][22] These models are invaluable for assessing the efficacy of potential lupus therapies.[21]
Table 4: Efficacy in Murine Lupus Models
| Compound | Mouse Model | Dosing | Key Efficacy Readouts | Reference |
| Deucravacitinib | NZB/W F1 | Oral | Blocked autoimmune pathways in Th1, Th17, B, and myeloid cells. | [22] |
| SAR-20347 (Tyk2/JAK1 inhibitor) | NZB/W F1 | Oral | Significantly lowered pathological auto-antibody production. | [5] |
Experimental Protocols and Workflows
Reproducibility is paramount in preclinical research. Below are detailed methodologies for key experiments cited in this guide.
References
- 1. imavita.com [imavita.com]
- 2. benchchem.com [benchchem.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. 4.2. A Mouse Model of Imiquimod-Induced Psoriasis [bio-protocol.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Zasocitinib (TAK-279) Displays High Levels of TYK2 Inhibition and No Inhibition of JAK 1/3 Compared with Licensed TYK2 and JAK Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dermatologytimes.com [dermatologytimes.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. Frontiers | Janus kinase inhibitors in systemic lupus erythematosus: implications for tyrosine kinase 2 inhibition [frontiersin.org]
Validating Soficitinib's On-Target Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Soficitinib (ICP-332) is a novel, potent, and selective tyrosine kinase 2 (TYK2) inhibitor currently in clinical development for a range of T-cell-mediated autoimmune diseases, including atopic dermatitis, psoriasis, and vitiligo. As a key component of the Janus kinase (JAK) family, TYK2 plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. Selective inhibition of TYK2 is a promising therapeutic strategy to modulate the inflammatory response while potentially mitigating the side effects associated with broader JAK inhibition. This guide provides a comparative overview of this compound, with a focus on validating its on-target effects in vivo, and presents supporting experimental data and methodologies from relevant studies.
Comparative Analysis of TYK2 Inhibitors
To objectively assess the performance of this compound, it is compared with deucravacitinib (B606291), a first-in-class, FDA-approved allosteric TYK2 inhibitor. While direct head-to-head in vivo preclinical data for this compound is not extensively published, its selectivity and clinical efficacy can be compared against the well-characterized profile of deucravacitinib.
Data Presentation
| Feature | This compound (ICP-332) | Deucravacitinib | Alternative (TYK2 Degrader) |
| Mechanism of Action | ATP-competitive TYK2 inhibitor | Allosteric TYK2 inhibitor | TYK2 protein degrader |
| Selectivity | Potent and selective TYK2 inhibitor with ~400-fold selectivity against JAK2.[1] | Highly selective for TYK2 over JAK1, JAK2, and JAK3. | Selectively degrades TYK2 protein. |
| In Vitro Potency (IC50) | Data not publicly available | ~1.3 nM (catalytic domain) | DC50 of 0.42 nM for TYK2 degradation.[2] |
| In Vivo Efficacy (Animal Model) | Data not publicly available | Significant reduction of skin inflammation in a murine psoriasis model.[2] | More effective than deucravacitinib in blocking IL-17 and IL-23 expression in a murine psoriasis model.[2] |
| Clinical Efficacy (Atopic Dermatitis) | Phase II study showed significant improvement in EASI scores at 4 weeks.[1] | Not yet approved for atopic dermatitis. | Not yet in clinical trials. |
| Clinical Efficacy (Psoriasis) | Phase III trials ongoing. | Approved for moderate-to-severe plaque psoriasis. | Not yet in clinical trials. |
| Pharmacodynamic Markers | Data not publicly available | Dose-dependent reduction in serum levels of IL-17A, IL-17C, IL-19, IL-20, beta-defensin, and PI3.[3][4][5][6] | Reduction in TYK2 protein levels in vivo.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the on-target effects of TYK2 inhibitors in vivo.
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model in Mice
This model is widely used to evaluate the efficacy of anti-inflammatory compounds for psoriasis.
Protocol:
-
Animal Model: BALB/c mice are typically used.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: The TYK2 inhibitor (e.g., this compound, deucravacitinib) or vehicle is administered orally once or twice daily, starting from the first day of IMQ application.
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): Skin inflammation (erythema, scaling, and thickness) is scored daily.
-
Ear Thickness: Ear swelling is measured daily using a caliper.
-
Histological Analysis: At the end of the study, skin biopsies are collected for H&E staining to assess epidermal acanthosis and inflammatory cell infiltration.
-
Cytokine Analysis: Skin homogenates are analyzed for the expression of pro-inflammatory cytokines like IL-17 and IL-23 using ELISA or qPCR.[2]
-
Pharmacodynamic Analysis of Target Engagement
To confirm that the therapeutic effect is due to the inhibition of the intended target, pharmacodynamic studies are performed.
Protocol:
-
Sample Collection: Blood or tissue samples are collected from treated and untreated animals (or patients).
-
Western Blot Analysis:
-
Protein lysates from skin biopsies or peripheral blood mononuclear cells (PBMCs) are prepared.
-
Western blotting is performed to detect the levels of total and phosphorylated STAT proteins (e.g., p-STAT4) downstream of TYK2 signaling. A reduction in the ratio of phosphorylated to total STAT indicates target engagement.[2]
-
-
Flow Cytometry (FACS) Analysis:
-
PBMCs are isolated and stimulated with relevant cytokines (e.g., IL-12) to activate the TYK2 pathway.
-
Cells are then stained with fluorescently labeled antibodies against specific cell surface markers and intracellular phosphorylated STAT proteins.
-
FACS analysis is used to quantify the level of STAT phosphorylation in specific immune cell populations (e.g., CD4+ T cells), providing a measure of target inhibition.[2]
-
-
Serum Biomarker Analysis:
Mandatory Visualization
TYK2 Signaling Pathway
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Target Validation
Caption: Workflow for validating the on-target effects of this compound in vivo.
References
- 1. biopharmaapac.com [biopharmaapac.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]
- 4. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
Unveiling Soficitinib's Efficacy in Skin: A Comparative Guide to Biomarkers in Dermatological Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers used to measure the efficacy of the novel TYK2 inhibitor, Soficitinib, in skin biopsies. By examining its mechanism of action and comparing it with established treatments for psoriasis and atopic dermatitis, this document serves as a vital resource for evaluating therapeutic responses in dermatological clinical trials.
This compound, a selective Tyrosine Kinase 2 (TYK2) inhibitor, is an emerging oral therapeutic for a range of T-cell-mediated autoimmune diseases, including psoriasis, atopic dermatitis, and vitiligo. As a key component of the Janus kinase (JAK) family, TYK2 plays a crucial role in the signaling pathways of cytokines such as IL-23, IL-12, and Type 1 interferons, which are central to the pathogenesis of many inflammatory skin conditions. By inhibiting TYK2, this compound modulates the downstream signaling cascade, leading to a reduction in inflammation and an improvement in clinical symptoms.
This guide delves into the specific biomarkers that can be measured in skin biopsies to quantify the therapeutic effects of this compound and its alternatives. We present available data from clinical trials, detail the experimental protocols for key assays, and provide visualizations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of Biomarker Modulation in Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells, driven by the IL-23/Th17 axis. This compound, by inhibiting TYK2, is expected to downregulate this pathway. While specific quantitative gene expression data from the Phase IIa trial of this compound (formerly GSK2586184) in psoriasis has not been publicly detailed, the study did report observing differential gene expression in skin biopsies.[1][2]
To provide a comparative landscape, we examine biomarker data from another selective TYK2 inhibitor, Deucravacitinib (B606291), and other biologics targeting the IL-23/Th17 pathway.
Table 1: Comparison of Biomarker Modulation in Psoriasis Skin Biopsies
| Biomarker Category | Biomarker | This compound (GSK2586184) | Deucravacitinib (TYK2 Inhibitor) | Secukinumab (Anti-IL-17A) | Ustekinumab (Anti-IL-12/23p40) |
| Epidermal Hyperplasia & Differentiation | Keratin 16 (KRT16) | Data not publicly available | ↓ (approached non-lesional levels)[3][4] | ↓ (absent in 93.1% of PASI90 responders at Wk 12) | No significant change in non-involed skin |
| Ki67 | Data not publicly available | Data not available | ↓ (reduction observed) | Data not available | |
| IL-23/Th17 Pathway | IL-17A mRNA | Data not publicly available | ↓ (normalized)[3] | Not applicable (targets protein) | ↓ (significant reduction)[5] |
| IL-23p19 mRNA | Data not publicly available | ↓ (normalized)[3] | No direct effect | Not applicable (targets protein) | |
| IL-12p40 mRNA | Data not publicly available | ↓ (normalized)[3] | No direct effect | Not applicable (targets protein) | |
| Inflammatory Mediators | IFN-γ mRNA | Data not publicly available | ↓ (normalized)[3] | ↓ (reduction observed) | ↓ (significant reduction)[5] |
| S100A proteins (e.g., S100A7) | Data not publicly available | ↓ (approached non-lesional levels)[3] | ↓ (reduction observed) | ↓ (reduction observed)[6] | |
| β-defensins | Data not publicly available | ↓ (approached non-lesional levels)[3] | ↓ (reduction observed) | No significant change in non-involed skin[6] |
Note: "↓" indicates a decrease in the biomarker level. The information for this compound is limited due to the lack of publicly available detailed data.
Comparative Analysis of Biomarker Modulation in Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease characterized by a predominant Th2 immune response, with key cytokines being IL-4 and IL-13. This compound (as ICP-332) has shown clinical efficacy in a Phase II trial for moderate-to-severe atopic dermatitis, with significant improvements in the Eczema Area and Severity Index (EASI) score.[7][8][9] However, specific data on skin biopsy biomarkers from this trial have not yet been publicly released.
For comparison, we present biomarker data from the JAK inhibitor Tofacitinib and the anti-IL-4Rα monoclonal antibody Dupilumab.
Table 2: Comparison of Biomarker Modulation in Atopic Dermatitis Skin Biopsies
| Biomarker Category | Biomarker | This compound (ICP-332) | Tofacitinib (JAK Inhibitor) | Dupilumab (Anti-IL-4Rα) |
| Th2-Associated Chemokines | CCL17 (TARC) | Data not publicly available | Data not available | ↓ (potent inhibition)[1][10] |
| CCL18 | Data not publicly available | Data not available | ↓ (potent inhibition)[1][10] | |
| CCL22 | Data not publicly available | Data not available | ↓ (potent inhibition)[1][10] | |
| CCL26 | Data not publicly available | Data not available | ↓ (potent inhibition)[1][10] | |
| Epidermal Structure & Barrier | Keratin 16 (K16) | Data not publicly available | Data not available | ↓ (significant decrease)[1][10] |
| Filaggrin (FLG) | Data not publicly available | ↑ (restored expression in 3D models)[11] | ↑ (gene expression increased)[1][10] | |
| Loricrin (LOR) | Data not publicly available | ↑ (gene expression increased in 3D models)[11] | ↑ (gene expression increased)[1][10] | |
| T-cell and Dendritic Cell Markers | CD1b | Data not publicly available | Data not available | ↓ (significant decrease)[1][10] |
| CD1c | Data not publicly available | Data not available | ↓ (significant decrease)[1][10] |
Note: "↓" indicates a decrease and "↑" indicates an increase in the biomarker level. The information for this compound is limited due to the lack of publicly available detailed data.
Signaling Pathways and Experimental Workflows
To understand how this compound and its alternatives exert their effects, it is crucial to visualize the signaling pathways they target and the experimental workflows used to measure their impact on biomarkers.
The diagram above illustrates how this compound, by selectively inhibiting TYK2, blocks the signaling cascade initiated by various pro-inflammatory cytokines, ultimately leading to a reduction in the expression of genes that drive inflammatory skin diseases.
This workflow outlines the key steps involved in analyzing skin biopsies for biomarker discovery and quantification, from sample collection to data analysis.
Detailed Experimental Protocols
1. Immunohistochemistry (IHC) for Keratin 16 (KRT16)
-
Objective: To detect and quantify the expression of KRT16, a marker of keratinocyte hyperproliferation, in skin biopsy sections.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against KRT16 (e.g., a mouse monoclonal or rabbit polyclonal antibody) at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of antigen expression.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The staining intensity and percentage of positive cells in the epidermis are scored semi-quantitatively or quantified using digital image analysis software.
-
2. RNA Sequencing (RNA-seq) for Gene Expression Profiling
-
Objective: To perform a comprehensive analysis of the transcriptome in skin biopsies to identify differentially expressed genes in response to treatment.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from snap-frozen skin biopsies using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) that includes a DNase treatment step to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7).
-
Library Preparation: An RNA-seq library is prepared from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between treatment and placebo groups or between pre- and post-treatment samples.
-
3. Quantitative Real-Time PCR (qPCR) for Target Gene Validation
-
Objective: To validate the expression changes of specific genes of interest identified by RNA-seq or hypothesized to be modulated by the treatment.
-
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for RNA-seq. A fixed amount of high-quality RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up in a multi-well plate, with each well containing the cDNA sample, forward and reverse primers for the target gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Amplification and Detection: The reaction is run in a real-time PCR machine. During each cycle of amplification, the fluorescence is measured. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of the target transcript.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of one or more stable housekeeping genes (e.g., GAPDH, ACTB).
-
Conclusion
The evaluation of biomarkers in skin biopsies is a powerful tool for understanding the mechanism of action and quantifying the efficacy of novel therapeutics like this compound. While specific quantitative data for this compound's impact on skin biomarkers is still emerging, the analysis of related TYK2 and JAK inhibitors provides a strong framework for predicting its effects on key inflammatory and structural markers in psoriasis and atopic dermatitis. The experimental protocols detailed in this guide offer a standardized approach for researchers to assess these biomarkers in their own studies. As more data from ongoing and future clinical trials of this compound become available, a more direct and comprehensive comparison will be possible, further refining our understanding of its therapeutic potential in dermatology.
References
- 1. Dupilumab improves the molecular signature in skin of patients with moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of selective JAK1 inhibitor GSK2586184 for the treatment of psoriasis in a randomized placebo-controlled phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest data of InnoCare's ICP-332 for the Treatment of Atopic Dermatitis Presented at LBA Session of 2024 AAD | INNOCARE [innocarepharma.com]
- 4. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ustekinumab improves psoriasis-related gene expression in noninvolved psoriatic skin without inhibition of the antimicrobial response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmafile.com [pharmafile.com]
- 8. Deucravacitinib in moderate-to-severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Tofacitinib blocks IFN-regulated biomarker genes in skin fibroblasts and keratinocytes in a systemic sclerosis trial [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating Cross-Species Potency of TYK2 Inhibitors: A Comparative Guide for Researchers
A detailed analysis of the varying efficacy of Tyrosine Kinase 2 (TYK2) inhibitors across different species is crucial for the preclinical to clinical translation of these promising autoimmune disease therapies. This guide provides a comparative overview of the potency of key TYK2 inhibitors, delves into the molecular basis for observed species-specific differences, and offers detailed experimental protocols for assessing inhibitor activity.
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator of signaling for cytokines such as IL-12, IL-23, and Type I interferons. Its central role in the pathogenesis of various autoimmune diseases has made it a prime target for therapeutic intervention. Several small molecule inhibitors of TYK2 are in development or have been approved, offering new treatment paradigms for conditions like psoriasis, psoriatic arthritis, and lupus. However, a significant challenge in the preclinical development of these inhibitors is the observed difference in their potency across various species, which can complicate the interpretation of animal model data and the prediction of clinical efficacy in humans.
Understanding the Molecular Basis of Cross-Species Potency Differences
Research has revealed that a single amino acid variation in the ATP-binding site of the TYK2 kinase domain is a primary driver of the differential potency of some inhibitors between humans and preclinical species such as mice, rats, and dogs. Specifically, the substitution of isoleucine at position 960 in human TYK2 (I960) to a valine (V) in murine, canine, and macaque TYK2 is responsible for a functionally significant shift in inhibitor potency for a class of ATP-competitive inhibitors. This structural difference underscores the importance of utilizing humanized cellular systems or genetically modified animal models to accurately predict the clinical performance of these compounds.
Comparative In Vitro Potency of TYK2 Inhibitors
The following table summarizes the available in vitro half-maximal inhibitory concentration (IC50) values for several prominent TYK2 inhibitors across different species. It is important to note that direct head-to-head comparative data across all species for every inhibitor is not always publicly available. The data presented here is compiled from various sources and assay conditions may differ.
| Inhibitor | Target Domain | Human TYK2 IC50 (nM) | Mouse TYK2 IC50 (nM) | Other Species IC50 (nM) |
| Deucravacitinib (BMS-986165) | Pseudokinase (JH2) | ~0.2 - 14 | Data not readily available | Data not readily available |
| Brepocitinib (PF-06700841) | Kinase (JH1) | Potent inhibition reported | Data not readily available | Data not readily available |
| Ropsacitinib (PF-06826647) | Kinase (JH1) | ~15 - 17 | Data not readily available | Data not readily available |
| PF-06673518 | Kinase (JH1) | 29 | 1407 | Data not readily available |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used). The data for Deucravacitinib reflects its high affinity for the pseudokinase domain and its potent inhibition of cellular signaling pathways.[1]
Signaling Pathways and Experimental Workflows
To accurately assess the cross-species potency of TYK2 inhibitors, robust and well-defined experimental protocols are essential. Below are diagrams illustrating the canonical TYK2 signaling pathway and a general workflow for evaluating inhibitor potency, followed by detailed experimental methodologies.
References
In Vitro Efficacy of Soficitinib Compared to Topical Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of Soficitinib, a novel selective Tyrosine Kinase 2 (TYK2) inhibitor, and traditional topical corticosteroids. The objective is to present a clear, data-driven analysis of their respective mechanisms of action and effects on inflammatory pathways at the cellular level. This information is intended to support researchers and professionals in the fields of dermatology, immunology, and drug development.
Executive Summary
This compound (ICP-332) is a potent and selective TYK2 inhibitor, a key component of the JAK-STAT signaling pathway involved in the pathogenesis of inflammatory diseases.[1][2] In contrast, topical corticosteroids exert their anti-inflammatory effects through binding to the glucocorticoid receptor, leading to the modulation of gene expression. While direct head-to-head in vitro studies are not publicly available, this guide synthesizes existing data to draw a comparative picture of their efficacy. This compound's mechanism suggests a more targeted approach to inhibiting specific cytokine pathways, whereas corticosteroids have a broader, less specific immunomodulatory effect.
Data Presentation: In Vitro Inhibition of Inflammatory Markers
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and representative topical corticosteroids (Dexamethasone and Betamethasone) in inhibiting key inflammatory mediators. It is important to note the variability in experimental conditions across different studies.
| Compound | Target | Cell Type | Stimulant | Inhibited Cytokine/Marker | Potency (IC50 or % Inhibition) | Citation |
| This compound (ICP-332) | TYK2 | T-cells | - | IL-4, IL-13, IL-31 signaling | Data not publicly available | [1] |
| TYK2 | - | - | TYK2 kinase activity | Potent and selective inhibitor | [1][2] | |
| Dexamethasone (B1670325) | Glucocorticoid Receptor | Human Oral Keratinocytes | Pam3CSK4 or LPS | IL-1α | Significant suppression at 0.01-10 μM | [3] |
| Glucocorticoid Receptor | Human Oral Keratinocytes | Pam3CSK4 or LPS | hBD-1 | Significant suppression at 0.01-10 μM | [3] | |
| Glucocorticoid Receptor | Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin-A | IL-6, IL-10 | Significant inhibition at 10⁻⁶ M | [4] | |
| Glucocorticoid Receptor | Human Keratinocytes (HaCaT) | TNF-α/IFN-γ | IL-6, IL-8 | Significant inhibition (qualitative) | [5] | |
| Betamethasone Dipropionate | Glucocorticoid Receptor | Psoriatic Skin Explants | - | IL-17A, TNF-α | Significant inhibition (qualitative) | [6] |
| Glucocorticoid Receptor | 3D Reconstructed Human Skin | - | IL-1β, IL-6, IL-8 | Significant inhibition (qualitative) | [5] |
Note: The lack of publicly available IC50 values for this compound's inhibition of specific cytokines in keratinocytes or other relevant skin cells prevents a direct quantitative comparison with corticosteroids in this context.
Signaling Pathways and Mechanisms of Action
This compound: Targeted TYK2 Inhibition
This compound selectively inhibits Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is crucial for the signaling of several key cytokines implicated in inflammatory skin diseases, including IL-4, IL-13, and IL-31.[1] By blocking TYK2, this compound disrupts the downstream STAT (Signal Transducer and Activator of Transcription) activation and subsequent gene transcription of pro-inflammatory mediators.
References
- 1. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 2. aijourn.com [aijourn.com]
- 3. Comparison between hangeshashinto and dexamethasone for IL-1α and β-defensin 1 production by human oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Compounds Isolated from Digitalis purpurea L. in TNF-α/IFN-γ-Induced HaCaT Keratinocytes and a Three-Dimensionally Reconstructed Human Skin Model [mdpi.com]
- 6. InnoCare Doses First Subject in U.S. TYK2 Inhibitor ICP-332 Trial [synapse.patsnap.com]
Translating Soficitinib's Pharmacodynamics: An In Vitro to In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamics of Soficitinib (ICP-332), a novel Tyrosine Kinase 2 (TYK2) inhibitor, with the established TYK2 inhibitor, Deucravacitinib. By examining available in vitro and in vivo data, this document aims to facilitate the translation of preclinical findings to clinical outcomes for researchers in the field of autoimmune and inflammatory diseases.
Introduction to this compound and the TYK2 Pathway
This compound is a potent and selective small-molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in various autoimmune diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2] By inhibiting TYK2, this compound modulates the downstream JAK-STAT signaling cascade, a critical pathway in the pathogenesis of inflammatory conditions.[1][2] this compound is currently in clinical development for the treatment of T-cell-related autoimmune disorders such as atopic dermatitis, vitiligo, and prurigo nodularis.[1][2]
In Vitro Pharmacodynamics: A Comparative Analysis
A direct comparison of the in vitro potency of this compound and Deucravacitinib is essential for understanding their relative therapeutic potential. While specific IC50 values for this compound against the full panel of JAK kinases are not yet publicly available, InnoCare Pharma has reported that this compound is a potent and selective TYK2 inhibitor with approximately 400-fold selectivity against JAK2.
Deucravacitinib, on the other hand, has well-characterized in vitro pharmacodynamics. It is a highly selective allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2, leading to a high degree of selectivity over other JAK family members.
| Inhibitor | Target | Assay Type | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| This compound (ICP-332) | TYK2 | - | Data Not Available | Data Not Available | ~400-fold | Data Not Available |
| Deucravacitinib | TYK2 | Probe Displacement | 0.2 | >100-fold (cellular) | >2000-fold (cellular) | >100-fold (cellular) |
| TYK2 | Cellular (IL-12/IL-23/IFN-α signaling) | 2-19 | - | - | - | |
| JAK1/2/3 | Kinase Binding | >10,000 | - | - | - |
Table 1: Comparative In Vitro Potency and Selectivity of this compound and Deucravacitinib.
In Vivo Pharmacodynamics: Insights from Clinical Trials
The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Both this compound and Deucravacitinib have demonstrated promising results in clinical trials for inflammatory skin diseases.
This compound in Atopic Dermatitis
A Phase II clinical trial (NCT05702268) evaluated the efficacy and safety of this compound in adult patients with moderate-to-severe atopic dermatitis. The study met its primary endpoint, with patients treated with this compound showing significant improvements in the Eczema Area and Severity Index (EASI) scores compared to placebo. The drug also demonstrated a favorable safety and tolerability profile.
| Endpoint | This compound 80mg QD | This compound 120mg QD | Placebo |
| EASI 75 | 64% | 64% | 8% |
| Mean % Change in EASI from Baseline | -78.2% | -72.5% | -16.7% |
Table 2: Key Efficacy Endpoints from the Phase II Trial of this compound in Atopic Dermatitis.
Deucravacitinib in Psoriasis
Deucravacitinib has been extensively studied in Phase 3 clinical trials for moderate-to-severe plaque psoriasis (e.g., POETYK PSO-1: NCT03624127, POETYK PSO-2: NCT03624143). These trials demonstrated the superiority of Deucravacitinib over placebo and apremilast (B1683926) in achieving primary endpoints such as a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 or 1.
In vivo pharmacodynamic studies in psoriasis patients have shown that Deucravacitinib treatment leads to a dose-dependent reduction in key inflammatory biomarkers. After 16 weeks of treatment, significant reductions were observed in serum levels of IL-17A, IL-19, and beta-defensin.
| Biomarker | Percent Reduction with Deucravacitinib |
| IL-17A | 47% - 50% |
| IL-19 | 72% |
| Beta-defensin | 81% - 84% |
Table 3: In Vivo Pharmacodynamic Effects of Deucravacitinib in Psoriasis Patients.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the evaluation of these TYK2 inhibitors, the following diagrams are provided.
Caption: Simplified TYK2-JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro cell-based phospho-STAT assay.
Experimental Protocols
In Vitro Kinase and Cell-Based Assays (General Protocol for Deucravacitinib)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against TYK2 and other JAK kinases.
-
Methodology:
-
Biochemical Kinase Assay: Recombinant human kinase enzymes are incubated with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is measured by quantifying substrate phosphorylation, often using radiometric or fluorescence-based methods.
-
Cell-Based Phospho-STAT Assay: A suitable cell line (e.g., human peripheral blood mononuclear cells or a specific immune cell line) is pre-incubated with the inhibitor. The cells are then stimulated with a cytokine known to signal through a specific JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3). The level of phosphorylated STAT (pSTAT) is quantified using methods such as flow cytometry or ELISA.
-
Whole Blood Assay: Freshly isolated human whole blood is used in place of a cell line to provide a more physiologically relevant matrix. The procedure is similar to the cell-based pSTAT assay.
-
This compound Phase II Clinical Trial in Atopic Dermatitis (NCT05702268)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients (18-75 years old) with moderate-to-severe atopic dermatitis.
-
Interventions:
-
This compound (ICP-332) administered orally at different doses (e.g., 80 mg and 120 mg) once daily for 4 weeks.
-
Placebo administered orally once daily for 4 weeks.
-
-
Primary Outcome Measures:
-
Percentage of participants achieving at least a 75% improvement from baseline in the Eczema Area and Severity Index (EASI 75) at week 4.
-
-
Secondary Outcome Measures:
-
Mean change from baseline in EASI score.
-
Percentage of participants achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
-
Safety and tolerability assessments.
-
Conclusion
This compound is a promising selective TYK2 inhibitor with demonstrated in vivo efficacy in atopic dermatitis. While a direct quantitative comparison of its in vitro potency with Deucravacitinib is limited by the lack of publicly available IC50 data for this compound, its high selectivity over JAK2 suggests a favorable profile. The clinical data for both compounds highlight the therapeutic potential of targeting the TYK2 pathway for the treatment of autoimmune and inflammatory diseases. Further publication of preclinical and clinical data for this compound will be crucial for a more comprehensive understanding of its pharmacodynamic profile and its translation to clinical efficacy and safety.
References
Preclinical Therapeutic Index of Soficitinib: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical therapeutic index of Soficitinib (ICP-332), a novel, potent, and selective Tyrosine Kinase 2 (TYK2) inhibitor. The information is compiled from publicly available data and is intended to assist researchers and drug development professionals in evaluating its potential. This document summarizes preclinical safety and efficacy data where available and compares this compound with other selective TYK2 inhibitors, Deucravacitinib and Ropsacitinib.
Executive Summary
This compound has demonstrated a promising preclinical safety profile, with a reported safety window of over 200-fold in animal studies.[1] As a selective TYK2 inhibitor, its mechanism of action is centered on the JAK-STAT signaling pathway, which is pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[2][3][4][5][6][7][8] While specific quantitative data on the No-Observed-Adverse-Effect Level (NOAEL) and effective doses (ED50) from preclinical studies are not publicly available, the stated safety window suggests a favorable therapeutic index. This guide presents the available data to facilitate a comparative understanding of this compound in the context of other TYK2 inhibitors.
Data Presentation
Table 1: Preclinical Safety and Efficacy Data of Selective TYK2 Inhibitors
| Compound | Target | Preclinical Therapeutic Index/Safety Window | Preclinical Efficacy (Animal Models) | Preclinical Toxicology (Animal Models) |
| This compound (ICP-332) | TYK2 | >200-fold safety window[1] | Data on specific effective doses in animal models is not publicly available. Clinical trials have shown efficacy in atopic dermatitis and vitiligo.[4][5][6][7][8] | Specific NOAEL values from toxicology studies are not publicly available. |
| Deucravacitinib | TYK2 (allosteric inhibitor) | No adverse effects on embryo-fetal development in rats and rabbits at doses 91 times the maximum recommended human dose.[9] | Effective in mouse models of psoriasis at doses such as 30 mg/kg.[10] | Well-tolerated in preclinical studies.[9] |
| Ropsacitinib (PF-06826647) | TYK2, JAK2 | Data on a calculated therapeutic index from preclinical studies is not publicly available. | Showed efficacy in a mouse model of skin inflammation.[11] | Well-tolerated in a Phase 1 study in healthy volunteers at doses up to 1200 mg once daily for 10 days.[12] |
Table 2: In Vitro Selectivity of TYK2 Inhibitors
| Compound | IC50 (TYK2) | Selectivity over JAK1 | Selectivity over JAK2 | Selectivity over JAK3 | Reference |
| This compound (ICP-332) | Not publicly available | Not publicly available | ~400-fold | Not publicly available | |
| Deucravacitinib | Not publicly available | 100- to 2000-fold | 100- to 2000-fold | 100- to 2000-fold | [9] |
| Ropsacitinib (PF-06826647) | 17 nM | ~22.5-fold (IC50: 383 nM) | ~4.4-fold (IC50: 74 nM) | Not publicly available | [11] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not publicly available. For Deucravacitinib, a common animal model used to assess efficacy is the imiquimod-induced psoriasis model in mice.
Example Protocol: Imiquimod-Induced Psoriasis Mouse Model (for Deucravacitinib)
-
Animal Model: BALB/c mice are typically used.
-
Induction of Psoriasis: A daily topical dose of imiquimod (B1671794) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for a period of 5-7 days to induce psoriasis-like skin inflammation.
-
Drug Administration: Deucravacitinib is administered orally, typically once or twice daily, starting from the first day of imiquimod application. A common effective dose reported is 30 mg/kg.[10]
-
Efficacy Assessment: Efficacy is evaluated by measuring parameters such as skin thickness (e.g., using a caliper), erythema (redness), and scaling. Histological analysis of skin biopsies is also performed to assess inflammation and epidermal hyperplasia.
-
Toxicology Assessment: General health monitoring, body weight changes, and, in terminal studies, organ weight and histopathology are assessed to identify any potential toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined from dedicated toxicology studies of varying durations.
Mandatory Visualization
Caption: this compound's mechanism of action in the JAK-STAT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- 3. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 4. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 5. businesswire.com [businesswire.com]
- 6. biopharmaapac.com [biopharmaapac.com]
- 7. aijourn.com [aijourn.com]
- 8. marketscreener.com [marketscreener.com]
- 9. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Soficitinib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Soficitinib's efficacy with alternative treatments for various autoimmune skin diseases. The information is based on available clinical trial data and aims to facilitate an objective evaluation of its therapeutic potential.
This compound (ICP-332) is an orally administered, potent, and selective inhibitor of Tyrosine Kinase 2 (TYK2), a key enzyme in the Janus kinase (JAK) family. It is currently under development by InnoCare Pharma for the treatment of T-cell mediated autoimmune disorders, with a primary focus on dermatological conditions.[1][2][3][4][5][6][7][8] The mechanism of action of this compound involves the modulation of the JAK-STAT signaling pathway, which is crucial in the pathogenesis of many inflammatory diseases.[3][4][5][6][8] By selectively inhibiting TYK2, this compound blocks the signaling of key pro-inflammatory cytokines such as Interleukin-4 (IL-4), IL-13, and IL-31.[3][4][8]
Atopic Dermatitis
A Phase II clinical trial has demonstrated the efficacy and safety of this compound in adult patients with moderate-to-severe atopic dermatitis.[1][2][9][10][11] The study was a randomized, double-blind, placebo-controlled trial that evaluated the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound over a four-week period.[2][12]
Efficacy Data
The trial met its primary and multiple secondary endpoints, showing a significant reduction in the Eczema Area and Severity Index (EASI) scores and a greater proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).[1][2][9]
| Efficacy Endpoint | Placebo | This compound (80mg QD) | This compound (120mg QD) |
| Mean % Change in EASI Score from Baseline | 16.7% | 78.2% (p<0.0001) | 72.5% (p<0.0001) |
| EASI 75 (% of Patients) | 8.0% | 64.0% (p<0.0001) | 64.0% (p<0.0001) |
| EASI 90 (% of Patients) | 4.0% | 44.0% (P=0.0009) | Not Reported |
| IGA 0/1 with >= 2 points improvement (% of Patients) | 4.0% | 36.0% (P=0.0047) | Not Reported |
| Data from the Phase II clinical trial of this compound in moderate-to-severe atopic dermatitis.[1][9][10][11][12][13][14] |
Experimental Protocol
The Phase II study was a multi-center, randomized, double-blind, placebo-controlled trial involving 75 eligible adult patients with moderate-to-severe atopic dermatitis.[9] Participants were randomized into three groups, receiving once-daily oral doses of 80 mg this compound, 120 mg this compound, or a placebo for four weeks.[1][9] The primary efficacy endpoint was the change in EASI score from baseline.[1][2] Secondary endpoints included the proportion of patients achieving EASI 50, EASI 75, EASI 90, and an IGA score of 0 or 1.[1][2][9]
Prurigo Nodularis
This compound is currently being investigated for the treatment of prurigo nodularis, a chronic inflammatory skin disease characterized by intensely itchy nodules.[3][4][5][6][7][8] A global Phase II clinical trial has been initiated to evaluate its efficacy and safety in this patient population.[4][5][6][7][8] As of now, efficacy data from this trial is not yet available.
Comparative Efficacy of Alternative Treatment: Nemolizumab
Nemolizumab, a monoclonal antibody targeting the IL-31 receptor A, has shown significant efficacy in Phase 3 clinical trials for moderate-to-severe prurigo nodularis.
| Efficacy Endpoint (Week 16) | Placebo | Nemolizumab |
| Itch Response (% of Patients) | 16.7% | 58.4% |
| IGA Success (Score 0/1) (% of Patients) | 7.3% | 26.3% |
| Data from the OLYMPIA 1 Phase 3 clinical trial of Nemolizumab. |
Experimental Protocol (Nemolizumab)
The OLYMPIA 1 trial was a multicenter, randomized, double-blind, placebo-controlled Phase 3 study. The trial evaluated the efficacy and safety of nemolizumab monotherapy in adult patients with moderate to severe prurigo nodularis.
Vitiligo
A Phase II/III clinical trial of this compound for the treatment of non-segmental vitiligo has been initiated in China.[15] Efficacy data from this trial is not yet available.
Comparative Efficacy of Alternative Treatment: Ruxolitinib (B1666119) Cream
Ruxolitinib, a JAK1/JAK2 inhibitor, is approved as a topical cream for the treatment of non-segmental vitiligo. Its efficacy has been demonstrated in two pivotal Phase 3 trials (TRuE-V1 and TRuE-V2).[16]
| Efficacy Endpoint (Week 24) | Vehicle Cream | Ruxolitinib Cream 1.5% |
| F-VASI75 Response in TRuE-V1 (% of Patients) | 7.4% | 29.8% (p<0.001) |
| F-VASI75 Response in TRuE-V2 (% of Patients) | 11.4% | 30.9% (p<0.001) |
| F-VASI75: ≥75% improvement from baseline in the facial Vitiligo Area Scoring Index.[16] |
Experimental Protocol (Ruxolitinib Cream)
The TRuE-V1 and TRuE-V2 trials were two identically designed Phase 3, double-blind, vehicle-controlled studies conducted in North America and Europe.[16] The trials enrolled patients aged 12 years and older with non-segmental vitiligo.[16] Patients were randomized in a 2:1 ratio to apply either 1.5% ruxolitinib cream or a vehicle control twice daily for 24 weeks. The primary endpoint was the proportion of patients achieving F-VASI75 at week 24.[16]
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The diagram below illustrates the JAK-STAT signaling pathway, which is pivotal in the immune response. Pro-inflammatory cytokines bind to their receptors, activating associated JAKs, including TYK2. This triggers a cascade of phosphorylation events, leading to the activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription. This compound selectively inhibits TYK2, thereby disrupting this inflammatory signaling cascade.
Caption: this compound's inhibition of TYK2 in the JAK-STAT pathway.
Generalized Clinical Trial Workflow
The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial, similar to the studies conducted for this compound and its alternatives.
Caption: A generalized workflow for a randomized controlled trial.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. pharmafile.com [pharmafile.com]
- 3. InnoCare doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]
- 4. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. markets.businessinsider.com [markets.businessinsider.com]
- 9. Latest data of InnoCare's ICP-332 for the Treatment of Atopic Dermatitis Presented at LBA Session of 2024 AAD | INNOCARE [innocarepharma.com]
- 10. InnoCare’s atopic dermatitis drug hits primary endpoint in Phase II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. biopharmaapac.com [biopharmaapac.com]
- 12. InnoCare Pharma Limited Announces the Positive Top-Line Results from the Phase II Randomized, Double-Blind, Placebo-Controlled Study of ICP-332 | MarketScreener [marketscreener.com]
- 13. InnoCare Releases 2024 Results and Business Highlights | INNOCARE [innocarepharma.com]
- 14. InnoCare Announces Phase II Study Results of TYK2 Inhibitor ... - moomoo Community [moomoo.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Soficitinib and Other Systemic Therapies for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of soficitinib, an investigational oral TYK2/JAK1 inhibitor, with established systemic therapies for moderate-to-severe atopic dermatitis (AD). The following analysis is based on publicly available clinical trial data and is intended to inform research and development decisions.
Executive Summary
Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. The therapeutic landscape has evolved significantly with the introduction of targeted systemic therapies. This guide benchmarks the emerging therapy, this compound, against leading systemic agents: dupilumab, a monoclonal antibody targeting the IL-4 receptor alpha subunit; tralokinumab, a monoclonal antibody targeting IL-13; and abrocitinib (B560407) and upadacitinib (B560087), both oral JAK1-selective inhibitors. The comparative efficacy and safety profiles are summarized to provide a comprehensive overview for the scientific community.
Efficacy Comparison
The following tables summarize the primary efficacy endpoints from key clinical trials of this compound and its comparators. The primary endpoints typically include the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) and a 75% improvement in the Eczema Area and Severity Index (EASI-75) from baseline.
Table 1: Investigator's Global Assessment (IGA) 0/1 Response
| Therapy | Dose | Trial(s) | IGA 0/1 Response Rate (%) | Placebo Response Rate (%) |
| This compound | 80 mg QD | Phase II | 36.0[1] | 4.0[1] |
| 120 mg QD | Phase II | Not explicitly stated, but multiple endpoints met[2] | 4.0[1] | |
| Dupilumab | 300 mg Q2W | SOLO 1 & 2 (pooled) | 37.0[3] | 9.3 |
| Abrocitinib | 100 mg QD | JADE MONO-2 | 28.4 | 9.1 |
| 200 mg QD | JADE MONO-2 | 38.1[4] | 9.1[4] | |
| Upadacitinib | 15 mg QD | Measure Up 1 & 2 (pooled) | ~40-48% | ~8-13% |
| 30 mg QD | Measure Up 1 & 2 (pooled) | ~52-62% | ~8-13% | |
| Tralokinumab | 300 mg Q2W | ECZTRA 1 | 15.8[5] | 7.1[5] |
| 300 mg Q2W | ECZTRA 2 | 22.2[5] | 10.9[5] |
Table 2: Eczema Area and Severity Index (EASI-75) Response
| Therapy | Dose | Trial(s) | EASI-75 Response Rate (%) | Placebo Response Rate (%) |
| This compound | 80 mg QD | Phase II | 64.0[1] | 8.0[1] |
| 120 mg QD | Phase II | 64.0[1] | 8.0[1] | |
| Dupilumab | 300 mg Q2W | SOLO 1 & 2 (pooled) | 47.7 | 13.3 |
| Abrocitinib | 100 mg QD | JADE MONO-2 | 44.5[4] | 10.4[4] |
| 200 mg QD | JADE MONO-2 | 61.0[4] | 10.4[4] | |
| Upadacitinib | 15 mg QD | Measure Up 1 & 2 (pooled) | ~60-69% | ~18-21% |
| 30 mg QD | Measure Up 1 & 2 (pooled) | ~70-77% | ~18-21% | |
| Tralokinumab | 300 mg Q2W | ECZTRA 1 | 25.0[5] | 12.7[5] |
| 300 mg Q2W | ECZTRA 2 | 33.2[5] | 11.4[5] |
Safety and Tolerability Profile
A summary of common treatment-emergent adverse events (TEAEs) is presented below. It is important to note that the duration of the trials and patient populations may vary, affecting the direct comparability of these safety data.
Table 3: Common Treatment-Emergent Adverse Events (%)
| Therapy | Common Adverse Events |
| This compound | Overall incidence of AEs and infections comparable to placebo in a 4-week Phase II study.[1] Most treatment-related adverse events were mild to moderate.[2] |
| Dupilumab | Injection site reactions, conjunctivitis, oral herpes.[3] |
| Abrocitinib | Nausea, headache, nasopharyngitis, acne, herpes simplex.[4] |
| Upadacitinib | Upper respiratory tract infection, acne, herpes simplex, headache, nasopharyngitis. |
| Tralokinumab | Upper respiratory tract infections, conjunctivitis, injection site reactions.[5] |
Mechanisms of Action and Signaling Pathways
The systemic therapies discussed in this guide target distinct components of the inflammatory cascade in atopic dermatitis.
This compound, Abrocitinib, and Upadacitinib are small molecule inhibitors of the Janus kinase (JAK) family, which are intracellular enzymes that transduce cytokine signaling. By inhibiting specific JAKs, these drugs modulate the signaling of multiple pro-inflammatory cytokines implicated in AD.
Dupilumab and Tralokinumab are monoclonal antibodies that target specific cytokines or their receptors. Dupilumab blocks the shared receptor subunit for IL-4 and IL-13, two key cytokines in type 2 inflammation. Tralokinumab specifically neutralizes IL-13.
Caption: Mechanisms of Action for Systemic Atopic Dermatitis Therapies.
Experimental Protocols
The following are summaries of the study designs for the key clinical trials cited in this guide.
This compound (Phase II) [1]
-
Trial Design: A four-week, multi-center, randomized, double-blind, placebo-controlled Phase II clinical study.
-
Patient Population: 75 eligible patients with moderate-to-severe atopic dermatitis.
-
Dosing Regimens: Patients were randomized into three groups: once-daily oral this compound 80 mg, once-daily oral 120 mg, or placebo.
-
Primary Endpoints:
-
Percentage change in Eczema Area and Severity Index (EASI) score from baseline.
-
Proportion of patients achieving at least a 50%, 75%, and 90% improvement in EASI score from baseline (EASI-50, EASI-75, EASI-90).
-
Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with a ≥2 point improvement from baseline.
-
Change in Pruritus Numerical Rating Scale (NRS) score from baseline.
-
Dupilumab (LIBERTY AD SOLO 1 & SOLO 2) [3]
-
Trial Design: Two identical 16-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
-
Patient Population: Adults with moderate-to-severe atopic dermatitis inadequately controlled with topical medications or for whom topical treatments were inadvisable.
-
Dosing Regimens: Patients were randomized to receive subcutaneous dupilumab 300 mg once weekly, every 2 weeks, or placebo.
-
Primary Endpoints:
-
Proportion of patients with an IGA score of 0 or 1 and a reduction of ≥2 points from baseline at week 16.
-
Proportion of patients achieving EASI-75 at week 16.
-
Abrocitinib (JADE MONO-1 & JADE MONO-2) [4]
-
Trial Design: Two identical 12-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
-
Patient Population: Patients aged 12 years and older with moderate-to-severe atopic dermatitis.
-
Dosing Regimens: Patients were randomized (2:2:1) to receive oral abrocitinib 200 mg once daily, 100 mg once daily, or placebo.
-
Co-Primary Endpoints:
-
Proportion of patients achieving an IGA score of 0 or 1 with an improvement of at least two grades at week 12.
-
Proportion of patients achieving at least a 75% reduction from baseline in EASI score (EASI-75) at 12 weeks.
-
Upadacitinib (Measure Up 1 & Measure Up 2)
-
Trial Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled, Phase 3 trials.
-
Patient Population: Adolescents (aged 12–17 years) and adults (aged 18–75 years) with moderate-to-severe atopic dermatitis.
-
Dosing Regimens: Patients were randomized (1:1:1) to receive upadacitinib 15 mg, upadacitinib 30 mg, or placebo once daily for 16 weeks.
-
Co-Primary Endpoints:
-
Proportion of patients achieving a validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) score of 0 or 1 with a ≥2 grade improvement at week 16.
-
Proportion of patients achieving EASI-75 at week 16.
-
Tralokinumab (ECZTRA 1 & ECZTRA 2) [5]
-
Trial Design: Two 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials.
-
Patient Population: Adults with moderate-to-severe atopic dermatitis who had an inadequate response to topical treatments.
-
Dosing Regimens: Patients were randomized (3:1) to subcutaneous tralokinumab 300 mg every 2 weeks or placebo.
-
Primary Endpoints:
-
Proportion of patients achieving an IGA score of 0 or 1 at week 16.
-
Proportion of patients achieving EASI-75 at week 16.
-
References
- 1. Latest data of InnoCare's ICP-332 for the Treatment of Atopic Dermatitis Presented at LBA Session of 2024 AAD | INNOCARE [innocarepharma.com]
- 2. pharmafile.com [pharmafile.com]
- 3. Efficacy and safety of dupilumab monotherapy in adults with moderate-to-severe atopic dermatitis: a pooled analysis of two phase 3 randomized trials (LIBERTY AD SOLO 1 and LIBERTY AD SOLO 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More phase 3 data reported for abrocitinib for atopic dermatitis | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Soficitinib
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Soficitinib, an investigational tyrosine kinase 2 (TYK2) inhibitor, is not publicly available. The following disposal procedures are based on best practices for the handling of potent investigational pharmaceutical compounds and analogous kinase inhibitors. These are general guidelines and must be supplemented by a thorough review of your institution's specific policies and direct consultation with your Environmental Health and Safety (EHS) department.
This compound is a potent and selective TYK2 inhibitor being investigated for various T-cell-related autoimmune disorders.[1] As with many potent investigational drugs, it should be handled with care, and all waste generated should be considered potentially hazardous. The disposal of such compounds is regulated to protect personnel and the environment.
Core Principles for Disposal
The primary principle for disposing of any investigational drug, including this compound, is to manage it as hazardous chemical waste unless explicitly classified otherwise by an official SDS and your institution's EHS office.[2][3] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to aquatic life.[4]
Quantitative Data and Hazard Classification
Without a specific SDS for this compound, quantitative data is limited. The table below summarizes general handling and storage information and hazard classifications derived from an analogous compound (Baricitinib, another kinase inhibitor) to provide a framework for risk assessment.[4]
| Parameter | Guideline / Data | Source |
| Hazard Classification | Assumed Hazardous Waste. Treat as a potent compound. | [2][3] |
| Potential Hazards | Based on analogous compounds: Harmful if swallowed, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and toxic to aquatic life with long-lasting effects. | [4] |
| Waste Container | Use a designated, leak-proof, and shatter-resistant container clearly labeled as "Hazardous Waste" with the chemical name listed. | [2][5] |
| Storage of Waste | Store in a secure, designated satellite accumulation area within the laboratory. Ensure segregation from incompatible waste streams. | [2] |
| Final Disposal Method | High-temperature incineration by a licensed hazardous waste management facility is the standard and required method of destruction. | [5][6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory or research environment. This procedure is designed to ensure personnel safety and regulatory compliance.
Step 1: Consultation and Preparation
-
Contact EHS: Before beginning any work that will generate this compound waste, contact your institution's Environmental Health and Safety (EHS) department.[2] Confirm the specific disposal pathway and any unique documentation requirements.
-
Gather Materials: Assemble all necessary materials for waste collection, including appropriate personal protective equipment (PPE), designated hazardous waste containers, and labeling supplies.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused or expired pure compounds, gloves, weighing papers, pipette tips, and contaminated labware, into a designated, sealable, and clearly labeled hazardous waste container.[2]
-
The container should be robust to prevent punctures or leaks.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
-
"Empty" Containers:
-
Original vials or containers that held this compound should be treated as hazardous waste and disposed of in the solid waste container, as they will contain residual amounts of the compound.[5]
-
Step 3: Labeling and Storage
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
List all chemical contents, including "this compound" and any solvents or other components.
-
Note the date when the waste was first added to the container (accumulation start date).
-
-
Storage:
-
Keep waste containers securely sealed when not in use.
-
Store the containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.
-
Step 4: Decontamination
-
Surface Cleaning: Decontaminate any surfaces or equipment that may have come into contact with this compound.
-
Procedure: A common practice is to wipe surfaces first with a suitable solvent (e.g., 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory detergent and water.
-
Disposal of Cleaning Materials: All wipes, paper towels, and other materials used for decontamination must be disposed of as solid hazardous waste.[2]
Step 5: Final Disposal
-
Schedule Pickup: Once a waste container is full or is no longer being used, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal vendor.[2]
-
Documentation: Complete all required waste disposal forms and documentation. For investigational products, this may include a drug accountability record or a certificate of destruction, which should be witnessed by authorized personnel.[5][6]
-
Incineration: The collected hazardous waste will be transported to a permitted facility for final destruction via high-temperature incineration.[5]
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. InnoCare Announces First Patient Dosed in the Global Phase II Clinical Trial of TYK2 Inhibitor this compound for Treatment of Prurigo Nodularis | INNOCARE [innocarepharma.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
Essential Safety Protocols for Handling Soficitinib in a Research Environment
For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in the handling of Soficitinib must adhere to rigorous safety protocols to mitigate potential exposure and ensure a secure laboratory environment. This document provides essential, procedural guidance on the necessary personal protective equipment (PPE), operational handling, and disposal of this compound. As a novel TYK2 inhibitor under investigation for various autoimmune diseases, the toxicological properties of this compound may not be fully characterized; therefore, cautious handling as a potent compound is imperative.[1][2][3]
Personal Protective Equipment (PPE): A Comprehensive Defense
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following equipment must be utilized during all handling procedures.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields, chemical splash goggles, or a full-face shield. | To protect against splashes, aerosols, and airborne particles. |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A fully fastened laboratory coat. A chemical-resistant apron is recommended for handling larger quantities or when there is a high risk of splashes. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Required when handling the powder form outside of a certified chemical fume hood or when aerosolization is possible. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure risk.
Caption: Procedural workflow for the safe handling of this compound.
Operational and Disposal Plan
1. Preparation and Handling:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Contact: Implement all necessary precautions to prevent contact with skin, eyes, and clothing. Avoid generating dust or aerosols.[4][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][6]
2. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: Store according to the manufacturer's recommendations, which may include refrigeration or freezing.
3. Spill Management:
-
Containment: In the event of a spill, immediately contain the area.
-
Cleanup: Wear appropriate PPE, including respiratory protection. For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully collect the material into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.
4. Disposal:
-
Waste Classification: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous waste.
-
Procedure: Dispose of waste in clearly labeled, sealed containers. Follow all institutional, local, and national regulations for hazardous chemical waste disposal. Do not dispose of this compound down the drain or in general waste.[4][7]
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
This guidance is intended to provide a framework for the safe handling of this compound. It is crucial to consult the specific Safety Data Sheet (SDS) for the compound once it becomes available and to always adhere to your institution's safety protocols and guidelines.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. InnoCare begins patient dosing in global phase II trial of TYK2 inhibitor, this compound to treat prurigonodularis [pharmabiz.com]
- 3. InnoCare Announces First Patient Dosed in the Phase II/IIII Clinical Trial of TYK2 Inhibitor this compound for Treatment of Vitiligo in China - BioSpace [biospace.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
